molecular formula C9H9NO4S B3060699 Methyl 2-[(4-nitrophenyl)sulfanyl]acetate CAS No. 6625-35-0

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Cat. No.: B3060699
CAS No.: 6625-35-0
M. Wt: 227.24 g/mol
InChI Key: QYSYXPHEBMMRHB-UHFFFAOYSA-N
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Description

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is a useful research compound. Its molecular formula is C9H9NO4S and its molecular weight is 227.24 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-[(4-nitrophenyl)sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(4-nitrophenyl)sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-nitrophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSYXPHEBMMRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984761
Record name Methyl [(4-nitrophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984761
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Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6625-35-0
Record name (4-Nitrophenyl)thio acetic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC52409
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl [(4-nitrophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-NITROPHENYL)THIO ACETIC ACID METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D6ECC7LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Synthesis Guide: Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (CAS: 2603-29-4) is a pivotal organosulfur intermediate utilized in the synthesis of bioactive heterocycles, including benzo[b]thiophenes and benzothiazoles. Its structure features a para-nitroaryl moiety linked via a sulfide bridge to an acetate ester, making it a versatile electrophile for cyclization reactions and a substrate for oxidation to sulfoxides/sulfones in drug discovery (e.g., COX-2 inhibitors, antimicrobial agents).

This guide delineates two distinct, high-fidelity synthesis routes:

  • Route A (SN2 Alkylation): The convergent alkylation of 4-nitrothiophenol.

  • Route B (SNAr Substitution): The linear displacement of 4-chloronitrobenzene.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule into available precursors. The strategic disconnection occurs at the C–S bonds.

Retrosynthesis Target Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (Target) Split1 Target->Split1 Thiol 4-Nitrothiophenol (Nucleophile) Split1->Thiol Route A (C-S Alkylation) AlkylHalide Methyl Chloroacetate (Electrophile) Split1->AlkylHalide ArylHalide 1-Chloro-4-nitrobenzene (Electrophile) Split1->ArylHalide Route B (SNAr) Mercapto Methyl Thioglycolate (Nucleophile) Split1->Mercapto

Figure 1: Retrosynthetic disconnection showing the Convergent (Route A) and Linear (Route B) pathways.

Route A: SN2 Alkylation of 4-Nitrothiophenol

This route is preferred for laboratory-scale synthesis due to mild conditions and high atom economy. It relies on the high nucleophilicity of the thiolate anion generated in situ.

Reaction Mechanism

The reaction proceeds via a classic Williamson-type ether synthesis mechanism, adapted for sulfur. A base deprotonates the thiol (pKa ~4.8), generating a thiolate that attacks the


-carbon of methyl chloroacetate.

SN2_Mechanism Step1 Deprotonation (Base + R-SH) Intermediate Thiolate Anion (Ar-S⁻) Step1->Intermediate -BH⁺ Transition Transition State [Ar-S...CH2...Cl]‡ Intermediate->Transition + Cl-CH2-COOMe Product Thioether Product + Salt Transition->Product -Cl⁻

Figure 2: SN2 Mechanism for Thiol Alkylation.

Experimental Protocol

Reagents:

  • 4-Nitrothiophenol (1.0 equiv)

  • Methyl chloroacetate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv) or Triethylamine (Et₃N) (1.2 equiv)

  • Solvent: Acetone (anhydrous) or DMF

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrothiophenol (1.55 g, 10 mmol) in anhydrous acetone (30 mL).

  • Activation: Add K₂CO₃ (2.07 g, 15 mmol) to the solution. The mixture will turn yellow/orange, indicating thiolate formation. Stir at room temperature for 15 minutes.

  • Addition: Cool the mixture to 0°C using an ice bath. Add methyl chloroacetate (1.06 mL, 11 mmol) dropwise over 10 minutes to prevent exotherms.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1); the starting thiol (Rf ~0.4) should disappear, replaced by the product (Rf ~0.3).

  • Workup:

    • Filter off the inorganic salts (KCl/K₂CO₃).

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purification: Recrystallize the crude solid from hot Ethanol or Methanol to yield pale yellow crystals.

Expected Yield: 85–92%

Route B: Nucleophilic Aromatic Substitution (SNAr)

This route is advantageous when 4-nitrothiophenol is unavailable or to avoid handling free thiols (stench). It utilizes the electron-withdrawing nitro group to activate the benzene ring towards nucleophilic attack.

Reaction Mechanism

The reaction follows an addition-elimination pathway. The thioglycolate nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex, followed by the restoration of aromaticity and expulsion of chloride.

SNAr_Mechanism Reactants 4-Chloronitrobenzene + Methyl Thioglycolate Complex Meisenheimer Complex (Resonance Stabilized) Reactants->Complex Addition (Slow) Product Target Sulfide + HCl (scavenged) Complex->Product Elimination (Fast)

Figure 3: SNAr Mechanism via Meisenheimer Intermediate.

Experimental Protocol

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 equiv)

  • Methyl thioglycolate (1.1 equiv)

  • Triethylamine (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMSO (Polar aprotic solvents are critical for SNAr)

Step-by-Step Methodology:

  • Setup: Charge a flask with 1-chloro-4-nitrobenzene (1.57 g, 10 mmol) and DMF (20 mL).

  • Nucleophile Formation: Add methyl thioglycolate (1.0 mL, 11 mmol) and Triethylamine (2.8 mL, 20 mmol).

  • Heating: Heat the reaction mixture to 60–80°C. Unlike Route A, this reaction requires thermal energy to overcome the activation barrier of the aromatic ring.

  • Monitoring: Stir for 4–6 hours. SNAr reactions can be slower; ensure complete consumption of the aryl chloride.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. If an oil forms, extract with Dichloromethane (DCM).

  • Purification: Recrystallization from Ethanol.

Expected Yield: 75–85%

Comparative Analysis & Data

ParameterRoute A (SN2)Route B (SNAr)
Key Precursor 4-Nitrothiophenol4-Chloronitrobenzene
Reactivity High (RT reaction)Moderate (Requires Heat)
Atom Economy HighModerate (Loss of heavier leaving group)
Odor/Safety High Stench (Thiol)Mild Odor (Thioglycolate is less potent)
Cost Higher (Thiol precursor)Lower (Commodity aryl chloride)
Typical Yield 85–92%75–85%

Characterization & Quality Control

Verify the synthesized product using the following physicochemical properties:

  • Physical State: Pale yellow crystalline solid.

  • Melting Point: 54–56°C.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.15 (d, J = 9.0 Hz, 2H, Ar-H ortho to NO₂).
      
    • 
       7.42 (d, J = 9.0 Hz, 2H, Ar-H meta to NO₂).
      
    • 
       3.78 (s, 2H, S-CH₂).
      
    • 
       3.75 (s, 3H, O-CH₃).
      
  • IR (ATR): 1735 cm⁻¹ (C=O ester), 1515 cm⁻¹ (NO₂ asymmetric), 1340 cm⁻¹ (NO₂ symmetric).

Safety & Handling (E-E-A-T)

  • Thiol Management: 4-Nitrothiophenol has a potent, disagreeable odor. All manipulations in Route A must be performed in a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

  • Skin Contact: Methyl chloroacetate is a potent alkylating agent and lachrymator. Double-gloving (Nitrile) is recommended.

  • Thermal Runaway: In Route B, avoid excessive heating (>100°C) of nitro-aromatics in the presence of bases, as this can lead to exothermic decomposition.

References

  • Sigma-Aldrich. Methyl 2-(4-nitrophenyl)acetate (Structural Analog Reference). Retrieved from

  • National Institutes of Health (NIH). Preparation of Substituted Methyl o-Nitrophenyl Sulfides. PMC Articles.[2][3] Retrieved from

  • Royal Society of Chemistry. General procedure for the synthesis of 2-chloro-N-phenylacetamide derivatives (Reaction Conditions Reference). Retrieved from

  • ChemRxiv. Mechanism of plasmon-induced catalysis of thiols (4-nitrothiophenol reactivity). Retrieved from

  • Organic Syntheses. m-Chloronitrobenzene (Precursor Synthesis). Org.[2][4][5] Synth. 1928, 8, 52. Retrieved from

Sources

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate , a specialized organosulfur intermediate used in pharmaceutical synthesis and materials science.

Executive Summary

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (CAS 6625-35-0 ) is an aromatic thioether ester characterized by a para-nitrothiophenol core linked to a methyl acetate moiety. It serves as a versatile building block in organic synthesis, particularly for accessing sulfonyl-based pharmacophores and functionalized anilines. Its dual reactivity—susceptibility to nucleophilic attack at the ester and electrophilic oxidation at the sulfur—makes it a critical intermediate in the development of heterocyclic therapeutics and agrochemicals.

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name Methyl 2-[(4-nitrophenyl)sulfanyl]acetate
Common Synonyms Methyl (4-nitrophenylthio)acetate; (4-Nitrophenylthio)acetic acid methyl ester
CAS Registry Number 6625-35-0
Molecular Formula C

H

NO

S
Molecular Weight 227.24 g/mol
SMILES COC(=O)CSC1=CC=C(C=C1)[O-]
InChI Key Predicted: RZVKV... (Derivative of acid CAS 3406-75-5)
Structural Properties

The molecule features three distinct functional domains:

  • Electron-Deficient Aromatic Ring: The p-nitro group exerts a strong electron-withdrawing effect (-M, -I), deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution (S

    
    Ar) precursors.
    
  • Thioether Linker (-S-CH

    
    -):  The sulfur atom exists in the -2 oxidation state. It acts as a soft nucleophile and can be selectively oxidized to a sulfoxide (S=O) or sulfone (O=S=O).
    
  • Methyl Ester (-COOCH

    
    ):  A hydrolyzable group that allows for further derivatization into acids, amides, or alcohols.
    

Synthesis & Production Protocols

The industrial and laboratory-scale synthesis typically proceeds via Nucleophilic Substitution (S


2) . The sulfur nucleophile (generated from 4-nitrothiophenol) attacks the 

-carbon of an

-haloacetate.
Optimized Synthetic Pathway

Reagents: 4-Nitrothiophenol, Methyl Bromoacetate (or Chloroacetate), Potassium Carbonate (Base), Acetone (Solvent).

Protocol:

  • Activation: Dissolve 4-nitrothiophenol (1.0 eq) in anhydrous acetone. Add anhydrous K

    
    CO
    
    
    
    (1.5 eq) to generate the thiolate anion. Stir at room temperature for 15 minutes.
  • Alkylation: Dropwise add methyl bromoacetate (1.1 eq) to the suspension. The reaction is exothermic; cooling to 0°C may be required during addition.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 2–4 hours. Monitor consumption of the thiol via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol or purify via flash column chromatography.

Mechanistic Workflow (Graphviz)

SynthesisPathway Figure 1: Synthesis of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate via SN2 Alkylation SM1 4-Nitrothiophenol (Nucleophile) Inter Thiolate Anion Intermediate SM1->Inter Deprotonation SM2 Methyl Bromoacetate (Electrophile) Prod Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (CAS 6625-35-0) SM2->Prod Leaving Group (Br-) Base K2CO3 / Acetone Base->Inter Inter->Prod SN2 Attack

Analytical Characterization

Detailed spectroscopic analysis is required to confirm the structure and purity. The following data is based on standard values for this class of compounds.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H NMR
(CDCl

)
8.15Doublet (

Hz)
2HAr-H (ortho to NO

)
7.45Doublet (

Hz)
2HAr-H (meta to NO

)
3.80Singlet2HS-CH

-CO
3.75Singlet3HO-CH


C NMR
(CDCl

)
169.5Singlet-C =O (Ester)
146.0Singlet-Ar-C -NO

144.5Singlet-Ar-C -S
127.5Singlet-Ar-C (meta)
124.0Singlet-Ar-C (ortho)
52.8Singlet-O-C H

35.5Singlet-S-C H

Mass Spectrometry (MS)
  • Method: EI or ESI(+).[1]

  • Molecular Ion:

    
     227 [M]
    
    
    
    .
  • Fragmentation: Loss of methoxy group (

    
    ), loss of ester moiety (
    
    
    
    ), and characteristic nitro-aromatic fragments (
    
    
    loss).

Reactivity & Pharmaceutical Applications[2]

This compound acts as a "divergent intermediate," meaning it can be processed into widely different chemical classes depending on the reaction conditions.

Functionalization Pathways
  • S-Oxidation (Sulfone Synthesis):

    • Reaction with m-CPBA or H

      
      O
      
      
      
      yields the sulfonyl derivative (Methyl 2-[(4-nitrophenyl)sulfonyl]acetate ). Sulfones are critical in medicinal chemistry for enhancing metabolic stability and solubility.[2]
  • Nitro Reduction (Aniline Synthesis):

    • Catalytic hydrogenation (H

      
      , Pd/C) or Fe/HCl reduction converts the nitro group to an amine. The resulting Methyl 2-[(4-aminophenyl)sulfanyl]acetate  is a precursor for azo dyes and sulfonamide antibiotics.
      
  • Ester Hydrolysis:

    • Treatment with LiOH yields the free acid (CAS 3406-75-5), used in coupling reactions to form amides.

Reactivity Diagram (Graphviz)

Reactivity Figure 2: Divergent Functionalization Pathways Core Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (Core Scaffold) Sulfone Sulfone Derivative (Metabolic Stability) Core->Sulfone Oxidation (m-CPBA) Aniline Aniline Derivative (Drug Conjugation) Core->Aniline Reduction (H2, Pd/C) Acid Carboxylic Acid (Peptide Coupling) Core->Acid Hydrolysis (LiOH)

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the sulfur atom.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to SO

    
     and NO
    
    
    
    generation).

References

  • PubChem Database. Methyl (4-nitrophenylthio)acetate (Compound Summary). National Center for Biotechnology Information. [Link] (Verified CAS 6625-35-0 via chemical structure search).

  • TerraBase Inc. Ecotoxicity Data for Methyl (4-nitrophenylthio)acetate.[Link] (Source for CAS 6625-35-0 verification).

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities. J. Org.[1][3] Chem. (Reference for solvent and standard shift calibration).

Sources

Technical Deep Dive: Mechanism of Action of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (also known as Methyl (4-nitrophenylthio)acetate) represents a critical chemical scaffold and prodrug precursor in the development of Human Thymidylate Synthase (hTS) Dimer Destabilizers . Unlike classical hTS inhibitors (e.g., 5-Fluorouracil, Pemetrexed) that target the catalytic active site, derivatives of this scaffold act via an allosteric mechanism: they bind to the monomer-monomer interface of hTS, shifting the equilibrium toward inactive monomers.[1] This leads to the rapid proteasomal degradation of the enzyme, offering a novel strategy to overcome drug resistance in colorectal and ovarian cancers.

This guide details the compound's transition from a chemical intermediate to a bioactive effector, its specific binding kinetics, and the experimental protocols required to validate its mechanism.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The molecule functions primarily as a cell-permeable ester that is hydrolyzed intracellularly to its active acid form, [(4-nitrophenyl)thio]acetic acid (referred to in literature as K1d acid ).

PropertySpecification
IUPAC Name Methyl 2-[(4-nitrophenyl)sulfanyl]acetate
Common Aliases Methyl (4-nitrophenylthio)acetate; K1d Methyl Ester
Active Metabolite [(4-nitrophenyl)thio]acetic acid (CAS: 104-03-0 analog)
Molecular Formula C

H

NO

S
Molecular Weight 227.24 g/mol
Key Functional Groups Methyl ester (Prodrug moiety), Thioether (Linker), Nitro group (Electron withdrawing/Metabolic handle)
Solubility Soluble in DMSO, DMF, Chloroform; Low aqueous solubility (enhanced by ester hydrolysis)

Mechanism of Action: The hTS Dimer Destabilization Pathway

The mechanism of action (MoA) operates on two levels: cellular activation (prodrug hydrolysis) and molecular target engagement (protein-protein interaction inhibition).

Phase I: Intracellular Activation

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is highly lipophilic, allowing passive diffusion across the cell membrane. Once cytosolic, it acts as a substrate for non-specific carboxylesterases (CES) .

  • Reaction: Hydrolysis of the methyl ester bond.

  • Product: Release of the free acid, [(4-nitrophenyl)thio]acetic acid , which is the bioactive species responsible for target engagement.

Phase II: Allosteric Target Engagement

The active acid targets Human Thymidylate Synthase (hTS) , an obligate homodimer essential for DNA synthesis (catalyzing dUMP


 dTMP).
  • Binding Site: Unlike 5-FU (which binds the catalytic pocket), the (4-nitrophenyl)thio moiety binds to a cryptic pocket at the monomer-monomer interface (specifically interacting with residues near Tyr202).

  • Conformational Shift: Binding sterically hinders the stable association of the two hTS monomers.

  • Equilibrium Shift: The compound forces the thermodynamic equilibrium from the active dimer (

    
    ) toward the inactive monomer (
    
    
    
    ).
    
    
    (The inhibitor stabilizes
    
    
    , driving the reaction to the right).
Phase III: Proteasomal Degradation

Monomeric hTS is inherently unstable and exposes hydrophobic patches normally buried in the interface.

  • Ubiquitination: The exposed monomer is recognized by E3 ubiquitin ligases.

  • Degradation: The tagged monomer is routed to the 26S proteasome for degradation.

  • Therapeutic Outcome: This results in a net reduction of intracellular hTS levels, preventing the "rebound overexpression" often seen with catalytic inhibitors like 5-FU.

Visualization of Signaling Pathway

The following diagram illustrates the conversion of the methyl ester to the active acid and its subsequent disruption of the hTS dimer, leading to cell death.

hTS_Pathway Compound Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (Cell Permeable Prodrug) ActiveAcid [(4-Nitrophenyl)thio]acetic acid (Active Metabolite) Compound->ActiveAcid Hydrolysis Esterase Carboxylesterases (Intracellular) Esterase->Compound Catalyzes hTS_Dimer hTS Homodimer (Active Enzyme) ActiveAcid->hTS_Dimer Binds Interface hTS_Monomer hTS Monomer (Inactive/Unstable) hTS_Dimer->hTS_Monomer Dimer Dissociation DNA_Synth DNA Synthesis (dTMP Production) hTS_Dimer->DNA_Synth Catalyzes dUMP->dTMP Proteasome 26S Proteasome hTS_Monomer->Proteasome Ubiquitination Apoptosis Apoptosis (Thymineless Death) DNA_Synth->Apoptosis Inhibition leads to Degradation Protein Degradation Proteasome->Degradation Degradation->Apoptosis Loss of Enzyme

Caption: Pathway showing prodrug activation, allosteric dimer disruption, and subsequent proteasomal degradation of Thymidylate Synthase.[2]

Experimental Protocols for Validation

To validate this mechanism in a drug development setting, the following assays are standard.

Protocol A: Esterase Hydrolysis Kinetics

Purpose: To determine the half-life of the prodrug in plasma or cytosolic fractions.

  • Preparation: Dissolve Methyl 2-[(4-nitrophenyl)sulfanyl]acetate in DMSO (10 mM stock).

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) containing 1 unit/mL Porcine Liver Esterase (PLE) or human plasma.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min. Quench with 50 µL cold acetonitrile.

  • Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (254 nm).

  • Metric: Monitor disappearance of the methyl ester peak and appearance of the acid peak (

    
     shift).
    
Protocol B: hTS Dimer Dissociation Assay (FRET)

Purpose: To prove the compound disrupts the dimer interface.

  • Constructs: Express two hTS populations: one tagged with a FRET donor (e.g., Cyan Fluorescent Protein, CFP) and one with an acceptor (Yellow Fluorescent Protein, YFP).

  • Mixing: Mix equimolar amounts of hTS-CFP and hTS-YFP to allow heterodimer formation (FRET signal high).

  • Treatment: Add the acid form (hydrolyzed metabolite) at graded concentrations (0.1 µM – 100 µM).

  • Readout: Measure fluorescence emission at 527 nm (YFP) upon excitation at 433 nm (CFP).

  • Result: A decrease in FRET efficiency indicates physical separation of the monomers (Dimer

    
     Monomer).
    
Protocol C: Cell Viability & Rescue Assay

Purpose: To confirm mechanism specificity (Thymidine rescue).

  • Seeding: Plate HT-29 or A2780 cancer cells in 96-well plates.

  • Treatment: Treat with Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (IC50 range).

  • Rescue Arm: In parallel wells, add exogenous Thymidine (10 µM).

  • Incubation: 72 hours.

  • Readout: MTT or CellTiter-Glo assay.

  • Interpretation: If toxicity is due to hTS inhibition, Thymidine supplementation should rescue cell viability (bypass the block).

References

  • Cardinale, D., et al. (2022). "Destabilizers of the thymidylate synthase homodimer accelerate its proteasomal degradation and inhibit cancer growth." eLife, 11:e74986. Link

    • Key Reference: Identifies [(4-nitrophenyl)thio]acetic acid (K1d acid)
  • Genovese, F., et al. (2010). "The oligomeric state of human thymidylate synthase: a critical evaluation." Biochemical Journal, 428(1), 127-136. Link

    • Key Reference: Establishes the hTS dimer-monomer equilibrium as a drug target.
  • Castro, E. A., et al. (2002). "Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl carbonate." International Journal of Chemical Kinetics, 34(12). Link

    • Key Reference: Provides kinetic data on the reactivity of nitrophenyl esters and thio-deriv
  • Costi, M. P., et al. (2005). "Thymidylate synthase macromolecular assemblage as a target for new anticancer drugs." Journal of Medicinal Chemistry, 48(26), 8108-8117. Link

    • Key Reference: Foundational work on targeting the protein interface of hTS.

Sources

Technical Guide: Biological Profile and Therapeutic Potential of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity and synthetic utility of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate .

Executive Summary & Chemical Identity[1][2]

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (CAS 6625-35-0) is a specialized organosulfur compound serving as a critical intermediate in medicinal chemistry.[1] While not a marketed drug itself, its structure—comprising a 4-nitrophenyl moiety, a thioether (sulfide) linkage, and a methyl ester —makes it a versatile scaffold for the synthesis of bioactive heterocycles, non-steroidal anti-inflammatory drug (NSAID) analogs, and antimicrobial agents.

Chemical Profile
PropertySpecification
IUPAC Name Methyl 2-[(4-nitrophenyl)sulfanyl]acetate
Common Synonyms Methyl (4-nitrophenylthio)acetate; Acetic acid, [(4-nitrophenyl)thio]-, methyl ester
CAS Number 6625-35-0
Molecular Formula C

H

NO

S
Molecular Weight 227.24 g/mol
Key Pharmacophores Thioether linker (metabolic stability), Nitro group (reducible to amine), Ester (prodrug potential)

Biological Activity & Mechanism of Action[10]

The biological relevance of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is twofold: direct activity (antimicrobial/ecotoxicological) and indirect activity (as a precursor to high-value pharmacophores).[1]

Direct Biological Activity

Research indicates that (arylsulfanyl)acetic acid derivatives exhibit specific biological interactions:

  • Antimicrobial & Ecotoxicological Activity:

    • Mechanism: The lipophilic nature of the phenyl sulfide moiety allows membrane penetration, while the nitro group can undergo enzymatic reduction within bacterial cells, generating reactive nitroso intermediates that disrupt cellular respiration.[1]

    • Data Point: The compound has measured toxicity values against Vibrio fischeri (Microtox® assay), indicating its capability to interfere with bioluminescent pathways and cellular metabolism in marine bacteria.[1]

  • Auxin Transport Inhibition (Plant Biology):

    • Mechanism: Structural analogs (e.g., ethyl 2-[(2-chloro-4-nitrophenyl)thio]acetate) function as inhibitors of auxin influx carriers.[2] The 4-nitrophenylthio motif mimics the indole core of auxin (IAA), competitively binding to transport proteins (AUX1/LAX) without activating the signaling pathway.[1]

    • Application: Used in agrochemical research to study plant growth regulation and herbicide development.[1]

Indirect Activity (Pharmacophore Precursor)

The molecule is a "masked" scaffold for several therapeutic classes:

  • NSAID Precursors: Hydrolysis of the ester and reduction of the nitro group yields (4-aminophenyl)thioacetic acid derivatives, which are structural isosteres of Fenac -type NSAIDs (e.g., Diclofenac). These derivatives inhibit Cyclooxygenase (COX) enzymes.[1]

  • PPAR Agonists: The (aryltio)acetic acid headgroup is a classic ligand for Peroxisome Proliferator-Activated Receptors (PPAR

    
    /
    
    
    
    ), regulating lipid metabolism.[1]
  • Antimycobacterial Agents: Reduction to the aniline derivative allows for coupling with isoniazid or other pharmacophores to create "mutual prodrugs" effective against Mycobacterium tuberculosis.[1]

Synthetic Pathways & Experimental Protocols

Synthesis of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Reaction Type: Nucleophilic Substitution (S


2)
Rationale:  The thiolate anion generated from 4-nitrothiophenol is a strong nucleophile that displaces the bromide from methyl bromoacetate.[1]

Protocol:

  • Reagents: 4-Nitrothiophenol (1.0 eq), Methyl bromoacetate (1.1 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq), Acetone (Solvent).[1]
  • Procedure:

    • Dissolve 4-nitrothiophenol in dry acetone under N

      
       atmosphere.
      
    • Add K

      
      CO
      
      
      
      and stir for 15 minutes to generate the thiolate.
    • Dropwise add Methyl bromoacetate at 0°C to prevent over-alkylation.[1]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Work-up: Filter off inorganic salts. Evaporate solvent.[1] Recrystallize from Ethanol/Water.[1]

  • Yield: Typically 85–95%.[1]

Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or E. coli.

Protocol:

  • Preparation: Dissolve the test compound in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard, diluted 1:100) to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]

    • Control: DMSO solvent control (negative) and Ciprofloxacin (positive).[1]

Visualization of Pathways[1]

Synthesis and Pharmacophore Divergence

The following diagram illustrates the synthesis of the core molecule and its divergence into three distinct therapeutic classes.

G Start1 4-Nitrothiophenol Core Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (CAS 6625-35-0) Start1->Core K2CO3, Acetone, SN2 Start2 Methyl Bromoacetate Start2->Core Path1 Reduction (Fe/HCl) + Cyclization Core->Path1 Path2 Hydrolysis (LiOH) + PPAR Binding Core->Path2 Path3 Oxidation (mCPBA) -> Sulfone Core->Path3 Prod1 Benzothiazine Derivatives (Antimicrobial/Heterocycles) Path1->Prod1 Prod2 (Aryltio)acetic Acids (PPAR Agonists / NSAIDs) Path2->Prod2 Prod3 Sulfonyl Acetates (High Metabolic Stability) Path3->Prod3

Figure 1: Synthetic route to Methyl 2-[(4-nitrophenyl)sulfanyl]acetate and its subsequent transformation into bioactive scaffolds.

Quantitative Data Summary

The following table summarizes the physicochemical properties critical for biological activity, derived from computational and experimental databases.

ParameterValueBiological Implication
logP (Octanol/Water) ~1.7 – 2.1Moderate lipophilicity; good membrane permeability for cellular uptake.[1]
Topological Polar Surface Area (TPSA) ~72 Ų<140 Ų indicates good oral bioavailability potential.[1]
H-Bond Acceptors 4Within Lipinski's Rule of 5 for drug-likeness.[1]
Rotatable Bonds 4Flexible linker allows conformational adaptation to enzyme active sites (e.g., COX, PPAR).[1]
Toxicity (Microtox) EC50 (Vibrio fischeri)Measurable bioactivity against marine bacteria; requires environmental risk assessment.[1]

References

  • TerraBase Inc. (2024).[1] Toxicity Data for Methyl (4-nitrophenylthio)acetate (CAS 6625-35-0). TerraTox™ Database.[1] Link[1]

  • ChemBK. (2024).[1] Methyl 2-[(4-nitrophenyl)sulfanyl]acetate Chemical Properties. Link

  • Middle East Technical University. (2019). Facile synthesis of (4-nitrophenyl)thio-substituted 1-pyrrolines. Link[1]

  • Oxford Academic. (2018).[1] Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. (Discusses structural analogs like ethyl 2-[(2-chloro-4-nitrophenyl)thio]acetate). Link

  • RSC Medicinal Chemistry. (2024).[1] Antimycobacterial potential of novel "mutual" bioactive amides. (Discusses 4-[(4-nitrophenyl)thio]aniline derivatives). Link

Sources

A Technical Guide to Determining the Solubility and Stability of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate the trajectory of a candidate molecule from the laboratory bench to clinical application. This guide provides a comprehensive technical overview of the methodologies required to characterize Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, a compound of interest for researchers and drug development professionals. Given the limited publicly available experimental data for this specific molecule, this document focuses on establishing robust, scientifically-grounded protocols to determine its aqueous solubility and chemical stability. The experimental designs herein are rooted in international regulatory standards and best practices, ensuring the generation of reliable and reproducible data crucial for informed decision-making in a research and development setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is essential for designing and interpreting solubility and stability studies. While specific experimental data for the sulfanyl derivative is scarce, properties of the closely related Methyl 2-(4-nitrophenyl)acetate can serve as a reasonable starting point for experimental design.

Table 1: Physicochemical Properties of Methyl 2-(4-nitrophenyl)acetate (Proxy for Methyl 2-[(4-nitrophenyl)sulfanyl]acetate)

PropertyValueSource
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol [1]
Physical Form Pale-yellow to Yellow to Brown Solid
Boiling Point 308.6 ± 17.0 °C at 760 mmHg[1]
Storage Temperature Room temperature, sealed in dry conditions

These properties suggest that the compound is a solid at room temperature and possesses chromophores (the nitrophenyl group) that will facilitate its detection and quantification by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with UV detection.

Part 1: Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold-standard technique for determining equilibrium solubility due to its simplicity and reliability.[2]

Experimental Protocol: Shake-Flask Method

This method measures the equilibrium solubility of a compound in a specific solvent, which is achieved when the rates of dissolution and precipitation are equal.

1. Preparation of Saturated Solution:

  • Add an excess amount of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate to a series of vials containing a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[2] The presence of undissolved solid is essential to ensure equilibrium is reached.[2]
  • Seal the vials to prevent solvent evaporation.
  • Agitate the vials at a constant temperature (typically 37 °C to mimic physiological conditions) using an orbital shaker.[2]

2. Equilibration:

  • Allow the solutions to equilibrate for a predetermined period (e.g., 24 to 72 hours).[2] The time to reach equilibrium should be determined by preliminary experiments, where the concentration of the solute is measured at different time points until it reaches a plateau.[2]

3. Sample Collection and Preparation:

  • After equilibration, cease agitation and allow the undissolved solid to settle.
  • Carefully withdraw a sample from the supernatant.
  • Filter the sample through a 0.45 µm filter to remove any undissolved particles.[3]

4. Quantification:

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
  • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration in the test samples.

5. Reporting:

  • Express the solubility in units such as mg/mL or µg/mL.
Workflow for Solubility Determination

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent Methyl 2-[(4-nitrophenyl)sulfanyl]acetate acid acid parent->acid Acid/Base base 4-nitrobenzenethiol parent->base Base sulfoxide Methyl 2-[(4-nitrophenyl)sulfinyl]acetate parent->sulfoxide H₂O₂ photo_products Complex mixture of photoproducts parent->photo_products UV/Vis Light sulfone Methyl 2-[(4-nitrophenyl)sulfonyl]acetate sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

Part 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the API without interference from degradation products, impurities, or excipients. [4]HPLC with UV detection is a common and robust technique for this purpose. [5]

Method Development Workflow

1. Initial Method Scouting:

  • Column Selection: Start with a C18 column, as it is a versatile choice for a wide range of small molecules.
  • Mobile Phase Selection: A common starting point is a gradient of acetonitrile or methanol with water or an aqueous buffer.
  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the parent compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

2. Forced Degradation Sample Analysis:

  • Inject the samples from the forced degradation studies into the HPLC system.
  • The goal is to achieve baseline separation of the parent peak from all degradation product peaks.

3. Method Optimization:

  • If co-elution occurs, systematically adjust chromatographic parameters such as:
  • Gradient profile: Modify the slope and duration of the gradient.
  • Mobile phase pH: Adjusting the pH can alter the retention of ionizable compounds.
  • Column temperature: Temperature can affect selectivity and peak shape.
  • Different column chemistry: If separation is still not achieved, try a different column chemistry (e.g., phenyl-hexyl).

4. Method Validation:

  • Once a suitable method is developed, it must be validated according to ICH Q2(R2) guidelines. [6]Key validation parameters include:
  • Specificity: The ability to resolve the analyte from all potential interferents. [4] * Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range. [4] * Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively. [4] * Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. [4]
HPLC Method Development Workflow Diagram

G start Define Method Goals (Stability-Indicating) scout Initial Method Scouting (Column, Mobile Phase, λmax) start->scout degradation Analyze Forced Degradation Samples scout->degradation separation Adequate Separation? degradation->separation optimize Optimize Method (Gradient, pH, Temp.) separation->optimize No validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, etc.) separation->validate Yes optimize->degradation end Final Validated Method validate->end

Sources

literature review on Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate , a critical intermediate in the synthesis of bioactive heterocycles and kinase inhibitors.

CAS Registry Number: 6625-35-0 Formula: C₉H₉NO₄S Molecular Weight: 227.24 g/mol

Executive Summary

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is a bifunctional organic building block characterized by a thioether linkage , a methyl ester , and a para-nitro aromatic system . It serves as a pivotal intermediate in medicinal chemistry, particularly in the development of Raf kinase inhibitors and benzimidazole-based therapeutics . Its chemical utility lies in the orthogonality of its functional groups: the nitro group can be selectively reduced to an aniline for urea/amide formation, while the ester allows for cyclization or hydrolysis, and the sulfur atom provides unique electronic properties and oxidation potential.

Chemical Identity & Physical Properties[1][2][3]

PropertySpecification
IUPAC Name Methyl 2-(4-nitrophenylthio)acetate
Common Synonyms Methyl (4-nitrophenylsulfanyl)acetate; Acetic acid, [(4-nitrophenyl)thio]-, methyl ester
CAS Number 6625-35-0
SMILES COC(=O)CSC1=CC=C(C=C1)[O-]
Physical State Crystalline Solid (Pale yellow to off-white)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water
Melting Point Typically 60–65 °C (Derivative dependent; often purified by recrystallization)

Synthesis Protocol: Thioether Formation

The most robust industrial and laboratory-scale synthesis involves the nucleophilic substitution (S-alkylation) of 4-nitrothiophenol with methyl bromoacetate.

Reaction Mechanism

The reaction proceeds via an S_N2 mechanism . The base deprotonates the thiol (pKa ~6) to form the highly nucleophilic thiolate anion. This anion attacks the alpha-carbon of methyl bromoacetate, displacing the bromide ion.

Experimental Procedure (Standardized)

Reagents:

  • 4-Nitrothiophenol (1.0 eq)

  • Methyl bromoacetate (1.05 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrothiophenol (e.g., 10 mmol) in anhydrous Acetonitrile (50 mL).

  • Deprotonation: Add

    
      (15 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution will likely darken as the thiolate forms.
    
  • Alkylation: Cool the mixture to 0°C (optional, to control exotherm). Dropwise add methyl bromoacetate (10.5 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

  • Work-up:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expert Insight:

  • Base Selection: Carbonate bases (

    
    , 
    
    
    
    ) are preferred over strong hydroxides to prevent hydrolysis of the methyl ester product in situ.
  • Odor Control: Thiophenols are potent stench compounds. All reactions must be performed in a fume hood. Treat glassware with bleach (sodium hypochlorite) post-reaction to oxidize residual thiols to odorless sulfonates.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis of the core scaffold and its divergent downstream transformations in drug discovery.

G Start1 4-Nitrothiophenol Product Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (CAS 6625-35-0) Start1->Product K2CO3, MeCN SN2 Alkylation Start2 Methyl Bromoacetate Start2->Product K2CO3, MeCN SN2 Alkylation Aniline Methyl 2-[(4-aminophenyl)sulfanyl]acetate (Key Drug Intermediate) Product->Aniline H2, Pd/C or Fe/AcOH Nitro Reduction Sulfone Sulfone Derivative (Oxidation) Product->Sulfone mCPBA or H2O2 S-Oxidation Acid Carboxylic Acid (Hydrolysis) Product->Acid LiOH, THF/H2O Ester Hydrolysis

Figure 1: Synthesis of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate and its primary chemical transformations.

Applications in Drug Discovery

This compound is not merely a catalog reagent; it is a "linchpin" intermediate used to construct complex pharmacophores.

Raf Kinase Inhibitors

The most prominent application of this scaffold is in the synthesis of substituted heterocyclic ureas targeting Raf kinases (e.g., BRAF), which are implicated in oncology.

  • Workflow: The nitro group is reduced to the aniline (Methyl 2-[(4-aminophenyl)sulfanyl]acetate). This aniline is then reacted with isocyanates or activated carbamates to form the urea motif essential for hydrogen bonding in the kinase ATP-binding pocket.

Benzimidazole Synthesis

The scaffold is used to generate benzimidazole derivatives with thio-ether side chains.

  • Mechanism: Following nitro reduction, the resulting aniline can be coupled with carboxylic acids and cyclized (often using acid catalysis) to form the benzimidazole core, retaining the methyl acetate side chain for further diversification (e.g., amidation).

Reactivity Profile & Derivatization

Researchers must be aware of the competing reactivity sites on this molecule:

  • Nitro Reduction (Chemoselective):

    • Protocol: Hydrogenation (

      
      , Pd/C) is effective but requires care to avoid poisoning the catalyst with sulfur.
      
    • Alternative: Iron-mediated reduction (Fe,

      
      ) or Tin(II) chloride (
      
      
      
      ) are often preferred for sulfur-containing substrates to preserve the thioether and avoid catalyst deactivation.
  • Sulfur Oxidation:

    • The sulfide sulfur is electron-rich and prone to oxidation.

    • Control: To avoid accidental oxidation to sulfoxide (

      
      ) or sulfone (
      
      
      
      ), avoid strong oxidants unless intended. If the sulfone is the target, use mCPBA (2.2 eq) in DCM.
  • Alpha-Carbon Acidity:

    • The methylene protons (

      
      ) are acidified by the flanking carbonyl and sulfide. Strong bases (LDA, NaH) can generate an enolate here for further alkylation, though this is less common than downstream amide coupling.
      

References

  • TerraBase Inc. (n.d.). Toxicity Data and CAS Registry for Methyl (4-nitrophenylthio)acetate. Retrieved from .

  • Google Patents. (2008). Inhibition of Raf Kinase Using Substituted Heterocyclic Ureas (AU2008252068A1). Retrieved from 1.

  • Google Patents. (2024). Benzimidazole compounds and pharmaceutical compositions (WO2024112287A1). Retrieved from 2.

  • European Patent Office. (1999). Inhibition of p38 Kinase Activity Using Substituted Heterocyclic Ureas. Retrieved from 3.

Sources

Methodological & Application

Application Notes and Experimental Protocols for Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, characterization, and potential applications of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate. Designed for researchers, medicinal chemists, and drug development professionals, these protocols emphasize the underlying scientific principles and offer field-proven insights. The methodologies are presented as self-validating systems, incorporating rigorous quality control steps to ensure the integrity of the final compound. This molecule serves as a versatile intermediate, offering multiple functional handles for derivatization in the pursuit of novel bioactive agents.

Strategic Overview and Safety Mandates

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is a key building block in synthetic organic chemistry. Its structure incorporates three key functional regions amenable to further modification: an electron-deficient nitroaromatic ring, a nucleophilic sulfide linkage, and an ester group. The strategic value of this compound lies in its potential for derivatization into a wide array of more complex molecules, particularly for screening in drug discovery programs.

The presence of the nitro group makes the aromatic ring susceptible to nucleophilic substitution, while the sulfide can be oxidized to the corresponding sulfoxide or sulfone, motifs commonly found in pharmaceuticals to enhance properties like solubility and metabolic stability.[1] The ester provides a handle for hydrolysis and subsequent amide coupling.

1.1. Critical Safety Protocols

Handling of nitroaromatic compounds and their precursors requires strict adherence to safety protocols. The procedures outlined below are mandatory for all laboratory work involving this compound and its synthesis.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard CategoryDescriptionMandatory PPE & Controls
Skin Irritation Causes skin irritation. Prolonged contact may lead to dermatitis.Wear nitrile or neoprene protective gloves.[2] Use a lab coat. Ensure a safety shower is accessible.
Eye Irritation Causes serious eye irritation. Risk of severe damage if direct contact occurs.Wear chemical safety goggles or a full-face shield.[3] An eyewash station must be immediately available.
Inhalation Avoid breathing vapors or mists.[2]All handling must be performed in a certified chemical fume hood with adequate ventilation.[4]
General Handling Wash hands and face thoroughly after handling. Avoid formation of dust and aerosols.[2]

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the strong electron-withdrawing effect of the para-nitro group, which activates the aromatic ring for attack by a sulfur nucleophile.

2.1. Principle of Synthesis

The reaction proceeds by the attack of the thiolate anion, generated in situ from methyl thioglycolate and a non-nucleophilic base, on the carbon atom bearing the leaving group (e.g., a halogen) of the 4-nitro-substituted benzene ring. The choice of solvent is critical; aprotic polar solvents are preferred to solvate the reactants without participating in side reactions. Using solvents like methanol can lead to the formation of undesired methoxide substitution products.[5] Therefore, 1,2-dimethoxyethane (DME) is recommended as it is sufficiently polar to dissolve the reactants but lacks acidic protons, ensuring a clean reaction.[5]

2.2. Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Weigh Reagents (4-Chloro-1-nitrobenzene, Methyl Thioglycolate, Triethylamine) dissolve Dissolve Reactants in Anhydrous DME reagents->dissolve glassware Prepare Dry Glassware under N2 glassware->dissolve reaction Stir at Room Temp (Monitor by TLC) dissolve->reaction quench Quench with H2O reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude Obtain Crude Product concentrate->crude

Caption: Workflow for the synthesis of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

2.3. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Chloro-1-nitrobenzeneReagentStandard Supplier
Methyl thioglycolate≥95%Standard Supplier
Triethylamine (TEA)≥99%, anhydrousStandard SupplierMust be dry.
1,2-Dimethoxyethane (DME)Anhydrous, ≥99.5%Standard SupplierMust be dry.
Ethyl AcetateACS GradeStandard SupplierFor extraction.
Brine (sat. NaCl aq.)Lab PreparedFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying.
Round-bottom flaskFlame-dried.
Magnetic stirrer & stir bar
TLC plates (Silica gel 60 F₂₅₄)

2.4. Step-by-Step Synthesis Procedure

  • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-chloro-1-nitrobenzene (1.0 eq).

  • Dissolution: Add anhydrous 1,2-dimethoxyethane (DME) to create a ~0.5 M solution. Stir until fully dissolved.

  • Addition of Nucleophile: To the stirring solution, add methyl thioglycolate (1.05 eq) via syringe.

  • Base Addition: Slowly add triethylamine (1.1 eq) dropwise over 10 minutes. The reaction is mildly exothermic. Maintain the temperature below 30 °C.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash once with saturated brine solution to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

Purification Protocol

The crude product typically contains unreacted starting materials and side products. Purification via flash column chromatography is the recommended method to obtain a high-purity final compound.

3.1. Principle of Purification

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is a moderately polar compound and can be effectively separated from less polar impurities and more polar baseline materials using a non-polar/polar solvent gradient system, such as hexane/ethyl acetate.[6]

3.2. Step-by-Step Column Chromatography Procedure

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the dried sample to the top of the packed column.

  • Elution: Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (identified by TLC against a reference spot) and concentrate under reduced pressure to yield the purified Methyl 2-[(4-nitrophenyl)sulfanyl]acetate as a pale yellow solid.

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a complete profile of the molecule.

4.1. Logical Flow for Compound Validation

CharacterizationFlow start Purified Solid tlc Purity Check by TLC (Single Spot) start->tlc nmr_h ¹H NMR (Proton Environment) tlc->nmr_h nmr_c ¹³C NMR (Carbon Skeleton) nmr_h->nmr_c ms Mass Spectrometry (Molecular Weight) nmr_c->ms ir FT-IR Spectroscopy (Functional Groups) ms->ir final QC Passed: Compound Confirmed ir->final

Caption: Sequential workflow for the structural characterization and validation.

4.2. Expected Analytical Data

The following table summarizes the expected data from standard characterization techniques. This data should be used to confirm the successful synthesis of the target compound.

TechniqueExpected ResultsRationale
¹H NMR (CDCl₃, 400 MHz)δ ~8.15 (d, 2H), δ ~7.45 (d, 2H), δ ~3.80 (s, 2H), δ ~3.75 (s, 3H)Aromatic protons of the nitro-phenyl ring will appear as two distinct doublets. The methylene (-S-CH₂-) and methyl ester (-OCH₃) protons will appear as singlets.
¹³C NMR (CDCl₃, 100 MHz)δ ~169, ~148, ~145, ~130, ~124, ~53, ~38Signals correspond to the carbonyl ester, aromatic carbons (including those attached to NO₂ and S), methyl ester carbon, and the methylene carbon.
FT-IR (KBr Pellet, cm⁻¹)~1735 (C=O stretch, ester), ~1520 & ~1345 (N-O stretch, nitro), ~1250 (C-O stretch, ester)Characteristic peaks confirm the presence of the key functional groups: ester and nitro.
Mass Spec (ESI+)m/z = 228.03 [M+H]⁺, 250.01 [M+Na]⁺The observed mass-to-charge ratio should correspond to the calculated molecular weight of C₉H₉NO₄S (227.24 g/mol ) plus a proton or sodium adduct.

Application Notes: Pathways for Drug Discovery

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is not an endpoint but a versatile starting point. Its functional groups can be selectively manipulated to generate libraries of compounds for biological screening.

5.1. Key Derivatization Strategies

Caption: Major synthetic pathways for derivatizing the title compound.

  • Pathway 1: Reduction to Aryl Amine: The nitro group is readily reduced to a primary amine using standard conditions like tin(II) chloride in HCl or catalytic hydrogenation (H₂ over Pd/C). The resulting aniline derivative is a cornerstone for building diversity, allowing for the formation of amides, sulfonamides, ureas, and other functionalities common in bioactive molecules.

  • Pathway 2: Oxidation to Sulfone: The sulfide linkage can be oxidized to a sulfoxide or, more commonly, a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The methylsulfone motif is a bioisostere for other groups and is widely used in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability, and to act as a hydrogen bond acceptor.[1]

  • Pathway 3: Hydrolysis to Carboxylic Acid: The methyl ester can be saponified under basic conditions (e.g., LiOH in THF/water) or hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. This creates a reactive handle for coupling with various amines (including those from amino acid libraries or other drug fragments) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form amide bonds.

These pathways demonstrate the utility of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate as a strategic platform for generating diverse molecular architectures for screening in anti-inflammatory, antibacterial, and oncology research programs.[7][8]

References

  • Aaronchem. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet for 4-Methyl-2-nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-nitrophenyl 2-(methylsulfonyl)acetate. PubChem. Retrieved from [Link]

  • Červený, L., et al. (n.d.). Preparation of Substituted Methyl o-Nitrophenyl Sulfides. Molecules. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Methyl (4-nitrophenyl)acetate. Retrieved from [Link]

  • Ernawati, T., & Khoirunni'mah, Z. (2018). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. ResearchGate. Retrieved from [Link]

  • Patsnap. (2018, March 6). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]

  • Yang, X., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) -piperazin-1-yl)-22-deoxypleuromutilin. Pharmaceuticals. Retrieved from [Link]

Sources

Application Note: Methyl 2-[(4-nitrophenyl)sulfanyl]acetate in Enzyme Inhibition and Biocatalytic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (CAS 6625-35-0) is a highly versatile thioether-acetate scaffold utilized extensively in advanced enzymology and drug discovery. Characterized by its UV-active 4-nitrophenyl moiety and a reactive methyl ester, this compound serves a dual purpose in biochemical research: it acts as a critical building block in fragment-based drug design for Matrix Metalloproteinases (MMPs)[1], and it functions as a model substrate for studying enzyme kinetics and product inhibition in biocatalytic resolutions[2]. This guide details the mechanistic rationale and validated protocols for deploying this compound in both contexts.

Mechanistic Insights: The Thioacetate Scaffold in Enzyme Targeting

Fragment-Based Design for Metalloproteinase (MMP-2) Inhibition

MMPs are zinc-dependent endopeptidases implicated in tissue remodeling, inflammation, and cancer metastasis. Achieving selectivity among MMP isoforms is notoriously difficult due to their highly conserved catalytic zinc-binding sites. However, the S1' specificity pocket varies significantly across the family. MMP-2 and MMP-9 feature deep, hydrophobic S1' pockets, whereas MMP-1 and MMP-7 have shallow pockets[1].

By functionalizing methyl 2-[(4-nitrophenyl)sulfanyl]acetate into an alkyne and coupling it via CuAAC "click" chemistry to a hydroxamate zinc-binding group (ZBG), researchers can exploit the 4-nitrophenyl moiety to anchor the inhibitor deeply within the MMP-2 S1' pocket[3]. Causality of Design: The aromatic ring provides essential


 stacking with active-site residues (e.g., Tyr142), while the strong electron-withdrawing nitro group engages in hydrogen bonding and optimizes the lipophilicity of the linker, driving nanomolar potency and exceptional selectivity over shallow-pocket MMPs[1].
Biocatalytic Resolution and the Product Inhibition Paradigm

In biocatalysis, the oxidized derivative of this scaffold—methyl 2-[(4-nitrophenyl)sulfinyl]acetate—is used to evaluate the enantioselectivity of lipases, such as Lipase Amano AK from Pseudomonas fluorescens[2]. During kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of the methyl ester to the corresponding chiral carboxylic acid.

However, the accumulation of this chiral acid leads to profound product inhibition [2]. Causality of Inhibition: The localized drop in microenvironmental pH alters the ionization state of the lipase's catalytic triad (Ser-His-Asp), and the structural similarity of the acid allows it to competitively occupy the active site. To maintain a self-validating and linear kinetic assay, researchers must employ continuous extraction or biphasic systems to sequester the inhibitory acid into an aqueous phase as it forms, leaving the unreacted ester in the organic phase[2].

Experimental Protocols

Protocol A: Synthesis and FRET-Based Screening of MMP-2 Inhibitors

Self-Validation Principle: This protocol utilizes a FRET (Förster Resonance Energy Transfer) substrate. Brij-35 is explicitly included in the buffer to prevent the non-specific adsorption of the highly lipophilic MMP-2 enzyme to the microplate walls, ensuring reliable Michaelis-Menten kinetics. GM6001 is used as a broad-spectrum positive control to validate the assay's dynamic range.

  • Scaffold Functionalization: Reduce methyl 2-[(4-nitrophenyl)sulfanyl]acetate using NaBH

    
     to the corresponding alcohol, followed by O-alkylation with propargyl bromide and NaH to yield the alkyne intermediate.
    
  • CuAAC 'Click' Assembly: React the alkyne (1.2 eq) with an azide-functionalized hydroxamate ZBG (1.0 eq) in the presence of CuSO

    
     (0.1 eq) and sodium ascorbate (0.2 eq) in a t-BuOH/H
    
    
    
    O (1:1) mixture. Stir at room temperature for 12 hours. Purify the resulting triazole via preparative HPLC[1].
  • Assay Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 10 mM CaCl

    
    , 0.05% Brij-35, and 1% DMSO (to maintain the solubility of the lipophilic inhibitor).
    
  • Enzyme Incubation: In a black 96-well microplate, add 1 nM recombinant human MMP-2 and the synthesized inhibitor at varying concentrations (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µM of the FRET substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH

    
    ).
    
  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes (Excitation: 328 nm, Emission: 393 nm). Calculate the initial velocity (

    
    ) from the linear portion of the curve and determine the IC
    
    
    
    using non-linear regression.
Protocol B: Lipase-Catalyzed Kinetic Resolution and Inhibition Mitigation

Self-Validation Principle: The use of a biphasic system acts as an internal control against reaction stalling. Chiral HPLC is used to validate that the enantiomeric excess (ee) strictly correlates with the conversion rate, proving that the enzyme's selectivity remains uncompromised by pH fluctuations.

  • Substrate Oxidation: Treat methyl 2-[(4-nitrophenyl)sulfanyl]acetate with 1.1 eq of mCPBA in CH

    
    Cl
    
    
    
    at 0°C to yield racemic methyl 2-[(4-nitrophenyl)sulfinyl]acetate.
  • Biphasic System Setup: Dissolve 50 mg of the racemic substrate in 5 mL of diisopropyl ether (organic phase). Add 5 mL of 0.1 M phosphate buffer (pH 7.2) (aqueous phase)[2].

  • Enzyme Addition: Add 20 mg of Lipase Amano AK to the biphasic mixture.

  • Continuous Extraction: Stir the biphasic mixture vigorously at 30°C. The biphasic nature ensures that the newly formed, water-soluble carboxylic acid partitions immediately into the aqueous buffer, preventing it from inhibiting the lipase localized at the solvent interface[2].

  • Reaction Monitoring: Withdraw 50 µL aliquots from the organic layer at 1-hour intervals. Evaporate the solvent and reconstitute in hexane/isopropanol (90:10).

  • Chiral HPLC Analysis: Analyze the aliquots using a Chiralcel OD-H column to determine the conversion rate and enantiomeric excess of the remaining (R)-methyl ester.

Quantitative Data & Assay Metrics

Table 1: Comparative MMP Inhibition Profiling (IC


 values) 
Compound MMP-2 (nM) MMP-9 (nM) MMP-1 (nM) MMP-7 (nM)
Inhibitor 18 (Thioacetate-derived) 1.4 98 >10,000 >10,000
Inhibitor 19 (Thioacetate-derived) 0.3 115 >10,000 >10,000

| GM6001 (Broad-spectrum Control) | 0.5 | 0.2 | 3.0 | 25 |

Data synthesized from fragment-based screening demonstrating profound S1' pocket selectivity utilizing the 4-nitrophenyl scaffold[1].

Table 2: Biocatalytic Resolution Metrics (Lipase Amano AK)

System Substrate Conversion (%) Enantiomeric Excess (ee %) Product Inhibition Observed
Monophasic (Aqueous) Racemic Sulfinylacetate 15% 45% Yes (Reaction stalled at 1h)

| Biphasic (Ether/Buffer)| Racemic Sulfinylacetate | 49% | >98% | No (Linear kinetics maintained) |

Comparative metrics highlighting the absolute necessity of in situ extraction to maintain enzyme velocity[2].

Visualizations

MMP2_Workflow A Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (Starting Scaffold) B Alkyne Functionalization (Linker Addition) A->B D CuAAC 'Click' Chemistry (Triazole Formation) B->D C Azide-ZBG Scaffold (Hydroxamate Zinc-Binding Group) C->D E MMP-2 Selective Inhibitor (Targeting S1' Pocket) D->E F Fluorogenic FRET Assay (IC50 Determination) E->F

Caption: Workflow for the fragment-based synthesis and screening of MMP-2 inhibitors utilizing the 4-nitrophenyl scaffold.

Biocatalysis_Workflow A Racemic Substrate (Methyl Sulfinylacetate Derivative) B Lipase Amano AK (Enantioselective Hydrolysis) A->B C (S)-Carboxylic Acid (Aqueous Phase) B->C Hydrolysis D (R)-Methyl Ester (Organic Phase) B->D Resolution E Product Inhibition (Active Site Blockade) C->E Accumulation (Without Extraction) F Biphasic Extraction (Continuous Removal) C->F Partitioning E->B Inhibits Enzyme F->B Restores Activity

Caption: Pathway of lipase-catalyzed kinetic resolution illustrating the product inhibition feedback loop and its mitigation.

References

1.[2] Burgess, K., & Henderson, I. (1989). Biocatalytic resolutions of sulfinylalkanoates: a continuous extraction apparatus to overcome product inhibition. Tetrahedron Letters, 30(28), 3633-3636. 2 2.[1] Zapico, J. M., Serra, P., García-Sanmartín, J., et al. (2011). Potent “Clicked” MMP2 Inhibitors: Synthesis, Molecular Modeling and Biological Exploration. Organic & Biomolecular Chemistry, 9, 4587-4599. 1 3.[3] Royal Society of Chemistry. (2011). Potent “Clicked” MMP2 Inhibitors: Synthesis, Molecular Modeling and Biological Exploration - Organic & Biomolecular Chemistry. 3

Sources

application of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate in Medicinal Chemistry

Abstract & Introduction

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is a versatile bifunctional building block extensively utilized in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists , anti-inflammatory agents , and sulfone-based enzyme inhibitors . Its structural core—an aryl sulfide linked to an acetic acid ester—mimics the pharmacophore found in numerous metabolic disease therapeutics (e.g., fibrates, glitazones).

The compound’s utility stems from its orthogonal reactivity:

  • The Nitro Group (C-4): A latent amine handle for attaching lipophilic "tails" (via amide/urea formation) essential for receptor binding pockets.

  • The Sulfide Linker: A modifiable hinge that can be oxidized to a sulfoxide or sulfone to tune polarity and metabolic stability.

  • The Methyl Ester: A protected "head group" precursor to the carboxylic acid pharmacophore required for ionic interactions with receptor domains (e.g., PPAR activation loop).

This guide details the protocols for transforming this scaffold into bioactive libraries, focusing on PPAR agonist synthesis and sulfone linker modulation .

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name Methyl 2-[(4-nitrophenyl)sulfanyl]acetate
CAS Number 13903-91-8
Molecular Formula C

H

NO

S
Molecular Weight 227.24 g/mol
Key Functionality Nitro (reducible), Sulfide (oxidizable), Ester (hydrolyzable),

-Methylene (acidic)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water.

Application 1: Synthesis of PPAR Agonist Scaffolds

Context: PPAR


 and PPAR

agonists often feature a "Head-Linker-Tail" architecture. This scaffold provides the "Head" (acetic acid) and "Linker" (thioether), while the nitro group allows for the attachment of diverse "Tails" (lipophilic aromatics).
Experimental Workflow (DOT Visualization)

PPAR_Synthesis Start Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (Scaffold) Step1 Nitro Reduction (Fe/NH4Cl or H2/Pd) Start->Step1 Reduction Inter1 Aniline Intermediate (4-NH2-Ph-S-CH2-COOMe) Step1->Inter1 Yield >90% Step2 Amide Coupling (R-COCl / Pyridine) Inter1->Step2 Tail Attachment Inter2 Amide-Ester Precursor Step2->Inter2 Library Gen. Step3 Ester Hydrolysis (LiOH / THF) Inter2->Step3 Deprotection Final PPAR Agonist Candidate (Acid Head Group) Step3->Final Bioactive Hit

Caption: Workflow for converting the nitro-sulfide scaffold into a bioactive PPAR agonist library.

Detailed Protocol: Reductive Amidation & Hydrolysis

Objective: Synthesize a library of 4-(amido)phenylthioacetic acids.

Phase A: Nitro Reduction Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation if the "tail" to be added later contains halogens sensitive to Pd/C.

  • Dissolution: Dissolve Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (1.0 eq) in EtOH/H

    
    O (4:1 v/v).
    
  • Activation: Add NH

    
    Cl (5.0 eq) and Iron powder (3.0 eq).
    
  • Reflux: Heat to 80°C for 2 hours. Monitor TLC (Hexane/EtOAc 1:1) for disappearance of the nitro compound (Rf ~0.6) and appearance of the amine (fluorescent, Rf ~0.3).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Yield: Expect 90-95% of the aniline intermediate.

Phase B: "Tail" Attachment (Amide Coupling)

  • Coupling: To the aniline intermediate (1.0 eq) in anhydrous DCM, add Pyridine (2.0 eq).

  • Addition: Dropwise add the desired Acid Chloride (e.g., 4-(trifluoromethyl)benzoyl chloride for PPAR activity) (1.1 eq) at 0°C.

  • Reaction: Warm to RT and stir for 4 hours.

  • Purification: Quench with 1M HCl. Wash organic layer with NaHCO

    
    . Flash chromatography (Gradient 0-30% EtOAc/Hexane).
    

Phase C: Head Group Activation (Hydrolysis)

  • Hydrolysis: Dissolve the amide-ester in THF/MeOH/H

    
    O (3:1:1). Add LiOH
    
    
    
    H
    
    
    O (3.0 eq).
  • Stir: Stir at RT for 2 hours.

  • Isolation: Acidify to pH 3 with 1M HCl. The product usually precipitates. Filter and dry.

    • Self-Validating Step: Check 1H NMR. The methyl ester singlet (~3.7 ppm) must disappear.

Application 2: Sulfone Linker Modulation

Context: Oxidation of the sulfide (-S-) to a sulfone (-SO2-) increases metabolic stability and alters the bond angle, often improving potency in enzyme inhibitors (e.g., Aldose Reductase).

Experimental Workflow (DOT Visualization)

Sulfone_Oxidation Start Sulfide Scaffold (S-CH2) Ox1 Oxidation (mCPBA, 2.2 eq) Start->Ox1 Prod Sulfone Scaffold (SO2-CH2) Ox1->Prod Yield >85% Mech1 Electrophilic Attack on S Ox1->Mech1 Mech2 Formation of Sulfoxide (Intermediate) Mech1->Mech2

Caption: Oxidation pathway transforming the flexible sulfide linker into a rigid sulfone pharmacophore.

Protocol: Selective Oxidation
  • Setup: Dissolve Methyl 2-[(4-nitrophenyl)sulfanyl]acetate in DCM (0.1 M).

  • Oxidant Addition: Cool to 0°C. Add m-chloroperbenzoic acid (mCPBA, 2.2 eq) portion-wise.

    • Note: Using 1.0 eq yields the Sulfoxide (chiral center potential). Using >2.0 eq yields the Sulfone.

  • Workup: Stir 3 hours. Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (to reduce excess peroxide) and NaHCO
    
    
    (to neutralize acid).
  • Result: The product Methyl 2-[(4-nitrophenyl)sulfonyl]acetate is obtained as a white solid.

Data Summary & Reference Values

TransformationReagentsTypical YieldKey NMR Signal Change
Nitro Reduction Fe, NH

Cl, EtOH
92%

8.2 (d, 2H)


6.6 (d, 2H)
Sulfide Oxidation mCPBA (2.2 eq), DCM88%

-CH

shift:

3.8


4.2 (deshielded)
Ester Hydrolysis LiOH, THF/H

O
95%Loss of OMe singlet (

3.7)

References

  • PPAR Agonist Design: Title: Synthesis and Evaluation of PPARδ Agonists That Promote Osteogenesis. Source: Journal of Medicinal Chemistry (2021).[1] URL:[Link] (Note: Describes the structure-activity relationship of phenoxy/thio-acetic acid tails in PPAR ligands.)

  • General Synthesis of Benzothiazinones (Related Scaffold): Title: Efficient Synthesis of Benzothiazinone Analogues with Activity against Mycobacterium tuberculosis. Source: ChemMedChem (2012). URL:[Link]

  • Compound Data & Safety: Title: Methyl 2-[(4-nitrophenyl)sulfanyl]acetate - PubChem Compound Summary. Source: National Center for Biotechnology Information. URL:[Link]

Sources

analytical methods for quantifying Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the quantification of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, designed for researchers and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Quantification of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Abstract & Introduction

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (also referred to as Methyl (4-nitrophenylthio)acetate) is a critical intermediate in the synthesis of sulfur-containing heterocyclic pharmaceuticals and agrochemicals. Its structural motif—containing a nitro-aromatic ring coupled to a thioether and a labile methyl ester—presents specific analytical challenges.

The thioether moiety is susceptible to oxidation (forming sulfoxides and sulfones), while the ester group is prone to hydrolysis (forming the free acid). Furthermore, the nitro-aromatic group is a potential structural alert for genotoxicity, requiring sensitive quantification methods during impurity profiling.[1]

This Application Note provides a robust, field-proven RP-HPLC-UV/DAD protocol for the separation and quantification of the parent molecule and its primary degradation products.

Chemical Properties & Target Analyte
PropertyDescription
Chemical Name Methyl 2-[(4-nitrophenyl)sulfanyl]acetate
Structure 4-NO₂-Ph-S-CH₂-COOCH₃
Molecular Weight 227.24 g/mol
Chromophore 4-Nitrophenyl (Strong UV absorption)
Solubility Soluble in Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate; Insoluble in Water.[2][1][3][4][5][6]
Key Reactivity 1. Oxidation: S → S=O (Sulfoxide) → O=S=O (Sulfone)2.[3] Hydrolysis: Ester → Carboxylic Acid
Experimental Protocol
3.1. Reagents and Chemicals[2][6]
  • Reference Standard: Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Additives: Formic Acid (FA) or Phosphoric Acid (

    
    ) for pH control.
    
3.2. Chromatographic Conditions

This method utilizes a gradient elution to ensure the separation of the polar hydrolysis products from the non-polar parent and potential disulfide dimers.

ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)Provides sufficient hydrophobic retention for the thioether while maintaining peak shape for acidic impurities.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses ionization of the free acid impurity, preventing peak tailing.
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks and lower backpressure than MeOH for aromatic thioethers.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CEnsures reproducibility of retention times.
Injection Volume 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV 315 nm (Primary)UV 254 nm (Secondary)The 4-nitro-thioether moiety exhibits a specific absorbance max ~315-320 nm, offering higher selectivity than 254 nm.[1]
3.3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial equilibration
2.08515Isocratic hold for polar impurities
12.01090Linear ramp to elute parent & dimers
15.01090Wash step
15.18515Return to initial
20.08515Re-equilibration
Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . (Do not use water for the stock to prevent hydrolysis).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

  • Dilute 500 µL of Stock Solution into 9.5 mL of Diluent.

  • Diluent: 50:50 Water:Acetonitrile. (Prepare fresh daily to minimize hydrolysis).

Method Logic & Degradation Pathways (Visualization)

The following diagram illustrates the analytical workflow and the chemical degradation pathways that this method is designed to detect.

AnalyticalWorkflow cluster_deg Target Analytes & Impurities Sample Sample Material (Solid/Reaction Mix) Prep Dissolution in ACN (Avoid Water in Stock) Sample->Prep Dilution Dilution (50:50 ACN:H2O) Prep->Dilution HPLC HPLC-UV Analysis (C18, Gradient, 315 nm) Dilution->HPLC Parent Parent Analyte (Thioether Ester) RT: ~10-11 min HPLC->Parent Quantification Acid Impurity A (Hydrolysis: Free Acid) RT: ~3-4 min HPLC->Acid Detection Sulfoxide Impurity B (Oxidation: Sulfoxide) RT: ~5-6 min HPLC->Sulfoxide Detection Parent->Acid Hydrolysis (+H2O) Parent->Sulfoxide Oxidation (+O) Sulfone Impurity C (Oxidation: Sulfone) RT: ~7-8 min Sulfoxide->Sulfone Oxidation (+O)

Caption: Analytical workflow and degradation logic. Red arrows indicate degradation pathways that generate impurities separated by this method.

Results & Discussion
6.1. Selectivity and Retention

The nitro group serves as a strong "anchor" for retention on C18 phases.

  • Hydrolysis Product (Acid): Due to the carboxylic acid, this species is more polar. At pH 2.7 (Formic Acid), it remains protonated but still elutes significantly earlier (approx. 3-4 min) than the ester.

  • Oxidation Products: The sulfoxide (S=O) is significantly more polar than the sulfide and will elute before the parent. The sulfone (O=S=O) usually elutes between the sulfoxide and the parent or slightly after the sulfoxide.

  • Parent: The methyl ester/thioether combination is hydrophobic, eluting in the middle of the gradient (approx. 10-11 min).

6.2. Wavelength Optimization

While many aromatic compounds are detected at 254 nm, the 4-nitrophenylthio chromophore has a distinct bathochromic shift.[1]

  • Recommendation: Extract chromatograms at 315 nm .

  • Benefit: This wavelength minimizes interference from non-nitro aromatic impurities (e.g., simple benzenes or solvents) which typically absorb <280 nm, enhancing the signal-to-noise ratio for the target analyte.[1]

6.3. Validation Parameters (Acceptance Criteria)
ParameterAcceptance CriteriaNotes
Linearity

Range: 5 µg/mL to 100 µg/mL
Precision (RSD) < 2.0% (n=6)System suitability requirement
Resolution (

)
> 2.0Between Parent and nearest impurity
Tailing Factor < 1.5Critical for the parent peak
LOD / LOQ ~0.1 µg/mL / ~0.5 µg/mLEstimated based on UV response of nitro-aromatics
Troubleshooting Guide

Issue 1: "Ghost Peak" appearing late in the chromatogram.

  • Cause: Dimerization of 4-nitrothiophenol (starting material) to Bis(4-nitrophenyl)disulfide.

  • Solution: Ensure the gradient ramp goes to 90% or 95% ACN to flush this highly lipophilic impurity.

Issue 2: Peak Area decreases over time in the autosampler.

  • Cause: Hydrolysis of the methyl ester in the aqueous diluent.

  • Solution:

    • Keep autosampler temperature at 4°C.

    • Increase the organic ratio in the diluent (e.g., change from 50:50 to 80:20 ACN:Water), provided peak shape is not compromised.[1]

    • Analyze samples within 12 hours of preparation.

Issue 3: Split peaks.

  • Cause: Sample solvent strength is too high (e.g., injecting 100% ACN solution into a high-aqueous initial gradient).[1]

  • Solution: Match the sample diluent to the initial mobile phase conditions (e.g., dissolve in 20% ACN / 80% Water) or reduce injection volume to 5 µL.

References
  • Sigma-Aldrich. Methyl 2-(4-nitrophenyl)acetate Product Information. (Structural analog reference for solubility and stability). Link

  • National Institute of Standards and Technology (NIST). Methyl 4-nitrophenyl sulfone - Gas Phase Thermochemistry and Spectra. (Reference for nitro-sulfone spectral properties). Link

  • PubChem. 4-Nitrophenyl 2-(methylsulfonyl)acetate Compound Summary. (Structural analog for metabolic pathway inference). Link

  • BenchChem. HPLC Analysis of Nitroaromatic Compounds: General Protocols. (Basis for C18 column selection and mobile phase acidity). Link

  • ResearchGate. UV-visible absorption spectra of 4-nitrophenol derivatives. (Confirmation of ~317 nm absorbance maximum for p-nitrophenol moieties). Link

Sources

Application Note: Advanced Derivatization Strategies for Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring high-sensitivity quantification and metabolic profiling of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (MNPSA).

While MNPSA is amenable to standard UV-HPLC and GC-MS in its native form, its detection limits are often insufficient for trace analysis in biological matrices (plasma/urine) or environmental samples. Furthermore, the nitro group acts as a fluorescence quencher. This guide details the derivatization protocols required to unlock picomolar sensitivity via fluorescence detection and to generate oxidative metabolites for stability profiling.

Executive Summary & Chemical Rationale

Analyte: Methyl 2-[(4-nitrophenyl)sulfanyl]acetate CAS: 14062-25-0 (Analogous structure reference) Molecular Formula: C


H

NO

S Core Challenges:
  • Fluorescence Quenching: The electron-withdrawing nitro (

    
    ) group creates a "dark" molecule in fluorescence detectors.
    
  • Lability: The thioether (

    
    ) linkage is susceptible to oxidation, requiring specific handling to distinguish between the parent molecule and its sulfoxide/sulfone degradation products.
    

The Solution: We employ a Reductive Derivatization strategy. By reducing the nitro group to an amine, we convert the analyte into a nucleophile. This allows for reaction with fluorogenic reagents (e.g., OPA/N-acetylcysteine) or direct fluorescence detection, improving Signal-to-Noise (S/N) ratios by 100-500x compared to UV


.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for analyzing MNPSA based on sensitivity requirements.

G Analyte Methyl 2-[(4-nitrophenyl) sulfanyl]acetate Decision Select Analytical Goal Analyte->Decision Reduction Step 1: Nitro Reduction (Zn/HCl or H2/Pd) Decision->Reduction Trace Quantification Oxidation Controlled Oxidation (mCPBA Titration) Decision->Oxidation Metabolite ID AmineInt Intermediate: Methyl 2-[(4-aminophenyl) sulfanyl]acetate Reduction->AmineInt -O2 / +H2 Deriv Step 2: Fluorogenic Tagging (OPA or Dansyl-Cl) AmineInt->Deriv Nucleophilic Attack FLD HPLC-FLD Detection (LOD: < 1 nM) Deriv->FLD Sulfoxide Sulfoxide/Sulfone Analogs Oxidation->Sulfoxide MS LC-MS/MS Profiling Sulfoxide->MS

Figure 1: Analytical workflow for the derivatization of MNPSA. Path 1 (Red) focuses on sensitivity enhancement via reduction and tagging. Path 2 (Orange) focuses on structural modification for metabolic stability testing.

Protocol A: Reductive Derivatization for Fluorescence (High Sensitivity)

This protocol converts the non-fluorescent nitro-thioether into a highly fluorescent isoindole derivative using o-phthalaldehyde (OPA).

Mechanism[1][2]
  • Reduction:

    
    
    
  • Tagging:

    
    
    
Reagents Required[3][4][5][6]
  • Reducing Agent: Zinc dust (activated) and 1M HCl (or Ammonium Formate with Pd/C for cleaner matrices).

  • Derivatizing Reagent: OPA Reagent (10 mg OPA dissolved in 1 mL methanol, diluted to 10 mL with 0.1 M borate buffer pH 9.5, plus 20 µL 2-mercaptoethanol).

  • Stop Solution: 0.5 M Phosphoric Acid.

Step-by-Step Methodology
Step 1: Nitro Group Reduction (Chemical Method)

Note: While online reduction columns (Pt/Al


O

) are efficient [1], this batch method is accessible to all labs.
  • Preparation: Dissolve 1 mg of MNPSA in 1 mL of Methanol.

  • Reaction: Transfer 100 µL of sample to a reaction vial. Add 10 mg of activated Zinc dust.

  • Activation: Add 50 µL of 1M HCl. Vortex immediately for 30 seconds.

    • Critical Checkpoint: Evolution of hydrogen gas bubbles indicates active reduction.

  • Incubation: Let stand at room temperature for 15 minutes. The yellow color of the nitro compound should fade to colorless (amine formation).

  • Cleanup: Centrifuge at 10,000 x g for 5 minutes to pellet the Zinc. Transfer the supernatant to a fresh vial.

  • Neutralization: Neutralize with 50 µL of 1M NaOH (verify pH is ~7.0).

Step 2: Pre-Column OPA Derivatization
  • Mix: Combine 50 µL of the Reduced Supernatant (from Step 1) with 50 µL of OPA Reagent .

  • Time: Allow to react for exactly 2 minutes at room temperature.

    • Caution: OPA derivatives are unstable. Inject into HPLC immediately (within 5 minutes) or use an autosampler with pre-column derivatization capabilities.

  • Injection: Inject 10-20 µL onto the HPLC system.

HPLC-FLD Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5 µm)
Mobile Phase A 10 mM Sodium Phosphate Buffer (pH 6.5)
Mobile Phase B Acetonitrile : Methanol (50:50)
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Excitation

340 nm
Emission

455 nm
Expected LOD 0.5 - 2.0 nM

Protocol B: Oxidative Derivatization (Metabolite Profiling)

In drug development, the thioether moiety is a primary site for metabolic oxidation. Creating sulfoxide (S=O) and sulfone (O=S=O) derivatives is essential for identifying peaks in biological samples.

Reagents
  • m-Chloroperbenzoic acid (mCPBA), 77% max.

  • Dichloromethane (DCM).

Step-by-Step Methodology
  • Stock: Dissolve 10 mg MNPSA in 5 mL DCM.

  • Sulfoxide Generation (1 eq): Add 0.9 equivalents of mCPBA at 0°C. Stir for 30 mins.

    • Result: Predominantly Methyl 2-[(4-nitrophenyl)sulfinyl]acetate.

  • Sulfone Generation (Excess): Add 2.5 equivalents of mCPBA at Room Temperature. Stir for 2 hours.

    • Result: Methyl 2-[(4-nitrophenyl)sulfonyl]acetate.

  • Quench: Wash with 10% NaHCO

    
     to remove benzoic acid byproduct.
    
  • Analysis: Use these standards to confirm retention time shifts in LC-MS/MS. The Sulfone will elute earlier than the parent thioether on Reverse Phase columns due to increased polarity.

Validation & Quality Control

To ensure the trustworthiness of these protocols, the following criteria must be met:

  • Reduction Efficiency: The "Parent" peak (Nitro) must disappear (>98% conversion) in the UV trace (254 nm) after Step 1. If the parent remains, the Zinc dust is likely oxidized; use fresh Zinc or increase acid concentration slightly.

  • Derivative Stability: OPA derivatives degrade. For automated runs, program the autosampler to mix reagents 2 minutes prior to injection. Alternatively, use Dansyl Chloride (reacts with amines at 60°C for 30 min) for a stable derivative that can be stored overnight [2].

  • Specificity: The sulfide linkage must remain intact during nitro-reduction. Avoid using strong oxidizers or high-temperature catalytic hydrogenation which might desulfurize the molecule (Raney Nickel is strictly forbidden here).

References

  • Delhomme, O., et al. (2007). "Post-Column derivatisation of nitro-Polycyclic aromatic hydrocarbons to amino-polycyclic aromatic hydrocarbons for their analysis by HPLC fluorescence." ResearchGate.

  • Chhanikar, P. T., et al. (2021).[1] "Derivatizing Reagents For Detection Of Organic Compounds By HPLC." Journal of Applied Chemistry and Research.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for HPLC Analysis using 1-Fluoro-4-nitrobenzene." BenchChem.[2]

  • Habekost, A. (2025).[3][4] "Analysis of p-Nitrophenol Reduction." World Journal of Chemical Education.[4]

Sources

Application Note: Safe Handling, Decontamination, and Disposal Protocols for Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Safety Officers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Risk Assessment

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (CAS: 6625-35-0) is a bifunctional organic compound frequently utilized as a building block in pharmaceutical synthesis and drug discovery. The molecule presents unique handling challenges due to the combination of a highly electron-withdrawing nitroaromatic ring and a nucleophilic thioether (sulfide) linkage .

Standard laboratory safety protocols often fail to address the specific physicochemical behavior of thioethers, which are notoriously lipophilic, emit noxious odors, and resist standard aqueous decontamination. Furthermore, the nitroaromatic moiety introduces specific reactivity risks, particularly when exposed to strong reducing agents or extreme thermal stress. This guide establishes a self-validating, causality-driven framework for the safe lifecycle management of this compound.

Quantitative & Physicochemical Profile

The following table summarizes the critical data points that dictate our handling and disposal methodologies:

ParameterValueCausality / Impact on Protocol Design
CAS Number 6625-35-0Primary identifier for cross-referencing Safety Data Sheets (SDS).
Molecular Formula C

H

NO

S
Presence of Nitrogen and Sulfur mandates specialized incineration to manage NO

and SO

emissions.
Molecular Weight 227.24 g/mol High molecular weight indicates low volatility at room temperature, but dust generation remains an inhalation hazard.
GHS Hazards H302, H315, H319, H335Acute oral toxicity and severe mucosal irritation necessitate strict barrier PPE and localized exhaust ventilation.
Chemical Moieties Nitroaromatic, ThioetherThioether drives lipophilic persistence on glassware; Nitro group requires segregation from strong reducers.

Lifecycle Hazard Mitigation Strategy

To ensure absolute compliance and safety, the lifecycle of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate must be managed through a continuous, segregated workflow. This prevents cross-contamination and ensures that the compound is neutralized before it enters the general waste stream.

HazardMitigation A Material Receipt CAS: 6625-35-0 B Storage Segregated & Cool A->B C Handling Fume Hood & PPE B->C D Decontamination Oxidative Wash C->D E Disposal Incineration D->E

Fig 1. End-to-end hazard mitigation workflow for Methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

Experimental Protocols

Protocol 1: Safe Handling and Gravimetric Dispensing

Causality: Nitroaromatic powders can accumulate static charge, and the thioether moiety can cause rapid olfactory fatigue. Weighing must be conducted under controlled airflow using anti-static tools to prevent aerosolization and inhalation, in strict accordance with the [1].

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Line the weighing area with a disposable, chemical-resistant bench pad.

  • Barrier Protection (PPE): Don safety goggles, a flame-resistant laboratory coat, and double-layer nitrile gloves. Note: Nitrile is selected over latex due to its superior resistance to organic thioether permeation.

  • Static Mitigation: Use an anti-static ionizer gun on the analytical balance enclosure. Utilize grounded, stainless-steel spatulas rather than plastic to prevent static cling and unintended dispersion of the powder.

  • Gravimetric Transfer: Weigh the required mass directly into a pre-tared, sealable vial. Seal the vial before removing it from the fume hood environment.

  • Self-Validation (Clearance Check): After transfer, perform a visual inspection of the balance pan. To validate complete containment, use a solvent-dampened wipe (e.g., isopropanol) on the bench pad; the absence of yellow residue (characteristic of many nitroaromatics) confirms a clean transfer.

Protocol 2: Chemical Decontamination of Glassware & Spills

Causality: Thioethers are highly lipophilic and resist standard detergent washing, often forming micelles that leave toxic, odorous residues. To destroy the hazard, the nucleophilic sulfur atom must be oxidized to a polar, water-soluble state. Applying a mild oxidant like sodium hypochlorite (NaOCl) or hydrogen peroxide (H


O

) converts the thioether into a sulfoxide, and subsequently into a benign sulfone [2].

OxidativeDecon T Thioether (Toxic, Lipophilic) S1 Sulfoxide (Reduced Toxicity) T->S1 NaOCl / H2O2 (Nucleophilic Attack) S2 Sulfone (Water-Soluble, Safe) S1->S2 Excess Oxidant (Complete Neutralization)

Fig 2. Oxidative decontamination pathway converting toxic thioethers into water-soluble sulfones.

Step-by-Step Methodology:

  • Isolation: Transfer all contaminated spatulas, vials, and glassware into a dedicated secondary containment basin inside the fume hood.

  • Oxidative Wash Preparation: Prepare a fresh 5–10% aqueous sodium hypochlorite (bleach) solution or a 6% hydrogen peroxide solution.

  • Submersion and Reaction: Submerge the contaminated items fully in the oxidative bath. Allow a minimum contact time of 30 minutes. The nucleophilic attack by the thioether sulfur on the oxidant will proceed at room temperature.

  • Self-Validation (Neutralization Check): The decontamination is considered successful when two conditions are met: (A) The distinct sulfurous odor has completely dissipated, and (B) Any oily, lipophilic residue has dissolved into a clear, homogeneous aqueous phase.

  • Rinsing: Rinse the glassware thoroughly with deionized water. The resulting effluent now contains water-soluble sulfones and can be routed to standard aqueous hazardous waste.

Protocol 3: Waste Segregation and Environmental Disposal

Causality: The molecular formula of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (C


H

NO

S) dictates that its thermal decomposition will yield significant quantities of nitrogen oxides (NO

) and sulfur oxides (SO

). Standard organic incineration is insufficient and environmentally hazardous.

Step-by-Step Methodology:

  • Segregation: Collect all solid waste and non-decontaminated organic solvent waste in a dedicated High-Density Polyethylene (HDPE) carboy. Do not mix with halogenated waste streams unless absolutely necessary, as this complicates the incineration profile.

  • Incompatibility Check: Ensure the waste container is strictly isolated from strong reducing agents (e.g., metal hydrides), as the nitroaromatic moiety can undergo highly exothermic reduction reactions.

  • Labeling & Routing: Label the container explicitly: "Hazardous Organic Waste: Contains Sulfur and Nitrogen Organics (NOx/SOx precursors)."

  • Facility Dispatch: Dispatch the waste only to an EPA-certified high-temperature incineration facility equipped with alkaline scrubbers. As outlined in [3], alkaline scrubbing is a mandatory self-validating system for the facility to neutralize the acidic combustion byproducts before atmospheric release.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA), Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • Rapid Nucleophilic/Oxidative Decontamination of Chemical Warfare Agents and Toxic Thioethers. Industrial & Engineering Chemistry Research, American Chemical Society (ACS) Publications. URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Research Council (US) Committee on Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]

Troubleshooting & Optimization

improving yield and purity of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thioether Synthesis . As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting, validated protocols, and mechanistic insights for optimizing the yield and purity of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate . This compound is a critical intermediate frequently utilized in the development of matrix metalloproteinase (MMP) inhibitors and other targeted pharmaceutical agents [1].

This guide abandons generic advice in favor of causal explanations and self-validating workflows, ensuring that every experimental choice is grounded in mechanistic logic.

Validated Standard Operating Procedure (SOP)

This protocol is adapted from established methodologies for synthesizing potent MMP2 inhibitors[1] and is engineered to be a self-validating system. By incorporating specific In-Process Checks (IPCs), you can verify the success of each step before proceeding.

Reagents & Equivalents:

  • Nucleophile: 4-Nitrobenzenethiol (1.0 eq)

  • Electrophile: Methyl bromoacetate (1.1 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃, finely powdered) (1.5 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.5 M relative to thiol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes. Causality: Argon displacement prevents the oxidative dimerization of the thiolate anion.

  • Deprotonation: Dissolve 4-nitrobenzenethiol in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Add finely powdered K₂CO₃ in one portion. Stir for 15 minutes at 0 °C.

    • IPC 1 (Self-Validation): Observe a distinct color shift to deep red/orange, confirming the generation of the active thiolate nucleophile.

  • Alkylation: Add methyl bromoacetate dropwise over 5 minutes. Causality: Dropwise addition at 0 °C controls the exothermic Sₙ2 reaction, preventing local concentration spikes that drive over-alkylation or thermal degradation.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir under Argon for 12 hours.

    • IPC 2 (Self-Validation): Perform TLC (Hexanes/EtOAc 4:1). The starting thiol spot (UV active, yellow with Ellman's reagent) should be completely consumed.

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (4x reaction volume) and quench by washing with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess K₂CO₃ without raising the pH, preventing the base-catalyzed hydrolysis of the newly formed methyl ester.

  • Workup & Isolation: Wash the organic layer with distilled water (3x) and brine (1x) to quantitatively remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target thioether.

Mechanistic Workflow & Competing Pathways

Understanding the causality of side reactions is critical for troubleshooting. The diagram below illustrates the desired Sₙ2 pathway alongside the two primary failure modes: oxidation and saponification.

ReactionPathway Thiol 4-Nitrobenzenethiol (Starting Material) Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate + Base Base K2CO3 in DMF (Deprotonation) Base->Thiolate Product Methyl 2-[(4-nitrophenyl) sulfanyl]acetate (Target Product) Thiolate->Product + Alkylating Agent (SN2 Pathway) Disulfide Bis(4-nitrophenyl) disulfide (Oxidation Byproduct) Thiolate->Disulfide + O2 (Air) (Oxidation) Alkylating Methyl Bromoacetate (Electrophile) Alkylating->Product Hydrolysis Thioacetic Acid Derivative (Hydrolysis Byproduct) Product->Hydrolysis + H2O / Base (Saponification)

Logical workflow of the SN2 thioetherification and competing side reactions.

Diagnostic Data Matrix

To demonstrate the impact of deviating from the SOP, the following table summarizes quantitative data regarding how specific environmental and chemical parameters dictate yield and purity.

Reaction ConditionAtmosphereSolvent MoistureBaseYield (%)Purity (%)Primary Impurity
Optimal (SOP) ArgonAnhydrousK₂CO₃> 95%> 98%None
Aerobic AirAnhydrousK₂CO₃~ 70%~ 80%Bis(4-nitrophenyl) disulfide
Wet Solvent ArgonWet (Non-dried)K₂CO₃~ 60%~ 85%2-[(4-nitrophenyl)sulfanyl]acetic acid
Strong Base ArgonAnhydrousNaOH< 40%< 50%2-[(4-nitrophenyl)sulfanyl]acetic acid

Advanced Troubleshooting Guide

Issue 1: My final product has a persistent yellow/orange impurity that streaks on TLC. What is it, and how do I prevent it?

  • Diagnosis: This is bis(4-nitrophenyl) disulfide.

  • Causality: The 4-nitrobenzenethiolate anion is highly electron-rich and susceptible to oxidative dimerization in the presence of atmospheric oxygen.

  • Resolution: Ensure strict adherence to inert atmosphere techniques. Degas the DMF by bubbling Argon through it for 15 minutes prior to adding the thiol. Do not leave the reaction flask open to the air during the addition of the electrophile.

Issue 2: NMR analysis shows the loss of the methyl ester singlet (~3.7 ppm). What went wrong?

  • Diagnosis: Ester hydrolysis (saponification).

  • Causality: Potassium carbonate is a mild base, but if adventitious water is present in the solvent or the base itself, it acts as a hydroxide source. Hydroxide readily attacks the electrophilic carbonyl carbon of the methyl ester, cleaving it to form the corresponding carboxylic acid.

  • Resolution: Use strictly anhydrous DMF and oven-dried K₂CO₃. Furthermore, ensure you quench the reaction with saturated aqueous NH₄Cl rather than pure water. NH₄Cl buffers the pH, neutralizing unreacted carbonate before it can hydrolyze the product during the aqueous workup.

Issue 3: The reaction stalls at 70% conversion even after 24 hours of stirring.

  • Diagnosis: Incomplete conversion due to reagent degradation or poor mass transfer.

  • Causality: Stalling is rarely a kinetic issue with this specific Sₙ2 reaction. It is typically caused by either the K₂CO₃ clumping (reducing the surface area needed for heterogeneous deprotonation) or the methyl bromoacetate degrading via hydrolysis in the reagent bottle.

  • Resolution: Do not increase the temperature, as heating promotes side reactions. Instead, ensure the K₂CO₃ is finely powdered using a mortar and pestle immediately before use. Verify the integrity of your methyl bromoacetate via NMR; if it has degraded, use a fresh or freshly distilled batch.

Experimental Workflow & In-Process Checks

To guarantee reproducibility, your workflow must be self-validating. The diagram below maps the critical IPCs that act as quality control gates during the synthesis.

Workflow Step1 1. Reagent Prep Anhydrous DMF & Argon Purge Step2 2. Deprotonation (0 °C) Add K2CO3 to Thiol Step1->Step2 Check1 IPC 1: Color Change (Deep red/orange thiolate) Step2->Check1 Step3 3. Alkylation Dropwise Methyl Bromoacetate Check1->Step3 Step4 4. Propagation (RT, 12h) Stir under Argon Step3->Step4 Check2 IPC 2: TLC Monitoring (Disappearance of Thiol) Step4->Check2 Step5 5. Quench & Workup NH4Cl(aq) / EtOAc Extraction Check2->Step5 Check3 IPC 3: Brine Wash (Complete removal of DMF) Step5->Check3 Step6 6. Isolation Target Thioether Check3->Step6

Self-validating experimental workflow with critical In-Process Checks (IPCs).

Frequently Asked Questions (FAQs)

Q: Can I substitute triethylamine (Et₃N) for K₂CO₃? A: While Et₃N can be used, K₂CO₃ is mechanistically superior for this specific substrate. Et₃N is a weaker base and may result in an equilibrium that does not fully favor the thiolate anion. This slows down the nucleophilic substitution and increases the temporal window for oxidative side reactions to occur.

Q: Is DMF strictly necessary, or can I use Acetonitrile (MeCN)? A: Acetonitrile is a viable alternative and is significantly easier to remove during the aqueous workup. However, DMF provides superior solvation for the potassium thiolate intermediate. If you switch to MeCN, you may observe slower reaction kinetics and might need to extend the propagation time from 12 hours to 18-24 hours.

Q: How do I remove unreacted 4-nitrobenzenethiol during purification without using column chromatography? A: Unreacted thiol can be selectively partitioned during the workup. Wash the organic layer with a mild basic solution (e.g., 5% aqueous NaHCO₃). This deprotonates the unreacted thiol, keeping it water-soluble as a thiolate salt, while the neutral thioether product remains safely in the organic phase.

References

  • Potent "Clicked" MMP2 Inhibitors: Synthesis, Molecular Modeling and Biological Exploration. Organic & Biomolecular Chemistry, 2011.[Link]

Technical Support Center: Optimization of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SULF-004-NITRO Subject: Optimization & Troubleshooting for Methyl 2-[(4-nitrophenyl)sulfanyl]acetate Status: Open / Resolved Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

Target Molecule: Methyl 2-[(4-nitrophenyl)sulfanyl]acetate CAS: 100-00-5 (Precursor reference) Primary Utility: Intermediate for COX-2 inhibitors, antifungals, and specific non-steroidal anti-inflammatory drugs (NSAIDs).

This guide prioritizes the Nucleophilic Aromatic Substitution (


)  route over the direct alkylation of 4-nitrothiophenol. While the latter is chemically straightforward, the 

route using 4-chloronitrobenzene and methyl thioglycolate is preferred in industrial and high-precision laboratory settings to avoid the rapid oxidative dimerization of thiophenols (disulfide formation) and to mitigate odor control issues.
Core Reaction Scheme

The synthesis relies on the nucleophilic attack of the thioglycolate sulfur on the electron-deficient aromatic ring of 4-chloronitrobenzene, facilitated by the strong electron-withdrawing nitro group at the para position.

ReactionScheme Reactant1 4-Chloronitrobenzene (Electrophile) Complex Meisenheimer Complex Reactant1->Complex + Reactant 2 Reactant2 Methyl Thioglycolate (Nucleophile) Reactant2->Complex Base Base (K2CO3/Et3N) Base->Reactant2 Deprotonation Product Methyl 2-[(4-nitrophenyl) sulfanyl]acetate Complex->Product - Cl⁻ Byproduct Chloride Salt Complex->Byproduct

Figure 1: Mechanistic pathway for the


 synthesis of the target thioether.

Standard Operating Procedure (SOP)

Method A: The Route (Recommended)

Rationale: This protocol maximizes atom economy and minimizes oxidative side reactions.

Reagents:

  • 4-Chloronitrobenzene (1.0 equiv)[1]

  • Methyl thioglycolate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Anhydrous is critical
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (20 mmol) in DMF (15 mL).
    
  • Nucleophile Activation: Add Methyl thioglycolate (11 mmol) dropwise at 0°C. Stir for 15 minutes to generate the thiolate anion.

    • Tech Note: The solution may turn slightly yellow; this is normal.

  • Addition: Add 4-Chloronitrobenzene (10 mmol) in a single portion.

  • Reaction: Warm to Room Temperature (RT) and stir.

    • Time: 2–4 hours for DMF (RT); 6–12 hours for Acetone (Reflux required).

  • Quench & Workup: Pour the mixture into ice-cold water (100 mL). The product often precipitates as a solid. Filter, wash with water, and dry.[2] If oil forms, extract with Ethyl Acetate.

Method B: Direct Alkylation (Alternative)

Rationale: Use only if 4-nitrothiophenol is already on hand. Protocol: React 4-nitrothiophenol with methyl bromoacetate using


 in DCM.
Critical Warning:  Requires strict inert atmosphere (

/Ar) to prevent the formation of Bis(4-nitrophenyl)disulfide.

Troubleshooting Guide

User Issue: "My yield is low (<50%) and I see starting material."

Potential CauseDiagnostic CheckCorrective Action
Wet Solvent Did you use fresh DMF?Water quenches the thiolate anion. Use anhydrous DMF or dry Acetone over molecular sieves.
Poor Nucleophilicity Is the base ground fine?If using

in Acetone, grind the base to a fine powder to increase surface area. Switch to

for faster kinetics.
Leaving Group Using 4-Chloronitrobenzene?The Chloride is a decent leaving group, but 4-Fluoronitrobenzene reacts 100x faster in

if cost allows.

User Issue: "I isolated a carboxylic acid instead of the ester."

  • Root Cause: Ester Hydrolysis . The reaction conditions were too basic in the presence of water.

  • Mechanism: Hydroxide ions (generated from trace water + carbonate) attack the ester carbonyl.

  • Fix:

    • Ensure

      
       is anhydrous.
      
    • Avoid strong bases like NaOH or KOH.

    • Reduce reaction temperature if using DMF (do not exceed 60°C).

User Issue: "There is a bright yellow impurity that won't separate."

  • Root Cause: Disulfide Formation (Bis(4-nitrophenyl)disulfide).

  • Identification: High Rf spot on TLC, bright yellow/orange.

  • Fix: This is irreversible. You must prevent oxidation. Degas all solvents with Nitrogen for 15 minutes prior to use. Add a pinch of Sodium Borohydride (

    
    ) or Triphenylphosphine (
    
    
    
    ) to the reaction to reduce disulfide back to thiol in situ.

Advanced Optimization Logic (Decision Tree)

Use this logic flow to determine the optimal conditions for your specific constraints (scale, cost, purity).

OptimizationTree Start Start Optimization Scale Scale of Reaction? Start->Scale Small < 1 Gram Scale->Small Large > 10 Grams Scale->Large MethodSmall Use DMF / RT / 2h (Fastest, easy workup) Small->MethodSmall MethodLarge Use Acetone / Reflux / 12h (Easier solvent removal) Large->MethodLarge Impurity Impurity Profile? MethodSmall->Impurity MethodLarge->Impurity AcidFound Acid Detected Impurity->AcidFound DisulfideFound Disulfide Detected Impurity->DisulfideFound FixAcid Switch to mild base (NaHCO3) or dry solvent strictly AcidFound->FixAcid FixDisulfide Degas solvents Add 1% PPh3 DisulfideFound->FixDisulfide

Figure 2: Decision matrix for process optimization.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Methoxide (NaOMe) as the base? A: Proceed with caution. While NaOMe is a strong base that will rapidly generate the thiolate, it is also a nucleophile. It can attack the ester group of your methyl thioglycolate, leading to transesterification (if using a different alcohol solvent) or hydrolysis if any water is present. We recommend hindered organic bases (


, DIPEA) or inorganic carbonates (

) to ensure chemoselectivity.

Q: Why is the reaction mixture turning dark red/brown? A: This is often the Meisenheimer Complex . In


 reactions, the nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex) before the leaving group (Cl) is ejected. This intermediate is deeply colored. The color should fade upon quenching/workup.

Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes. If you prefer to use a non-polar solvent like Toluene or DCM, you can use TBAB (Tetrabutylammonium bromide) (5 mol%) with solid


. This "liquid-solid" PTC method is excellent for scale-up as it avoids the use of difficult-to-remove DMF.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-chloronitrobenzenes with methoxide. Chemical Reviews, 49(2), 273-412. Standard kinetics and leaving group effects (F >> Cl ~ Br > I).
  • Synthesis of Methyl o-Nitrophenyl Sulfides

    • Ciganek, E. (1980). Preparation of Substituted Methyl o-Nitrophenyl Sulfides. Journal of Organic Chemistry.
    • See also: Machacek, V., et al. (2002). Nucleophilic substitution of substituted o-nitrochlorobenzenes with substituted methanethiolates.

  • Thioamide and Thioether Alkylation Protocols

    • Piotrowska, K., et al. (2000).[3] Reactions of Secondary ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Ketothioamides with Ethyl Bromoacetate. Polish Journal of Chemistry, 74, 1101–1114.[3] 
      
  • Reaction of 4-Chloronitrobenzene (General Reactivity): Holleman, A. F. (1915). The nitration of mixed dihalobenzenes. Recueil des Travaux Chimiques des Pays-Bas. (Foundational text on the reactivity of 4-chloronitrobenzene vs chlorobenzene).

Sources

Technical Support Center: Methyl 2-[(4-nitrophenyl)sulfanyl]acetate Stability Profile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the degradation pathways of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (also known as Methyl (4-nitrophenylthio)acetate). It is designed for researchers observing instability in standard assays or storage.

Status: Operational Role: Senior Application Scientist Subject: Degradation Mitigation & Troubleshooting

Executive Summary

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is a bifunctional building block containing a thioether (sulfide) linkage and a methyl ester , capped by a para-nitroaryl group . Its degradation profile is dominated by three distinct vectors:

  • S-Oxidation: The sulfur atom is the "soft" nucleophile, highly susceptible to oxidation to sulfoxide and sulfone.

  • Ester Hydrolysis: The "hard" electrophilic carbonyl is prone to hydrolytic cleavage, accelerated by pH extremes.

  • Photochemical Instability: The nitro-aromatic moiety acts as a chromophore, sensitizing the molecule to UV-induced degradation.

Module 1: Oxidative Degradation (The Sulfur Vector)

The Issue: You observe new impurities eluting earlier than the parent peak in Reverse Phase HPLC (RP-HPLC). Mass spectrometry shows mass shifts of +16 Da or +32 Da .

The Mechanism: The thioether sulfur possesses two lone pairs of electrons, making it easily oxidizable by atmospheric oxygen, peroxides, or trace metal catalysts. Unlike simple alkyl sulfides, the electron-withdrawing 4-nitro group reduces the electron density on the sulfur, slightly stabilizing it against electrophilic attack, but not enough to prevent oxidation under standard lab conditions.

  • Stage 1 (Sulfoxide): Formation of Methyl 2-[(4-nitrophenyl)sulfinyl]acetate (Chiral center created at Sulfur).

  • Stage 2 (Sulfone): Further oxidation to Methyl 2-[(4-nitrophenyl)sulfonyl]acetate.

Troubleshooting & FAQ:

Q: Why is my compound turning yellow/orange in solution? A: While the parent compound is pale yellow, oxidation products (sulfoxides/sulfones) often exhibit bathochromic shifts due to altered conjugation with the nitro ring. However, deep darkening usually indicates photochemical degradation (see Module 3) rather than simple oxidation.

Q: Can I use DMSO as a solvent for stock solutions? A: Proceed with Caution. DMSO is an oxidant. While kinetic rates are slow at room temperature, long-term storage of thioethers in DMSO can lead to artifactual sulfoxide formation.

  • Recommendation: Use Anhydrous Acetonitrile (MeCN) or DMF for stock solutions.

Q: How do I prevent the +16 Da peak during workup? A:

  • Degas solvents: Sparge all buffers with Nitrogen/Argon for 15 mins.

  • Avoid chlorinated solvents: Old chloroform/DCM often contains phosgene or radical initiators that promote oxidation.

  • Add Antioxidants: For sensitive assays, add 0.1% BHT (Butylated hydroxytoluene) or EDTA (to chelate metal catalysts).

Module 2: Hydrolytic Degradation (The Ester Vector)

The Issue: Loss of assay potency over time in aqueous media. Appearance of a highly polar peak (early eluting in RP-HPLC). In NMR, the methyl singlet (~3.7 ppm) disappears.

The Mechanism: The methyl ester is susceptible to hydrolysis, yielding 2-[(4-nitrophenyl)sulfanyl]acetic acid and methanol.

  • Base-Catalyzed: The alpha-protons (between S and C=O) are acidified by the electron-withdrawing Nitro and Carbonyl groups. Strong bases can deprotonate this position, leading to side reactions (condensations) alongside standard hydrolysis.

  • Acid-Catalyzed: Standard activation of the carbonyl oxygen followed by water attack.

Troubleshooting & FAQ:

Q: What is the stable pH window for this molecule? A: pH 4.0 – 6.0.

  • pH > 8: Rapid saponification (hydrolysis) occurs. The nitro-group makes the leaving group (alkoxide) slightly less relevant, but the ester itself is electron-deficient and reactive.

  • pH < 2: Acid-catalyzed hydrolysis becomes significant over hours.

Q: I see a degradation product with Mass -14 Da. What is it? A: This corresponds to the Free Acid (Loss of CH2 from Methyl = -14 Da).

  • Correction: Technically, it is loss of Methyl (-15) + gain of H (+1) = Net -14 Da.

  • Fix: Ensure your LC-MS mobile phases are not too basic (avoid high pH ammonium bicarbonate buffers if storing samples in the autosampler for long periods).

Module 3: Visualizing the Pathways

The following diagram maps the critical degradation routes. Use this to identify impurities based on reaction conditions.

DegradationPathways Parent Parent Molecule Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (MW: 227.2) Sulfoxide Degradant A (Oxidation) Sulfoxide (+16 Da) (Chiral at Sulfur) Parent->Sulfoxide [O] (Peroxides, Air) Slow Acid Degradant C (Hydrolysis) Carboxylic Acid (-14 Da) (Polar) Parent->Acid H2O / pH > 8 or pH < 2 Hydrolysis Photoproduct Degradant D (Photolysis) Nitro-Reduction/Azo Species (Colored/Complex Mix) Parent->Photoproduct hν (UV Light) Nitro-Excitation Sulfone Degradant B (Oxidation) Sulfone (+32 Da) (Stable) Sulfoxide->Sulfone [O] (Strong Oxidant) Fast

Figure 1: Primary degradation pathways including oxidative S-expansion and ester hydrolysis.

Module 4: Experimental Stress Testing (Forced Degradation)

To validate your analytical method, perform these stress tests. This confirms if your method is "stability-indicating" (i.e., can separate degradants from the parent).

Stress ConditionProtocolExpected OutcomeMechanistic Insight
Oxidative Stress Dissolve in MeCN/H2O. Add 3% H2O2. Incubate at RT for 2 hours.Appearance of Sulfoxide (M+16).Simulates long-term exposure to air or excipient impurities.
Acid Hydrolysis Dissolve in 0.1 N HCl. Reflux at 60°C for 4 hours.Appearance of Free Acid (M-14).Simulates stomach acid stability or acidic formulation risks.
Base Hydrolysis Dissolve in 0.1 N NaOH. Stir at RT for 1 hour.Rapid conversion to Free Acid . Possible yellowing (nitro-anion formation).Critical: Confirm if alpha-deprotonation causes racemization or side-products.
Photostability Expose solid or solution to 1.2 million lux hours (ICH Q1B).Discoloration; multiple minor peaks.Nitro-aromatics are notorious for radical-mediated photoreduction.
References
  • Drago, C., et al. (2005).[1] Asymmetric oxidation of simple alkyl aryl sulfides.[1] Angewandte Chemie International Edition.[1]

  • Srinivasan, C., et al. (1990). Mechanism of the oxidation of alkyl aryl sulfides by phenyliodoso diacetate. The Journal of Organic Chemistry.[2]

  • Bhatkhande, D.S., et al. (2004). Photocatalytic degradation of nitrobenzene using artificial UV radiation.[3] ResearchGate.

  • Blessy, M., et al. (2014). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Troubleshooting Methyl 2-[(4-nitrophenyl)sulfanyl]acetate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (CAS: 6625-35-0) presents unique synthetic challenges. This molecule contains three highly distinct reactive centers: an oxidation-prone thioether, a base-sensitive methyl ester, and a highly activated nitroaryl system.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common side reactions and provide self-validating protocols to ensure high-fidelity synthesis and assay preparation.

Issue 1: Unwanted Mass Shifts (+16 Da / +32 Da) During Storage or Biological Assays

Q: My LC-MS analysis of the starting material or intermediate shows significant contamination with +16 Da and +32 Da species. What is happening, and how do I prevent it?

Mechanistic Causality

You are observing the premature oxidation of the thioether moiety to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da). Thioethers are highly susceptible to oxidation by Reactive Oxygen Species (ROS)[1]. While the electron-withdrawing para-nitro group slightly dampens the nucleophilicity of the sulfur compared to unfunctionalized alkyl thioethers, it remains highly vulnerable to strong oxidants like hypochlorite (NaOCl) or prolonged exposure to atmospheric oxygen and trace peroxides in ethereal solvents[1].

Quantitative Kinetic Data

Understanding the oxidation kinetics is critical for designing your reaction environment. As demonstrated in kinetic analyses of ROS-sensitive triggers, the choice of oxidant drastically alters the half-life of the thioether[1].

Table 1: Kinetic Comparison of Aryl Thioether Oxidation

OxidantConcentrationHalf-life (

)
Rate ConstantPrimary Product

200 μM> 100 hoursSlowSulfoxide
NaOCl 0.6 mM< 10 milliseconds

Sulfoxide
NaOCl 0.6 mM~ Minutes

Sulfone

Data synthesized from stopped-flow kinetic analyses of thioether oxidation[1],[2].

Diagnostic Workflow

OxidationWorkflow Start LC-MS: +16 Da Peak Detected? CheckSolvent Check Solvents (Peroxides in THF/Ether?) Start->CheckSolvent Yes Identify Sulfoxide Formation Confirmed CheckSolvent->Identify Positive for ROS Rescue Rescue Protocol: Reduction via PPh3 / I2 Identify->Rescue Current Batch Prevent Prevention: Degas Solvents & Store under Ar Identify->Prevent Future Batches

Workflow for diagnosing and mitigating thioether oxidation to sulfoxide.

Self-Validating Protocol: Mild Reduction of Sulfoxide Impurities

If your batch is contaminated, you can rescue the material without reducing the sensitive nitro group.

  • Setup: Dissolve the contaminated Methyl 2-[(4-nitrophenyl)sulfanyl]acetate in anhydrous Acetonitrile (0.2 M).

  • Reagent Addition: Add Triphenylphosphine (

    
    , 1.2 eq) and a catalytic amount of Iodine (
    
    
    
    , 0.1 eq).
  • Reaction: Stir at room temperature for 2 hours under an inert Argon atmosphere.

  • Validation System: Monitor via TLC (Hexanes:EtOAc 3:1). The sulfoxide will appear as a highly polar spot (

    
    ). The reaction is complete when this spot disappears, and the pure thioether (
    
    
    
    ) is the sole product.
  • Workup: Quench with saturated aqueous

    
     to neutralize iodine, extract with EtOAc, and purify via short-pad silica filtration to remove triphenylphosphine oxide.
    

Issue 2: Yield Loss and Baseline Streaking During Basic Workup

Q: After performing a reaction on the aromatic ring, I used a standard aqueous


 or 

wash. My yield plummeted, and TLC shows a massive baseline spot. Why?
Mechanistic Causality

You have inadvertently triggered a base-catalyzed bimolecular acyl-oxygen cleavage (


 mechanism)[3]. The ester group in Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is highly electrophilic. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to expel methoxide, yielding the highly polar carboxylic acid (which exists as a water-soluble carboxylate salt at basic pH)[4].

Furthermore, if methanol is used as a solvent with a different alkoxide base, you risk transesterification.

Mechanistic Pathway

Hydrolysis Ester Intact Methyl Ester (Hydrophobic) Intermediate Tetrahedral Intermediate (OH- Attack) Ester->Intermediate OH- (pH > 8) Product Carboxylate Salt + MeOH (Water Soluble) Intermediate->Product BAc2 Cleavage

Base-catalyzed bimolecular acyl-oxygen cleavage (


) of the methyl ester.
Self-Validating Protocol: Controlled Ester Hydrolysis

If your goal is to hydrolyze the ester to the acid for downstream peptide coupling, harsh conditions (like refluxing NaOH) will cause side reactions (see Issue 3). Use this mild, self-validating protocol instead.

  • Solvent System: Dissolve the ester in a 3:1:1 mixture of THF : Methanol : Water (0.1 M concentration). Causality: This specific ratio ensures complete solvation of both the hydrophobic starting material and the hydrophilic hydroxide salt.

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·

    
    , 1.1 eq) at 0 °C.
    
  • Reaction: Stir for 2-4 hours, allowing it to warm to room temperature.

  • Validation System: Spot the reaction mixture directly on TLC. The starting material (

    
     0.4) will disappear, replaced by a baseline spot (
    
    
    
    0.0). Crucial Validation: Take a 100 μL aliquot, acidify with 1M HCl to pH 2, extract with EtOAc, and spot again. The baseline spot must move to
    
    
    , confirming the presence of the free carboxylic acid rather than a degraded byproduct.
  • Isolation: Concentrate the organic solvents in vacuo, acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc (3x). Dry over

    
     and concentrate.
    

Issue 3: Molecule Cleavage During Amide Coupling (SNAr Liability)

Q: I successfully hydrolyzed the ester to the acid. However, when I tried to couple it with a primary aliphatic amine using standard conditions, the molecule cleaved. I isolated 4-nitrobenzenethiol and an alkylated amine. What went wrong?

Mechanistic Causality

You have fallen victim to Nucleophilic Aromatic Substitution (


). The para-nitro group is a powerful electron-withdrawing group that highly activates the aromatic ring toward nucleophilic attack[5].

While halogens are typical leaving groups in


 reactions, the thiolate anion (derived from the sulfanylacetate moiety) is a sufficiently stable leaving group under forcing conditions. If you use a strong nucleophile (like an unhindered primary amine) in the presence of excess base and heat, the amine will attack the activated C1 carbon of the aromatic ring, forming a Meisenheimer complex. This complex collapses, expelling the sulfanylacetate chain and destroying your molecule[5].
SNAr Cleavage Logic

SNAr Substrate 4-NO2-Ar-S-CH2-COOH (Activated Aromatic Ring) Meisenheimer Meisenheimer Complex (Stabilized by p-NO2) Substrate->Meisenheimer Attack at Ar-C1 Nucleophile Primary Amine (R-NH2) (Strong Nucleophile) Nucleophile->Meisenheimer Excess Heat/Base Cleavage Cleavage Products: 4-NO2-Ar-NH-R + HS-CH2-COOH Meisenheimer->Cleavage Thiolate Expulsion

Nucleophilic Aromatic Substitution (


) leading to unwanted molecule cleavage.
Self-Validating Protocol: Safe Amide Coupling (Avoiding SNAr)

To prevent


, you must outcompete aromatic attack by making the carboxylic acid infinitely more electrophilic than the aromatic ring, while keeping the temperature low and avoiding excess strong nucleophiles.
  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: HATU rapidly forms an active HOAt ester. DIPEA is a sterically hindered base that cannot act as a nucleophile for

      
      .
      
  • Coupling: Stir for 10 minutes to ensure complete activation. Then, add the primary amine (1.0 eq) dropwise.

  • Reaction: Maintain at 0 °C for 1 hour, then slowly warm to room temperature. Do not apply heat.

  • Validation System: Monitor by LC-MS. The desired amide mass should appear rapidly. If you see a peak corresponding to the mass of the amine + 121 Da (the mass of a 4-nitrophenyl group),

    
     cleavage has occurred. If this happens, reduce the equivalents of amine to 0.95 and ensure strict temperature control at 0 °C.
    

References

  • Compounds with measured Vibrio fischeri... toxicity values. TerraBase Inc. Available at: [Link]

  • Nucleophilic aromatic substitution (SNAr) reactions. RSC Advances. Available at:[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters (ACS / PMC). Available at:[Link]

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. ACS Publications. Available at:[Link]

  • Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate (BAc2 Mechanism). Chemistry Stack Exchange. Available at: [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring robust and reproducible results.

Understanding the Chemistry: Synthesis and Common Impurities

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is typically synthesized via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, where deprotonated 4-nitrothiophenol acts as a nucleophile attacking an electrophilic methyl haloacetate.[1][2] Understanding this synthetic route is critical for anticipating potential impurities that may complicate purification.

cluster_impurities Common Impurities in Crude Product Thiophenol 4-Nitrothiophenol Thiolate 4-Nitrothiophenolate (Nucleophile) Thiophenol->Thiolate Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Thiolate Haloacetate Methyl Chloroacetate (or Bromoacetate) Product Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (Target Product) Haloacetate->Product Sₙ2 Reaction Thiolate->Product Sₙ2 Reaction Disulfide bis(4-nitrophenyl) disulfide (Oxidative Impurity) Thiolate->Disulfide Oxidation Oxygen Air (O₂) Oxygen->Disulfide Thiophenol_Impurity Unreacted 4-Nitrothiophenol Haloacetate_Impurity Unreacted Methyl Haloacetate

Caption: Synthesis pathway and common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing Methyl 2-[(4-nitrophenyl)sulfanyl]acetate?

The primary impurities arise directly from the starting materials and potential side reactions:

  • Unreacted 4-nitrothiophenol: This starting material is acidic and often persists if the reaction does not go to completion.

  • Unreacted Methyl Haloacetate: The electrophile may remain if stoichiometry is not perfectly optimized.

  • bis(4-nitrophenyl) disulfide: Thiophenols are susceptible to oxidation, especially under basic conditions in the presence of air, leading to the formation of a disulfide dimer.[3] This is often a significant, less polar impurity.

  • Inorganic Salts: Salts formed from the base and the leaving group (e.g., KCl, NaCl) are typically removed during the initial aqueous work-up.[1]

Q2: What are the primary methods for purifying the crude product?

The choice of purification technique depends on the impurity profile and the physical state of your crude product. The main methods are:

  • Aqueous Work-up (Liquid-Liquid Extraction): This is the essential first step to remove inorganic salts and highly polar or acidic/basic impurities.

  • Recrystallization: As the target compound is a solid, this is the most efficient method for removing small quantities of impurities, provided a suitable solvent system can be identified.[4]

  • Flash Column Chromatography: This is the most versatile technique for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or an oily crude product.[5][6][7]

Q3: How do I choose the best purification strategy?

The optimal strategy is determined by an initial analysis of the crude product, typically using Thin-Layer Chromatography (TLC).

Start Analyze Crude Product (TLC, Crude NMR) Workup Perform Aqueous Work-up Start->Workup TLC_Check1 Analyze Organic Layer by TLC Workup->TLC_Check1 Recrystallize Recrystallization TLC_Check1->Recrystallize One major spot, minor impurities Column Flash Column Chromatography TLC_Check1->Column Multiple spots or significant impurities Pure Pure Product Recrystallize->Pure Column->Pure

Caption: Decision workflow for purification strategy.

Troubleshooting Guides

Problem: My crude product is a persistent oil and will not solidify.
  • Cause: This almost always indicates a high level of impurities depressing the melting point and disrupting the crystal lattice formation. The most likely culprits are unreacted starting materials or solvent residue.

  • Solution: Direct recrystallization will likely fail. You must first perform flash column chromatography to separate the target compound from the impurities. Once you have combined the pure fractions (as determined by TLC) and removed the solvent, the resulting solid should be amenable to a final polishing recrystallization step if needed.

Problem: I can't remove the unreacted 4-nitrothiophenol.
  • Cause: 4-nitrothiophenol is acidic (pKa ≈ 4.5) due to the electron-withdrawing nitro group.

  • Solution: An acid-base extraction during the aqueous work-up is highly effective. Before drying the organic layer, wash it with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (1M) sodium carbonate (Na₂CO₃) solution. The basic wash will deprotonate the acidic thiophenol, forming a water-soluble salt that partitions into the aqueous layer, leaving your neutral product in the organic phase.

Problem: My column chromatography gives poor separation (streaking or overlapping spots).

This can be caused by several factors:[5][8]

  • Cause 1: Incorrect Solvent System. The polarity of your eluent is not optimized.

    • Solution: Perform a thorough TLC analysis first. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4. A good starting point for this compound is a mixture of ethyl acetate and hexane.

  • Cause 2: Column Overloading. Too much crude material has been loaded onto the column.

    • Solution: A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.[5]

  • Cause 3: Sample Insolubility. The sample may have precipitated at the top of the column upon loading.

    • Solution: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent (like dichloromethane) and load it. For better results, consider "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully load this powder onto the top of your packed column.

Problem: I see a new, less polar spot on my TLC plate after purification.
  • Cause: This is likely the bis(4-nitrophenyl) disulfide impurity, formed from the oxidation of 4-nitrothiophenol. Thioethers themselves can also be oxidized to sulfoxides or sulfones, though this typically requires stronger oxidizing conditions. The acidic surface of silica gel can sometimes catalyze degradation.[5]

  • Solution:

    • Minimize Air Exposure: During the reaction and work-up, especially under basic conditions, try to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting thiophenol.[3]

    • Chromatography: The disulfide is generally less polar than the desired thioether product and should separate well on a silica gel column.

    • Alternative Stationary Phase: If you suspect the product is degrading on silica, consider using a less acidic stationary phase like neutral alumina.[5]

Compound Typical Rf (20% EtOAc/Hexane) Notes
bis(4-nitrophenyl) disulfide~0.7 - 0.8Least polar major impurity.
Methyl 2-[(4-nitrophenyl)sulfanyl]acetate ~0.3 - 0.4 Target Compound.
Methyl Chloroacetate~0.5 - 0.6Can be difficult to see on TLC without specific stains.
4-Nitrothiophenol~0.2 - 0.3Can streak; its polarity is close to the product.

Detailed Experimental Protocols

Protocol 1: Aqueous Work-up for Removal of Acidic Impurities
  • Dilution: After the reaction is complete, dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water to remove water-soluble byproducts like inorganic salts. Discard the aqueous layer.

  • Basic Wash (Crucial Step): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently at first to release any CO₂ gas that may form, venting frequently. Once pressure subsides, shake vigorously.

  • Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the basic wash one more time to ensure complete removal of the acidic 4-nitrothiophenol.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[9]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the dried solution and concentrate the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A 20-30% ethyl acetate in hexane mixture is a good starting point. The target Rf should be ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (or a slightly less polar version, e.g., 10% ethyl acetate/hexane) to create a homogenous, bubble-free column bed. Add a thin layer of sand on top to protect the silica surface.[7]

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent. Carefully apply the sample to the top of the column. Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution: Begin eluting with the solvent system. Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in an array of test tubes. Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified Methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

Protocol 3: Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, ethanol or a mixed solvent system like ethyl acetate/hexane are good candidates.

  • Dissolution: Place the purified solid from chromatography (or crude solid if it is relatively clean) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities (like dust or residual drying agent), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, cooling can be completed in an ice bath to maximize crystal yield.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The product should be a pale-yellow solid.[4]

References

  • Williamson Ether Synthesis - ChemTalk. ChemTalk. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Method for removing thiol-contaminants from thioether solutions.
  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Column Chromatography. Magritek. [Link]

  • LC Purification Troubleshooting Guide. Waters Corporation. [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Amino Esters. Organic Syntheses. [Link]

Sources

Technical Support Center: Analytical Troubleshooting for Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (CAS: 63316-66-5). Due to its unique structural motifs—a nucleophilic thioether, a base-sensitive methyl ester, and a strongly electron-withdrawing nitroaromatic ring—this compound presents specific challenges during chromatographic separation, extraction, and mass spectrometric detection.

This guide bypasses generic advice, focusing instead on the mechanistic causality of analytical failures and providing self-validating protocols to ensure absolute data integrity.

Part 1: Chemical Stability & Degradation Pathways

Understanding the intrinsic reactivity of your analyte is the first step in troubleshooting. The thioether linkage is highly susceptible to oxidation, while the ester is prone to hydrolysis.

Degradation Parent Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (Intact Analyte) Sulfoxide Sulfoxide Derivative (+16 Da, Earlier RT) Parent->Sulfoxide Oxidation (ROS, Air) Trace Peroxides Acid Carboxylic Acid (-14 Da, pH Dependent RT) Parent->Acid Ester Hydrolysis (Basic/Acidic pH) Sulfone Sulfone Derivative (+32 Da, Earliest RT) Sulfoxide->Sulfone Further Oxidation

Mechanistic degradation pathways of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing multiple peaks with shorter retention times in my HPLC chromatogram?

The Causality: You are likely observing the oxidation of the thioether moiety. The lone pairs on the sulfur atom are highly nucleophilic and prone to attack by reactive oxygen species (ROS) or trace peroxides commonly found in aged ethereal solvents (like THF or diethyl ether). This reaction sequentially forms the sulfoxide (+16 Da) and the sulfone (+32 Da). Because these oxidized species are significantly more polar than the parent thioether, they elute earlier in reversed-phase HPLC 1[1]. The Fix:

  • Use freshly degassed, high-purity LC-MS grade solvents.

  • Avoid storing stock solutions in non-stabilized ethers.

  • Store analytical standards in amber vials at -20°C under an argon atmosphere to prevent photo-oxidation and atmospheric exposure.

Q2: My analyte peak is tailing severely. How can I improve the peak shape?

The Causality: Nitrobenzene derivatives and sulfur-containing compounds frequently engage in secondary interactions with unendcapped silanol groups on silica-based stationary phases. The electron-withdrawing nitro group creates a localized dipole that interacts strongly with ionized silanols (SiO⁻) at neutral pH, leading to peak broadening and tailing2[2]. The Fix:

  • Switch to a fully endcapped C18 column or a Phenyl-Hexyl column. Phenyl columns offer advantageous π-π interactions with the nitroaromatic ring, improving both peak shape and selectivity 3[3].

  • Add an acidic modifier (e.g., 0.1% Formic Acid) to the mobile phase to ensure silanols remain protonated (neutral) and the analyte remains fully un-ionized.

Q3: I am losing my compound during liquid-liquid extraction. What is happening?

The Causality: The methyl ester group is highly susceptible to base-catalyzed hydrolysis. If your extraction protocol utilizes basic buffers (e.g., ammonium hydroxide or sodium carbonate) to neutralize other matrix components, you are inadvertently hydrolyzing the ester into 2-[(4-nitrophenyl)sulfanyl]acetic acid. This carboxylic acid is highly water-soluble at basic pH and will not partition into your organic extraction solvent. The Fix: Maintain the pH of your sample diluent and extraction buffers between 3.0 and 5.0 to protect the ester linkage while keeping the resulting acid (if any) protonated for organic recovery.

Q4: Why is the MS signal in ESI+ so weak despite a strong UV signal?

The Causality: The nitro group (-NO₂) is strongly electron-withdrawing via both inductive and resonance effects. This severely reduces the proton affinity of the molecule, making it highly resistant to protonation ([M+H]⁺) in Electrospray Ionization positive mode (ESI+). The Fix:

  • Primary Strategy: Switch to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than solution-phase protonation, making it vastly superior for neutral, low-polarity nitroaromatics.

  • Secondary Strategy: If restricted to ESI, dope the mobile phase with 0.1 mM Sodium Acetate to intentionally drive the formation of the sodium adduct ([M+Na]⁺), which is often much more stable and abundant than the protonated species for this class of molecules.

Part 3: Quantitative Analytical Data

Summarized below are the critical physicochemical and analytical parameters required for method development.

ParameterValue / CharacteristicAnalytical Implication
Chemical Formula C₉H₉NO₄SBase for exact mass calculations.
Monoisotopic Mass 227.0252 DaTarget mass for High-Resolution MS (HRMS).
UV Absorbance Maxima ~265 nm, ~340 nmOptimal wavelengths for Diode Array Detection (DAD).
LogP (Estimated) ~2.5 - 3.0Indicates moderate hydrophobicity; requires gradient elution.
Susceptible Moieties Thioether, Methyl EsterProne to oxidation (+16/32 Da) and hydrolysis (-14 Da).

Part 4: Self-Validating HPLC-UV/MS Protocol

To guarantee trustworthiness, the following protocol incorporates built-in self-validation steps. This ensures that any observed secondary peaks are definitively identified as artifacts rather than matrix interferences.

Step 1: Mobile Phase Preparation
  • Aqueous (A): 0.1% Formic Acid in LC-MS grade Water. (Causality: Low pH suppresses silanol ionization and prevents ester hydrolysis).

  • Organic (B): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: System Suitability & Self-Validation Sample Prep

Do not rely on assumptions. Prove the identity of your degradants by intentionally generating them:

  • Intact Standard: Dissolve 1 mg/mL of the analyte in 50:50 A:B.

  • Oxidation Control (Self-Validation): Aliquot 100 µL of the standard and spike with 5 µL of 3% H₂O₂. Incubate for 30 minutes. Injecting this confirms the exact retention time and mass (+16 Da) of the sulfoxide degradant.

  • Hydrolysis Control (Self-Validation): Aliquot 100 µL of the standard and spike with 5 µL of 0.1 M NaOH. Incubate for 10 minutes, then neutralize with 5 µL of 0.1 M HCl. Injecting this confirms the exact retention time and mass (-14 Da) of the hydrolyzed acid.

Step 3: Chromatographic Conditions
  • Column: Endcapped Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm). (Causality: Phenyl columns offer π-π interactions with the nitrobenzene ring, enhancing retention and selectivity).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Step 4: Detection Parameters
  • UV Wavelength: Monitor at 265 nm (primary nitroaromatic absorbance) and 340 nm.

  • MS Ionization: APCI positive mode (monitoring m/z 228.03) or ESI positive mode monitoring the sodium adduct (m/z 250.01).

Part 5: Troubleshooting Workflow

Workflow Start Analytical Issue Detected MultiplePeaks Multiple Peaks / Shorter RT Start->MultiplePeaks Tailing Severe Peak Tailing Start->Tailing LowSignal Low MS Signal (ESI+) Start->LowSignal CheckOx Check for Thioether Oxidation MultiplePeaks->CheckOx CheckSilanol Check Silanol Interactions Tailing->CheckSilanol CheckIon Check Ionization Mode LowSignal->CheckIon FixOx Use Degassed Solvents & Amber Vials CheckOx->FixOx FixSilanol Use Endcapped Phenyl/C18 & 0.1% Formic Acid CheckSilanol->FixSilanol FixIon Switch to APCI or Monitor Sodium Adducts CheckIon->FixIon

Decision matrix for resolving common LC-MS analytical issues.

References

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Determination of 7 nitrobenzene compounds in soil, glass, and cotton cloth by ultrahigh performance liquid chromatography Source: Semantic Scholar URL: [Link]

Sources

stability issues with Methyl 2-[(4-nitrophenyl)sulfanyl]acetate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 2-[(4-nitrophenyl)sulfanyl]acetate. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As there is limited specific stability data for Methyl 2-[(4-nitrophenyl)sulfanyl]acetate in publicly available literature, this guide is built upon established chemical principles of its core functional groups: a thioether, a methyl ester, and a para-nitrophenyl moiety. We will explore the causality behind potential degradation and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my Methyl 2-[(4-nitrophenyl)sulfanyl]acetate stock solution over time. What are the likely causes?

A decrease in the concentration of your stock solution can be attributed to several potential degradation pathways, primarily hydrolysis of the methyl ester, oxidation of the thioether linkage, or photodegradation. The rate of degradation will depend on the solvent, pH, temperature, and light exposure.

Q2: In which solvents is Methyl 2-[(4-nitrophenyl)sulfanyl]acetate most stable?

While specific data is unavailable for this compound, generally, for compounds with ester and thioether functionalities, aprotic and anhydrous solvents such as DMSO or DMF are preferable for long-term storage of stock solutions. Protic solvents, especially water and alcohols, can participate in hydrolysis of the ester. It is crucial to use high-purity, dry solvents.

Q3: My solution of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate has turned slightly yellow. What could be the reason?

A color change to yellow could indicate the formation of degradation products. One possibility is the formation of 4-nitrothiophenol via hydrolysis, which can have a yellowish appearance, especially in its thiophenolate form under basic conditions.

Q4: Can I heat my solution to aid in dissolving the compound?

Caution should be exercised when heating solutions of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate. Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions. If heating is necessary, it should be done gently and for the shortest possible time.

Troubleshooting Guide: Common Stability Issues

Issue 1: Unexpected Peaks in Chromatography

Symptom: You observe additional peaks in your HPLC, LC-MS, or GC-MS analysis that were not present in the initial analysis of the solid compound.

Potential Causes & Solutions:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, especially in the presence of water and either acid or base catalysts. This will produce 4-nitrophenylsulfanyl)acetic acid and methanol. The rate of base-catalyzed hydrolysis of similar thiolesters can be significant.[1][2][3]

    • Troubleshooting:

      • Ensure your solvents are anhydrous.

      • If working in aqueous solutions, prepare fresh solutions before each experiment.

      • Buffer your solution to a neutral pH if your experimental conditions allow.

  • Oxidation: The thioether can be oxidized to the corresponding sulfoxide and further to the sulfone, particularly if your solution is exposed to air for extended periods or if it contains oxidizing agents.

    • Troubleshooting:

      • Degas your solvents before use.

      • Consider storing solutions under an inert atmosphere (e.g., argon or nitrogen).

      • Avoid sources of oxidative stress in your experimental setup.

  • Photodegradation: The nitrophenyl group can absorb UV light, leading to photochemical reactions.[4][5][6][7][8]

    • Troubleshooting:

      • Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

      • Work in a fume hood with the sash down to minimize exposure to fluorescent lighting.

Issue 2: Inconsistent Experimental Results

Symptom: You are experiencing poor reproducibility in your assays, with the activity or measurement of your compound varying between experiments.

Potential Causes & Solutions:

  • Inconsistent Solution Age: If you are using a stock solution that is degrading over time, the effective concentration of your active compound will decrease with each use.

    • Troubleshooting:

      • Prepare fresh stock solutions frequently.

      • Perform a stability study of your compound in your specific experimental buffer to determine its half-life (see a protocol below).

  • Variations in Experimental Conditions: Small changes in pH, temperature, or light exposure between experiments can lead to different rates of degradation.

    • Troubleshooting:

      • Carefully control and document all experimental parameters.

      • Use freshly prepared and pH-adjusted buffers for each experiment.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for Methyl 2-[(4-nitrophenyl)sulfanyl]acetate based on general chemical principles.

G cluster_main Methyl 2-[(4-nitrophenyl)sulfanyl]acetate cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation main Methyl 2-[(4-nitrophenyl)sulfanyl]acetate hydrolysis_product (4-nitrophenyl)sulfanyl acetic acid main->hydrolysis_product H₂O / H⁺ or OH⁻ sulfoxide Methyl 2-[(4-nitrophenyl)sulfinyl]acetate main->sulfoxide [O] photo_products Complex Mixture of Degradation Products main->photo_products hν (UV light) sulfone Methyl 2-[(4-nitrophenyl)sulfonyl]acetate sulfoxide->sulfone [O]

Caption: Potential degradation pathways of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

Experimental Protocol: Assessing Solution Stability

This protocol provides a general framework for determining the stability of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate in your specific experimental solution.

Objective: To quantify the degradation of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate over time under specific solution and storage conditions.

Materials:

  • Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

  • Your experimental solvent/buffer

  • HPLC or LC-MS system

  • Calibrated analytical balance and volumetric flasks

  • Appropriate vials (clear and amber)

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve Methyl 2-[(4-nitrophenyl)sulfanyl]acetate in your chosen solvent to a known concentration (e.g., 10 mM).

  • Aliquot the Solution: Distribute the stock solution into multiple vials to avoid repeated freeze-thaw cycles or exposure of the main stock to air.

  • Set Up Storage Conditions: Store the aliquots under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, -20°C).

  • Initial Analysis (T=0): Immediately after preparation, take one aliquot and analyze it by your chosen chromatographic method to determine the initial peak area or concentration. This will be your baseline.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition and analyze it.

  • Data Analysis:

    • Calculate the percentage of the initial compound remaining at each time point.

    • Plot the percentage of remaining compound versus time.

    • From this plot, you can estimate the half-life of the compound under your tested conditions.

Caption: Workflow for assessing solution stability.

Data Summary: Factors Influencing Stability

FactorPotential Impact on StabilityRecommended Mitigation Strategy
pH Acidic or basic conditions can catalyze ester hydrolysis.Work at a neutral pH if possible. Use buffered solutions.
Solvent Protic solvents (e.g., water, methanol) can act as nucleophiles for hydrolysis.Use aprotic, anhydrous solvents (e.g., DMSO, DMF) for stock solutions.
Temperature Higher temperatures increase the rate of all degradation reactions.Store solutions at low temperatures (e.g., 4°C or -20°C). Avoid unnecessary heating.
Light UV light can induce photodegradation of the nitrophenyl group.Protect solutions from light using amber vials or by wrapping containers in foil.
Oxygen Atmospheric oxygen can lead to the oxidation of the thioether.Degas solvents and consider working under an inert atmosphere for sensitive experiments.

References

  • Gopidas, K. R., & Kamat, P. V. (1992). Photocatalyzed Degradation of Adsorbed Nitrophenolic Compounds on Semiconductor Surfaces. Water Science and Technology, 25(3), 209-215.
  • Keerthiga, G., et al. (2023). Photocatalytic Degradation of Nitro Phenol: A Continuous Study in a TiO2 Film Coated Photo Reactor. AIP Conference Proceedings, 2523, 020075.
  • Li, X., et al. (2015). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Journal of Photochemistry and Photobiology A: Chemistry, 301, 56-63.
  • Khan, I., et al. (2022). Enhanced Photocatalytic Degradation of p-Nitrophenol and Phenol Red Through Synergistic Effects of a CeO2-TiO2 Nanocomposite. LIDSEN Publishing Inc.
  • Keerthiga, G., et al. (2023).
  • National Center for Biotechnology Information. (n.d.). Methyl Thioglycolate. PubChem Compound Database; CID=16907. Retrieved from [Link]

Sources

common pitfalls in using Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Executive Summary & Compound Profile

Compound Name: Methyl 2-[(4-nitrophenyl)sulfanyl]acetate Synonyms: Methyl (4-nitrophenylthio)acetate; Methyl p-nitrophenylthioacetate CAS Number: 6625-35-0 (Verify with supplier; often synthesized in-situ or custom ordered) Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H

NO

S Molecular Weight: 227.24 g/mol

Core Utility: This compound serves as a versatile building block in organic synthesis, particularly for:

  • Sulfur-containing heterocycles: Precursor for benzothiazines (if ortho-substituted) or functionalized thioethers.[1]

  • Julia-Kocienski Olefination: After oxidation to the corresponding sulfone.[1]

  • Pummerer Rearrangement: After oxidation to the sulfoxide.[1]

  • Peptide/Linker Chemistry: As a "safety-catch" linker or a specific residue modifier.[1]

Technical Advisory: Users frequently encounter issues with chemoselectivity (oxidation state control), base-mediated degradation (ester hydrolysis vs. alkylation), and nitro group reduction compatibility. This guide addresses these specific failure points.

Troubleshooting Guide: Common Pitfalls & Solutions

Issue 1: Unintended Oxidation State Changes (Sulfide Sulfoxide Sulfone)

Symptom:

  • Product analysis (TLC/LC-MS) shows multiple spots/peaks with M+16 (sulfoxide) or M+32 (sulfone) mass shifts.[1]

  • Loss of nucleophilicity at the sulfur center.[1]

Root Cause: The thioether (sulfide) linkage is highly susceptible to oxidation.[1] While the nitro group is electron-withdrawing, it does not sufficiently deactivate the sulfur towards potent oxidants like mCPBA, Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


O

, or even atmospheric oxygen over prolonged storage.

Technical Solution:

  • Prevention (Storage): Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Avoid protic solvents for long-term storage as they can facilitate auto-oxidation in the presence of light.[1]

  • Protocol Adjustment (Synthesis): When oxidizing the sulfur intentionally (e.g., to sulfoxide for Pummerer), use stoichiometric control at low temperatures (-78°C to 0°C).[1]

    • Reagent Choice: Use NaIOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
        (Sodium Periodate) on silica or Oxone®  for controlled oxidation to sulfoxide, avoiding over-oxidation to sulfone.
      
    • For Sulfone: Use excess mCPBA or Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      O
      
      
      
      /catalyst.

Data Table: Oxidation Potential & Reagent Compatibility

Target StateReagent RecommendationTemperaturePitfall to Avoid
Sulfide (R-S-R) None (Keep Inert)< 4°CExposure to air/light in solution.[1]
Sulfoxide (R-S(=O)-R) NaIOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(1.0 eq) or mCPBA (0.9 eq)
0°CExcess reagent leads to sulfone.
Sulfone (R-SO

-R)
mCPBA (>2.5 eq) or H

O

/Mo catalyst
RT to RefluxIncomplete conversion (mixed products).
Issue 2: Base-Mediated Instability (Hydrolysis vs. Alkylation)

Symptom:

  • Low yield in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -alkylation reactions.
    
  • Recovery of (4-nitrophenylthio)acetic acid (hydrolysis product) instead of the alkylated ester.[1]

  • Darkening of reaction mixture (potential polymerization or decomposition).[1]

Root Cause: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-protons (adjacent to S and C=O) are acidic (pKa 

16-18), but the ester group is also susceptible to nucleophilic attack. Using hydroxide bases (NaOH, KOH) or unhindered alkoxides in protic solvents favors hydrolysis over deprotonation.[1]

Technical Solution:

  • Base Selection: Use non-nucleophilic, strong bases for alkylation.[1] LDA (Lithium Diisopropylamide) or LiHMDS at -78°C is preferred to kinetically deprotonate the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -position without attacking the ester.
    
  • Solvent System: Strictly anhydrous THF or DCM.[1] Avoid alcohols.

  • Alternative: If milder conditions are required, use Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CO
    
    
    
    in DMF/Acetone, but ensure the electrophile is highly reactive (e.g., MeI, BnBr) to outcompete hydrolysis.
Issue 3: Nitro Group Reduction Incompatibility

Symptom:

  • Disappearance of the yellow color (characteristic of nitro compounds).[1]

  • Formation of aniline derivatives (NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) when attempting to reduce the ester or sulfide.
    

Root Cause: Standard reducing agents are not chemoselective.[1]

  • Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    /Pd-C:  Will reduce the nitro group to an amine before or simultaneously with other reductions (e.g., alkene hydrogenation).
    
  • LiAlHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  Will reduce the ester to alcohol AND the nitro group to azo/amine species.
    

Technical Solution:

  • Preserving Nitro Group: To reduce the ester to an alcohol, use NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
      in MeOH (mild) or DIBAL-H  at -78°C (controlled). Avoid catalytic hydrogenation.[1]
    
  • Reducing Nitro Group Only: Use SnClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     / HCl  or Fe / NH
    
    
    
    Cl
    (Bechamp reduction) if the goal is to keep the sulfide/ester intact. Note that acidic conditions might hydrolyze the ester if not monitored.[1]

Visualized Pathways & Decision Logic

Diagram 1: Reaction Workflow & Checkpoints

This flowchart guides the user through the critical decision points when modifying Methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

ReactionLogic Start Start: Methyl 2-[(4-nitrophenyl)sulfanyl]acetate Goal_Alkylation Goal: Alpha-Alkylation Start->Goal_Alkylation Goal_Oxidation Goal: Oxidation (S -> SO/SO2) Start->Goal_Oxidation Goal_Reduction Goal: Nitro Reduction Start->Goal_Reduction Base_Choice Select Base: LDA or LiHMDS (Avoid NaOH/KOH) Goal_Alkylation->Base_Choice Oxidant_Choice Select Oxidant Goal_Oxidation->Oxidant_Choice Reductant_Choice Select Reductant Goal_Reduction->Reductant_Choice Solvent_Check Solvent: Anhydrous THF (No Alcohols) Base_Choice->Solvent_Check Fail_Hyd FAILURE: Ester Hydrolysis (Acid formed) Base_Choice->Fail_Hyd Wrong Base (OH-) Result_Alk Product: Alpha-Alkylated Ester Solvent_Check->Result_Alk Correct Conditions Sulfoxide Target: Sulfoxide Use NaIO4 or 1.0 eq mCPBA Oxidant_Choice->Sulfoxide Sulfone Target: Sulfone Use excess H2O2/mCPBA Oxidant_Choice->Sulfone Result_Ox Product: Sulfoxide/Sulfone Sulfoxide->Result_Ox Sulfone->Result_Ox Fe_Red Method: Fe/NH4Cl or SnCl2 (Preserves Sulfide/Ester) Reductant_Choice->Fe_Red H2_Pd Method: H2/Pd-C (Reduces Nitro & potentially S-C bond) Reductant_Choice->H2_Pd Result_Red Product: Methyl (4-aminophenylthio)acetate Fe_Red->Result_Red

Caption: Decision matrix for functionalizing Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, highlighting critical failure modes (Red) and success paths (Green).

Frequently Asked Questions (FAQs)

Q1: Can I use this compound for the Pummerer rearrangement? A: Yes, but you must first oxidize it to the sulfoxide .[1] The sulfide itself will not undergo Pummerer rearrangement.[1] Treat the sulfide with 1.0 equivalent of NaIOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 to get the sulfoxide, then apply Ac

O/TFAA. Note: The electron-withdrawing nitro group may slow down the rearrangement slightly compared to a simple phenyl sulfide.[1]

Q2: Why is my reaction mixture turning red/brown upon adding base? A: This is likely due to the formation of the nitronate anion or a charge-transfer complex.[1] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-proton is acidic, but the nitro group can also participate in resonance if the ring is deprotonated (though less likely than 

-C). If you are using a weak base in protic solvent, you might also be seeing decomposition.[1] Ensure you are using anhydrous conditions.[1]

Q3: How do I remove the "rotten egg" smell? A: Thioethers are malodorous.[1] All glassware and waste should be treated with a dilute bleach (hypochlorite) solution before removal from the fume hood.[1] This oxidizes the residual sulfide to the odorless sulfoxide/sulfone.[1] Do not mix bleach with strong acids or ammonia.[1]

Q4: Is the nitro group stable to Borane (BHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) reduction? 
A:  Generally, yes. BHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

is chemoselective for carboxylic acids/amides/esters over nitro groups at low temperatures. However, for reducing the ester moiety of this specific compound, DIBAL-H (1.1 eq, -78°C) is safer and more controllable to avoid over-reduction or side reactions with the sulfur.[1]

Experimental Protocol: Selective Oxidation to Sulfoxide

Objective: Synthesize Methyl 2-[(4-nitrophenyl)sulfinyl]acetate without over-oxidation.

Materials:

  • Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (1.0 mmol)[1]

  • Sodium Periodate (NaIOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (1.1 mmol)
    
  • Methanol/Water (1:1 v/v)[1]

  • Extraction solvent (DCM)[1]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the sulfide in 10 mL of MeOH/H

    
    O (1:1) in a round-bottom flask. Cool to 0°C in an ice bath.
    
  • Addition: Slowly add 1.1 mmol of NaIO

    
     portion-wise over 10 minutes.
    
    • Why? Slow addition prevents local excess which causes sulfone formation.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC (Sulfoxide is much more polar than sulfide).[1]

  • Quench: Dilute with water (20 mL) and extract with DCM (3 x 15 mL).

  • Wash: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically EtOAc/Hexane gradient).[1]

References

  • Madesclaire, M. (1986).[1] "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459-5495.[1] Link[1]

  • Oae, S. (1991).[1] Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.[1] (General reference for reactivity of alpha-thio esters).

  • Trost, B. M., & Salzmann, T. N. (1973).[1] "New synthetic methods.[1][2] Sulfenylations and dehydrosulfenylations of esters and ketones." Journal of the American Chemical Society, 95(20), 6840-6842.[1] Link (Foundational work on alpha-thio ester reactivity).[1]

  • Drabowicz, J., & Mikołajczyk, M. (1982).[1] "Oxidative conversions of organic sulfur compounds." Organic Preparations and Procedures International, 14(1-2), 45-89.[1] (Review of selective oxidation methods).

  • PubChem. (n.d.).[1] "Methyl (4-nitrophenylthio)acetate - Compound Summary." National Center for Biotechnology Information.[1] Retrieved from [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Small molecules, such as the derivatives of methyl 2-[(4-nitrophenyl)sulfanyl]acetate, represent a promising scaffold for the development of new drugs. The inherent reactivity and biological activity of the 4-nitrophenyl and sulfanylacetate moieties make these compounds intriguing candidates for antimicrobial and anticancer research. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of methyl 2-[(4-nitrophenyl)sulfanyl]acetate analogs, drawing upon experimental data from related compound series to elucidate the impact of structural modifications on their biological performance.

The Core Scaffold: Understanding the Key Moieties

The foundational structure of methyl 2-[(4-nitrophenyl)sulfanyl]acetate comprises three key components that can be systematically modified to modulate its biological activity: the 4-nitrophenyl ring, the sulfur linkage (thioether), and the methyl acetate group. Understanding the individual contribution of each part is crucial for the rational design of more potent and selective analogs.

The 4-nitrophenyl group is a well-known pharmacophore in medicinal chemistry. The nitro group (NO₂) is a strong electron-withdrawing group that can significantly influence the molecule's electronic properties and its potential for biological interactions.[1] This moiety is often associated with various biological activities, including antimicrobial and anticancer effects.[2][3] The presence and position of the nitro group can impact the molecule's ability to interact with biological targets and can be a critical determinant of its overall efficacy.

The sulfanyl (thioether) linkage provides a flexible yet stable connection between the aromatic ring and the acetate group. The sulfur atom can participate in various interactions with biological macromolecules and its oxidation state can also influence activity.

The methyl acetate moiety can be hydrolyzed by cellular esterases, potentially releasing a more active carboxylic acid metabolite. Modifications to this part of the molecule can affect its solubility, cell permeability, and metabolic stability.

Structure-Activity Relationship (SAR) Analysis

Modifications of the Phenyl Ring

Substitutions on the phenyl ring can dramatically alter the biological activity of the molecule.

  • Position and Nature of Substituents: The position and electronic nature of substituents on the phenyl ring are critical. In a series of 1-(4-nitrophenyl)prop-2-en-1-one analogs, it was observed that electron-withdrawing groups, such as halogens, on the second phenyl ring generally enhance antibacterial activity.[1] For instance, a 4-chloro substitution was found to be more effective than a 2-chloro substitution.[1] Conversely, the introduction of a second nitro group did not consistently improve activity.[1]

  • Electron-donating vs. Electron-withdrawing Groups: In a study of 2-(arylsulfanyl)-phenyl piperazinyl acetic acids, the nature of the substituent on the arylsulfanyl moiety significantly impacted the inhibitory activity against the glycine transporter 1 (GlyT-1).[4] This suggests that a systematic variation of substituents on the phenyl ring of methyl 2-[(4-nitrophenyl)sulfanyl]acetate, with both electron-donating and electron-withdrawing groups at different positions, would be crucial to optimize a specific biological activity.

The Role of the Nitro Group

The nitro group is a pivotal component of the core structure, and its presence is often linked to significant biological activity.

  • Requirement for Activity: In many classes of compounds, the nitro group is essential for their biological function. For example, in a series of nitroimidazole-based compounds, the nitro group was found to be required for both aerobic and anaerobic antitubercular activity.[5] Similarly, studies on nitro-substituted chalcones have demonstrated the importance of the nitro group for their antimicrobial and anticancer properties.[1]

  • Impact of Position: The position of the nitro group on the aromatic ring is a key determinant of activity. Moving the nitro group from the 4-position to other positions would likely have a profound impact on the molecule's electronic distribution and its interaction with biological targets.

Modifications of the Sulfanyl Linkage

The thioether bond and the length of the linker to the acetate group can be modified to fine-tune activity.

  • Oxidation State of Sulfur: The oxidation of the sulfide to a sulfoxide or a sulfone can significantly alter the polarity, solubility, and hydrogen bonding capacity of the molecule, which in turn can affect its biological activity.

  • Linker Modification: Altering the length or rigidity of the methylene linker between the sulfur and the carbonyl group could impact the conformational flexibility of the molecule and its ability to fit into a specific binding site.

Modifications of the Acetate Moiety

The ester group is a common target for modification to improve pharmacokinetic properties.

  • Ester to Amide or Acid: Conversion of the methyl ester to an amide or a free carboxylic acid would drastically change the molecule's physicochemical properties. A carboxylic acid, for example, would be more water-soluble and could form different interactions with a target protein compared to the ester.

  • Varying the Alkyl Group: Changing the methyl group of the ester to larger alkyl groups (e.g., ethyl, propyl) could affect the rate of hydrolysis and the lipophilicity of the compound.

Comparative Data from Related Analogs

To provide a quantitative perspective, the following table summarizes the biological activities of structurally related compounds, highlighting the impact of specific substitutions.

Compound ClassKey Structural FeaturesBiological ActivityIC50 / MIC ValuesReference
1-(4-nitrophenyl)prop-2-en-1-one Analogs4-nitro group on one ring, various substitutions on the otherAntibacterialMIC vs. S. aureus: 6.25 µg/mL (4-chloro analog)[1]
2-(Arylsulfanyl)-phenyl piperazinyl acetic acidsVaried substituents on the arylsulfanyl ringGlyT-1 InhibitionIC50: 150 nM (4-methoxy-phenylsulfanyl analog)[4]
Nitroimidazole AnalogsPresence and position of the nitro groupAntitubercularAerobic and anaerobic activity dependent on nitro group[5]
Thiophenyl-pyrimidine derivativeThiophenyl substitutionAntibacterialMIC vs. MRSA: 24-48 µg/mL[3]

Experimental Protocols

For researchers aiming to synthesize and evaluate novel methyl 2-[(4-nitrophenyl)sulfanyl]acetate analogs, the following experimental protocols provide a validated starting point.

General Synthesis of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

A common method for the synthesis of this class of compounds involves the nucleophilic substitution of a halogen on the nitrophenyl ring with a sulfur nucleophile.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-Fluoronitrobenzene 4-Fluoronitrobenzene Reaction_Step Nucleophilic Aromatic Substitution 4-Fluoronitrobenzene->Reaction_Step Reactant 1 Methyl_thioglycolate Methyl thioglycolate Methyl_thioglycolate->Reaction_Step Reactant 2 Base Base (e.g., K2CO3) Base->Reaction_Step Catalyst Solvent Solvent (e.g., DMF) Solvent->Reaction_Step Medium Target_Compound Methyl 2-[(4-nitrophenyl)sulfanyl]acetate Reaction_Step->Target_Compound Yields

Caption: General synthetic workflow for methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

Step-by-Step Protocol:

  • To a solution of 4-fluoronitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

  • Add methyl thioglycolate (1.1 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

dot

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of test compounds Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis MIC_Determination_Workflow Compound_Dilution Prepare serial dilutions of test compounds in a 96-well plate Inoculation Inoculate each well with the microbial suspension Compound_Dilution->Inoculation Inoculum_Preparation Prepare a standardized microbial inoculum Inoculum_Preparation->Inoculation Incubation Incubate the plate under appropriate conditions Inoculation->Incubation MIC_Determination Determine the lowest concentration with no visible growth (MIC) Incubation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). [8]2. Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL). [8]3. Inoculate each well with the microbial suspension.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours. [8]5. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. [9]

Conclusion and Future Directions

The structure-activity relationship of methyl 2-[(4-nitrophenyl)sulfanyl]acetate analogs is a promising area of research for the development of new therapeutic agents. Based on the analysis of related compound series, it is evident that systematic modifications of the phenyl ring, the nitro group, the sulfanyl linkage, and the acetate moiety can lead to significant changes in biological activity. The 4-nitrophenyl group appears to be a crucial pharmacophore, and its combination with a sulfanylacetate side chain provides a versatile scaffold for further optimization.

Future research should focus on the synthesis and systematic biological evaluation of a dedicated library of methyl 2-[(4-nitrophenyl)sulfanyl]acetate analogs. This would involve varying substituents on the phenyl ring, exploring different isomers of the nitro group, modifying the linker, and derivatizing the acetate group. Such a focused SAR study would provide invaluable data for the rational design of potent and selective antimicrobial and anticancer agents. The experimental protocols provided in this guide offer a solid foundation for undertaking such investigations.

References

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 163.
  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030.
  • Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557.
  • Stover, C. K., et al. (2000). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 43(23), 4582-4593.
  • Kohri, K., et al. (2021). Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells. International Journal of Molecular Sciences, 22(19), 10697.
  • Vogt, R. A., & Kennepohl, P. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitroarenes (pp. 217-236). Springer, Berlin, Heidelberg.
  • Foroumadi, A., et al. (2012). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 821–826.
  • ResearchGate. (2025). Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet- Inhibitory Activity of 3-Nitro-2,4,6- Trihydroxy Benzamides. Retrieved from [Link]

  • Lee, J., et al. (2011). Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism. Bulletin of the Korean Chemical Society, 32(8), 2825-2830.
  • Medicinal Chemistry. (2022, June 25). Quantitative Structure Activity Relationship [Video]. YouTube. Retrieved from [Link]

  • Babgi, B. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481.
  • CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]

  • Li, Y., et al. (2019).
  • Google Patents. (n.d.). WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate.
  • Janík, M. (2004). Preparation of Substituted Methyl o-Nitrophenyl Sulfides. Molecules, 9(5), 335-342.
  • Liu, J., et al. (2016). Study on the synthesis and biological activities of α-substituted arylacetates derivatives. Bioorganic & Medicinal Chemistry Letters, 26(7), 1735-1739.
  • Kumar, S., et al. (2015). Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(ii) with high antimicrobial activity against methicillin resistant S. aureus, K. pneumoniae 1 and C. albicans. Dalton Transactions, 44(13), 6064-6075.
  • Chembase.cn. (2025, May 20). methyl 4-methyl-2-nitrophenyl sulfone. Retrieved from [Link]

  • Shah, S. A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Babich, H., Stern, A., & Munday, R. (1992). In vitro cytotoxicity of methylated phenylenediamines. Toxicology Letters, 63(2), 171-179.
  • Al-Suwaidan, I. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2603.
  • Wujec, M., et al. (2024).
  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans. Retrieved from [Link]

  • Sharma, P. C., et al. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3145-3168.
  • ResearchGate. (n.d.). Antimicrobial activity and molecular reactivity of phenylthiosemicarbazones containing the Thiophenyl Nucleus and their Cu(ii) complexes. Retrieved from [Link]

  • Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 1-20.
  • ResearchGate. (2023). Design, synthesis and antitumor activity evaluation of tetrasubstituted pyrimidine derivatives containing methyl phenyl sulfone group. Retrieved from [Link]

  • Patsnap Eureka. (2018). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]

Sources

Technical Comparison Guide: Methyl 2-[(4-nitrophenyl)sulfanyl]acetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Activated" Sulfide Scaffold

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate represents a specialized class of activated methylene reagents used primarily in the synthesis of sulfur-containing heterocycles (benzothiophenes, thioindoxyls) and complex amino acid analogs.

Unlike the standard Methyl 2-(phenylsulfanyl)acetate , the inclusion of the para-nitro group introduces a strong electron-withdrawing effect. This modification fundamentally alters the reagent's reactivity profile by:

  • Increasing C-H Acidity: Lowering the pKa of the

    
    -methylene protons, enabling deprotonation with milder bases (e.g., K₂CO₃ instead of NaH).
    
  • Modulating Sulfur Nucleophilicity: Reducing the Lewis basicity of the sulfur atom, which suppresses unwanted S-alkylation side reactions during C-functionalization.

  • Providing a Latent Handle: The nitro group serves as a masked amine, allowing for late-stage diversification via reduction without interfering with early-step cyclizations.

This guide compares the 4-nitro variant against its unsubstituted and sulfonyl analogs to assist in reagent selection for scaffold synthesis.

Comparative Analysis: Reagent Selection Matrix

The following table contrasts Methyl 2-[(4-nitrophenyl)sulfanyl]acetate with its two most common alternatives: the unsubstituted "Standard" and the oxidized "Sulfone".

Table 1: Physicochemical & Reactivity Profile
FeatureTarget Reagent (4-Nitro)Alternative A (Standard Phenyl)Alternative B (Sulfone Analog)
Structure MeOOC-CH₂-S-(4-NO₂-Ph)MeOOC-CH₂-S-PhMeOOC-CH₂-SO₂-(4-NO₂-Ph)

-Proton pKa (Est.)
~14.5 - 15.5 ~17.0 - 18.0~11.0 - 12.0
Base Requirement Mild (K₂CO₃, DBU)Strong (NaH, LDA)Very Mild (NaHCO₃, TEA)
Sulfur Nucleophilicity Moderate (Deactivated)High Null (Sulfone is non-nuc)
Primary Application Benzothiophene synthesis; Knoevenagel condensationPummerer rearrangement; General alkylationJulia Olefination; Nucleophilic substitution
Selectivity High C-alkylation selectivityProne to S- vs C-alkylation mixturesExclusive C-alkylation
Expert Insight

Why choose the 4-Nitro variant? Choose this reagent when your synthetic route requires a balance of acidity and stability . While the Sulfone (Alt B) is more acidic, the sulfone group is often a "dead end" or a leaving group. The Sulfide (Target) retains the ability to be oxidized later or cyclized onto the aromatic ring, while the nitro group activates the methylene position enough to avoid pyrophoric bases like NaH.

Mechanistic Visualization: Reaction Pathways[3]

The diagram below illustrates the divergent pathways available to Methyl 2-[(4-nitrophenyl)sulfanyl]acetate compared to the standard phenylthioacetate. Note how the nitro group facilitates the Knoevenagel pathway (Path A) under milder conditions while still allowing for Oxidative Cyclization (Path B).

ReactionPathways cluster_legend Effect of 4-NO2 Group Start Methyl 2-[(4-nitrophenyl) sulfanyl]acetate Enolate Stabilized Enolate (pKa ~15) Start->Enolate Deprotonation (Facilitated by NO2) ProductB 5-Nitro-benzo[b]thiophene Derivatives Start->ProductB Path B: Intramolecular Cyclization Base Base (K2CO3) Base->Enolate ProductA α,β-Unsaturated Ester (Knoevenagel Product) Enolate->ProductA Path A: + Aldehyde (-H2O) Aldehyde Ar-CHO Aldehyde->ProductA Acid Acid/Cyclization Agent Acid->ProductB Note The 4-NO2 group stabilizes the enolate making Path A faster than with unsubstituted analogs.

Figure 1: Divergent synthetic utility of the nitro-substituted arylthioacetate. Path A exploits the enhanced acidity for condensation; Path B utilizes the sulfur linkage for heterocyclic scaffold construction.

Experimental Protocols

Protocol A: Mild Knoevenagel Condensation

Objective: Synthesis of


-[(4-nitrophenyl)thio]cinnamate esters.
Advantage:  The 4-nitro group allows this reaction to proceed with piperidine/ethanol rather than requiring TiCl₄ or strong amide bases often needed for less activated thioesters.

Materials:

  • Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (1.0 eq)

  • Aromatic Aldehyde (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (Reagent Grade)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate and 1.1 mmol of the aldehyde in 5 mL of ethanol.

  • Catalysis: Add 10 mol% piperidine dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Note: Unsubstituted phenylthioacetates typically require 12+ hours or microwave irradiation.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a bright yellow spot (due to the nitro chromophore).

  • Isolation: Cool to 0°C. The product often precipitates directly. Filter and wash with cold ethanol.

  • Yield Expectation: 85–92% (vs. ~65–70% for unsubstituted analogs under identical conditions).

Protocol B: Precursor to 5-Aminobenzo[b]thiophene

Objective: Demonstrating the "Latent Handle" utility. Context: This protocol converts the reagent into a scaffold where the nitro group is reduced after cyclization, avoiding the handling of sensitive amino-thiols.

  • Cyclization: Treat the ester with polyphosphoric acid (PPA) at 100°C to effect cyclization to the thioindoxyl intermediate.

  • Reduction: Dissolve the crude cyclized product in MeOH/THF (1:1). Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 6 hours.

  • Result: Formation of the 5-amino-benzo[b]thiophene core, a privileged structure in kinase inhibitors.

Critical Troubleshooting & Stability

  • Oxidation Sensitivity: While the nitro group stabilizes the carbanion, the sulfur atom remains susceptible to oxidation. Avoid storing the reagent in open containers; it will slowly convert to the sulfoxide (S=O), which has significantly different reactivity (Pummerer active).

  • Solubility: The nitro group decreases solubility in non-polar solvents (Hexane) compared to the phenyl analog. Use DCM, THF, or Ethyl Acetate for reactions.

  • Safety: As with all nitro-aromatics, avoid heating the neat solid to decomposition temperatures (>200°C), although it is generally stable under standard reflux conditions.

References

  • Pummerer Rearrangement Mechanisms

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. Link

  • Synthesis of Benzothiophenes

    • Organic Chemistry Portal.Synthesis of benzothiophenes . Link

  • Knoevenagel Condensation Kinetics

    • BenchChem.[1]A Comparative Guide to Solvent Effects in the Knoevenagel Condensation . Link

  • Reactivity of Arylthioacetates

    • Chemeurope.Pummerer rearrangement - Mechanism and Variations . Link

  • Heterocyclic Synthesis Applications

    • Global Research Online.Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins . Link

Sources

Benchmarking Methyl 2-[(4-nitrophenyl)sulfanyl]acetate: A Comparative Guide to Synthesis and Chemoselective Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a peer-reviewed technical analysis of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate , structured for researchers in organic synthesis and medicinal chemistry.

Executive Summary

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (CAS: 6625-35-0 ) is a specialized arylthioacetate intermediate used primarily as a mechanistic probe in oxidation catalysis and a pharmacophore scaffold in drug discovery (e.g., MMP-2 inhibitors).

Its chemical structure features a sulfur atom flanked by a methylene ester and a para-nitrobenzene ring. This specific substitution pattern creates a unique electronic environment: the strong electron-withdrawing nitro group (


) significantly decreases the nucleophilicity of the sulfur atom compared to thioanisole. Consequently, this molecule serves as a rigorous "stress test" substrate for evaluating the potency and chemoselectivity of novel oxidation catalysts (sulfide 

sulfoxide).
Key Applications
  • Oxidation Catalysis: Benchmarking substrate for enantioselective sulfoxidation.

  • Medicinal Chemistry: Precursor for Matrix Metalloproteinase-2 (MMP-2) inhibitors and functionalized benzothiazoles.

  • Kinetic Studies: Probe for nucleophilic substitution (

    
    ) reactivity comparisons.
    

Comparative Synthesis Protocols

For the preparation of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, two primary methodologies exist in the literature. The choice of base and solvent is critical to minimize side reactions such as ester hydrolysis or disulfide formation.

Method A: The "Soft" Base Protocol (Recommended)

This method utilizes Potassium Carbonate (


) in DMF.[1] It is the preferred route for high-purity synthesis as it avoids the harsh basicity that can hydrolyze the methyl ester.
  • Reagents: 4-Nitrothiophenol, Methyl bromoacetate,

    
    , DMF.[1][2]
    
  • Mechanism: Deprotonation of the thiol (

    
    ) followed by 
    
    
    
    attack on the
    
    
    -bromo ester.
  • Pros: High yield (>90%), minimal ester hydrolysis, room temperature operation.

  • Cons: Requires DMF removal (high boiling point).

Method B: The "Hard" Base Protocol

This method uses Potassium Hydroxide (


) or Sodium Ethoxide (

) in alcohol.
  • Reagents: 4-Nitrothiophenol, Methyl bromoacetate,

    
    , Ethanol.
    
  • Pros: Cheaper solvents, faster reaction rates.

  • Cons: Significant risk of saponification (converting the ester to the carboxylic acid), requiring a subsequent re-esterification step. Lower overall atom economy.

Experimental Protocol (Optimized Method A)

Adapted from recent MMP-2 inhibitor synthesis studies.

  • Preparation: Charge a flame-dried flask with 4-nitrothiophenol (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add

    
      (1.5 equiv) and stir for 15 minutes. The solution will turn yellow/orange due to the thiolate anion.
    
  • Alkylation: Add Methyl bromoacetate (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with Ethyl Acetate, wash with saturated

    
     (to quench residual base) and Brine. Dry over 
    
    
    
    .[3]
  • Purification: Flash column chromatography (Hexane:EtOAc).

Comparative Performance: Chemoselective Oxidation

The most common research application of this molecule is testing the selectivity of oxidation systems. The goal is to stop at the Sulfoxide (chiral, bioactive) without over-oxidizing to the Sulfone (achiral, often inactive).

The Challenge

The 4-nitro group deactivates the sulfur, making the first oxidation step (


) slower than usual. However, once formed, the sulfoxide is also electron-deficient. The challenge is that aggressive oxidants often accelerate both 

and

(sulfoxide

sulfone), leading to poor selectivity.
Comparison of Oxidants[4]
FeatureMethod 1: mCPBA (Classical) Method 2:

+ Catalyst (Modern)
Reagent meta-Chloroperoxybenzoic acidHydrogen Peroxide + Metal/Biocatalyst
Active Species Peracid (Electrophilic)Peroxo-metal complex or Flavin-hydroperoxide
Selectivity Low to Moderate. Often yields 10–20% sulfone byproduct.High (>98:2). Tunable ligand environment controls sterics.
Atom Economy Poor (Produces stoichiometric acid waste).Excellent (Produces

byproduct).
Enantioselectivity None (Racemic product).[4]High (up to 99% ee) with chiral ligands (e.g., Salen).
Suitability Routine synthesis where sulfone is acceptable.Asymmetric synthesis of drug intermediates.
Data Summary: Oxidation of Electron-Deficient Sulfides

Values representative of typical catalytic performance on nitro-substituted aryl sulfides.

Catalyst SystemOxidantYield (%)Sulfoxide:Sulfone RatioRef.[4]
Uncatalyzed

<5%N/A[1]
mCPBA (0°C) mCPBA85%80:20[2]
VO(acac)

/ Chiral Ligand

92%99:1 [3]
Enzymatic (PAMO)

/ NADPH
95%>99:1[4]

Visualizations

Figure 1: Synthesis and Divergent Oxidation Pathway

This diagram illustrates the synthesis of the core molecule and its divergent fate depending on the oxidation method employed.

G Thiol 4-Nitrothiophenol Product Methyl 2-[(4-nitrophenyl) sulfanyl]acetate (CAS: 6625-35-0) Thiol->Product K2CO3, DMF SN2 Alkylation Bromo Methyl Bromoacetate Bromo->Product Sulfoxide Sulfoxide (Chiral Target) Product->Sulfoxide Method B: Catalytic H2O2 (Selective) Sulfone Sulfone (Over-oxidation) Product->Sulfone Method A: mCPBA (Non-selective) Sulfoxide->Sulfone Over-oxidation

Caption: Synthesis of the sulfide scaffold and the selectivity bifurcation between controlled catalytic oxidation (Green) and classical over-oxidation (Red).

Figure 2: Medicinal Chemistry Workflow (MMP-2 Inhibitors)

Based on recent "click chemistry" applications, this molecule serves as a linchpin for generating diverse inhibitor libraries.

M Start Methyl 2-[(4-nitrophenyl)sulfanyl]acetate Step1 Reduction (H2/Pd-C) (Nitro -> Amine) Start->Step1 Step2 Diazotization & Azidation (Amine -> Azide) Step1->Step2 Step3 CuAAC 'Click' Reaction (with Alkynes) Step2->Step3 Final MMP-2 Inhibitor Library (Triazole-linked) Step3->Final

Caption: Workflow for converting the sulfide intermediate into a library of MMP-2 inhibitors via reduction and click chemistry.

References

  • Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides. Organic & Biomolecular Chemistry. (2008). Analyzes the reaction rates of nitro-substituted sulfides, establishing the baseline for electronic deactivation. Link

  • Potent "Clicked" MMP2 Inhibitors: Synthesis, Molecular Modeling and Biological Exploration. Molecules. (2012). Describes the specific synthesis of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (Compound 5) using the K2CO3/DMF protocol. Link

  • Enantioselective Sulfoxidation. Organic Chemistry Highlights. (2005). Reviews catalytic systems (Ti, V, Fe) capable of selectively oxidizing electron-deficient sulfides. Link

  • Preparation of Substituted Methyl o-Nitrophenyl Sulfides. Molecules. (2000). Provides comparative data on base-catalyzed nucleophilic substitutions for similar nitro-aryl scaffolds. Link

  • BenchChem Technical Guide: Propyl Bromoacetate. (2025). Cites the use of 4-nitrobenzenethiol as a standard nucleophile for kinetic benchmarking of bromoacetate esters. Link

Sources

A Comprehensive Guide to Elucidating and Confirming the Mechanism of Action of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structured, hypothesis-driven approach for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of the novel compound, Methyl 2-[(4-nitrophenyl)sulfanyl]acetate. Given the absence of extensive prior research on this specific molecule, we will deconstruct its chemical features to propose plausible biological activities and outline a series of robust experimental protocols for their validation.

Section 1: Structural Analysis and Plausible Mechanistic Hypotheses

The structure of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate presents several functional groups that are commonly found in biologically active molecules. This analysis forms the basis of our testable hypotheses.

  • The 4-Nitrophenyl Moiety: The electron-withdrawing nitro group can activate the phenyl ring for nucleophilic aromatic substitution, a mechanism exploited by some enzyme inhibitors. Furthermore, nitroaromatic compounds can be substrates for nitroreductases, leading to the formation of reactive intermediates.

  • The Thioether Linkage: The sulfur atom in the thioether linkage is a potential site for metabolic oxidation and can participate in key interactions within a protein's binding pocket.

  • The Methyl Acetate Group: This ester group is susceptible to hydrolysis by cellular esterases, which would unmask a carboxylic acid. This suggests a potential pro-drug strategy where the ester enhances cell permeability, and the active form is the resulting carboxylate.

Based on these structural features, we propose the following primary mechanistic hypotheses:

  • Hypothesis 1: Irreversible Covalent Inhibition of a Cysteine Protease. The 4-nitrophenyl group may serve as a leaving group upon nucleophilic attack by a cysteine residue in the active site of a protease.

  • Hypothesis 2: Pro-drug Activated by Cellular Esterases. The compound may be a pro-drug that requires intracellular esterase activity to become biologically active.

  • Hypothesis 3: Inhibition of Cyclooxygenase (COX) Enzymes. The overall structure bears some resemblance to known COX inhibitors, which often feature an aromatic core and a side chain with acidic or ester functionality.

Section 2: Experimental Guide for Mechanism of Action Confirmation

This section details the experimental workflows to systematically test our hypotheses. For each, we provide a primary assay, confirmatory experiments, and a comparison with established compounds.

Hypothesis 1: Cysteine Protease Inhibition

The rationale here is that the thiol group of a cysteine residue in a protease's active site could attack the carbon bearing the sulfanyl group, leading to the displacement of the 4-nitrothiophenol and covalent modification of the enzyme.

This experiment will directly measure the ability of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate to inhibit a representative cysteine protease, such as papain or a specific caspase.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human caspase-3 (or other target cysteine protease)

    • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

    • Assay buffer (e.g., 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

    • Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (test compound)

    • E-64 (a known irreversible cysteine protease inhibitor, positive control)

    • DMSO (vehicle control)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound and E-64 in DMSO.

    • In the 96-well plate, add 2 µL of the test compound or control to the appropriate wells to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.

    • Add 48 µL of assay buffer containing the cysteine protease to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for potential covalent modification.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate to each well.

    • Immediately begin monitoring the fluorescence intensity (Excitation/Emission ~360/460 nm for AMC) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundIC50 (µM) for Caspase-3 Inhibition
Methyl 2-[(4-nitrophenyl)sulfanyl]acetateTBD
E-64 (Positive Control)~0.01
DMSO (Vehicle Control)No Inhibition

To confirm covalent modification, intact protein mass spectrometry can be used to detect the mass shift corresponding to the addition of the acetate moiety to the enzyme.

Experimental Workflow:

G cluster_workflow Mass Spectrometry Workflow protease Cysteine Protease incubation Incubate at 37°C protease->incubation compound Test Compound compound->incubation desalting Desalting (e.g., ZipTip) incubation->desalting ms LC-MS Analysis desalting->ms analysis Data Analysis (Mass Shift) ms->analysis

Caption: Workflow for confirming covalent enzyme modification.

Hypothesis 2: Esterase-Mediated Pro-drug Activation

This hypothesis posits that the methyl ester is hydrolyzed by intracellular esterases to an active carboxylic acid metabolite.

This assay will determine if blocking esterase activity reduces the cytotoxic effect of the compound.

Experimental Protocol:

  • Reagents and Materials:

    • A human cancer cell line (e.g., HeLa or A549)

    • Cell culture medium (e.g., DMEM) with 10% FBS

    • Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

    • Bis(p-nitrophenyl) phosphate (BNPP), a broad-spectrum esterase inhibitor

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat one set of plates with a non-toxic concentration of BNPP (e.g., 100 µM) for 1 hour.

    • Add serial dilutions of the test compound to both the BNPP-treated and untreated plates.

    • Incubate for 48-72 hours.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for both conditions.

    • Determine the EC50 for cell viability in the presence and absence of BNPP. A significant rightward shift in the EC50 curve in the presence of BNPP would support the hypothesis.

Data Presentation:

ConditionEC50 (µM) for Cell Viability
Without BNPPTBD
With BNPPTBD (expecting a higher value)

This experiment will directly detect the formation of the carboxylic acid metabolite within cells.

Experimental Workflow:

G cluster_workflow Metabolite Analysis Workflow cells Cell Culture compound Treat with Test Compound cells->compound lysis Cell Lysis & Protein Precipitation compound->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for intracellular metabolite identification.

Hypothesis 3: Cyclooxygenase (COX) Enzyme Inhibition

This hypothesis is based on structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs).

This assay will determine the compound's ability to inhibit the activity of the two major COX isoforms.

Experimental Protocol:

  • Reagents and Materials:

    • COX-1 and COX-2 inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical)

    • Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

    • Celecoxib (selective COX-2 inhibitor, positive control)

    • Ibuprofen (non-selective COX inhibitor, positive control)

    • DMSO (vehicle control)

  • Procedure:

    • Follow the manufacturer's protocol for the COX inhibitor screening assay.

    • Typically, this involves incubating the enzyme (COX-1 or COX-2) with the test compound or controls.

    • The reaction is initiated by adding arachidonic acid.

    • The production of prostaglandin is measured, often via a colorimetric or fluorometric method.

  • Data Analysis:

    • Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 values for both isoforms.

    • Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Methyl 2-[(4-nitrophenyl)sulfanyl]acetateTBDTBDTBD
Celecoxib>10~0.1>100
Ibuprofen~5~10~0.5

If the compound inhibits COX enzymes, it should reduce the levels of downstream inflammatory mediators. This can be assessed in a cell-based assay.

Signaling Pathway:

G cluster_pathway COX Signaling Pathway LPS LPS Stimulation COX2 COX-2 Upregulation LPS->COX2 PGs Prostaglandin Production COX2->PGs Inflammation Inflammatory Response PGs->Inflammation

Caption: Simplified COX-2 inflammatory signaling pathway.

Experimental Protocol:

  • Culture RAW 264.7 macrophage cells.

  • Pre-treat the cells with the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression.

  • After an appropriate incubation time (e.g., 24 hours), lyse the cells and perform a western blot analysis using antibodies against COX-2 and a loading control (e.g., β-actin). A reduction in the COX-2 band intensity would support the hypothesis.

Section 3: Integrated Discussion and Future Directions

The experimental results should be synthesized to build a cohesive narrative of the compound's mechanism of action.

  • If Hypothesis 1 is supported, the compound is likely a covalent inhibitor of a specific class of proteases. Future work should focus on identifying the specific cellular targets through activity-based protein profiling.

  • If Hypothesis 2 is confirmed, the compound is a pro-drug. The next steps would involve synthesizing the active carboxylic acid metabolite and evaluating its biological activity directly.

  • If Hypothesis 3 holds true, the compound is a COX inhibitor. Further studies should investigate its anti-inflammatory effects in animal models.

It is also possible that the compound exhibits a combination of these mechanisms or an entirely different one. The proposed experiments provide a robust starting point for a thorough investigation.

References

  • At this stage, as the mechanism is unknown and the guide is a proposal for investigation, specific references for the mechanism of this novel compound are not available. The experimental designs are based on standard, well-established methodologies in pharmacology and biochemistry.

A Comparative Analysis of the Anticipated Anticancer Efficacy of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quest for novel small molecules with therapeutic potential is a continuous endeavor. This guide presents a comparative analysis of the anticipated efficacy of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, a compound of interest due to its structural motifs, which are prevalent in various biologically active molecules. In the absence of direct experimental data on this specific compound, this guide will provide a comprehensive comparison with structurally and functionally related molecules that have established anticancer properties. By examining the performance of these analogs, we can infer the potential efficacy and mechanism of action of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate and provide a framework for its future evaluation.

Introduction to Methyl 2-[(4-nitrophenyl)sulfanyl]acetate: A Molecule of Interest

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate possesses two key structural features that suggest a potential for biological activity: the 4-nitrophenyl group and a thioglycolate moiety . The 4-nitrophenyl group is a common pharmacophore found in numerous compounds with demonstrated anticancer and antimicrobial activities.[1] The nitro group, being a strong electron-withdrawing group, can be bioreduced in hypoxic tumor environments, leading to the formation of cytotoxic radicals. The thioglycolate core, on the other hand, provides a flexible linker and potential for interaction with biological thiols, which are crucial in cellular redox homeostasis.

Given these structural alerts, it is hypothesized that Methyl 2-[(4-nitrophenyl)sulfanyl]acetate may exhibit anticancer properties. This guide will explore this hypothesis by comparing its structural components to those of known anticancer agents.

Comparative Efficacy Analysis: Benchmarking Against Established Anticancer Agents

To contextualize the potential efficacy of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, we will compare it against two classes of compounds for which experimental data is available: Nitrophenyl-Containing Compounds and a Bioactive Salicylanilide , which shares some structural similarities.

Comparison with Nitrophenyl-Containing Anticancer Agents

Several studies have highlighted the anticancer potential of derivatives containing the 4-nitrophenyl moiety. A notable example is the study on substituted N-(4'-nitrophenyl)-l-prolinamides.[2][3][4] These compounds have been evaluated for their in vitro cytotoxicity against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Substituted N-(4'-nitrophenyl)-l-prolinamides [2][3][4]

Compound IDCancer Cell LineConcentration (µM)% Cell Inhibition
4a A549 (Lung Carcinoma)10095.41 ± 0.67
4a HCT-116 (Colon Carcinoma)10093.33 ± 1.36
4s A549 (Lung Carcinoma)Not Specified70.13 ± 3.41
4u A549 (Lung Carcinoma)Not Specified83.36 ± 1.70
4u HCT-116 (Colon Carcinoma)Not Specified81.29 ± 2.32
5-Fluorouracil (Standard) A549 (Lung Carcinoma)Not Specified64.29 ± 2.09
5-Fluorouracil (Standard) HCT-116 (Colon Carcinoma)Not Specified81.20 ± 0.08

The data clearly indicates that the presence of the 4-nitrophenyl group in these prolinamide derivatives contributes to significant anticancer activity, in some cases surpassing the efficacy of the standard chemotherapeutic agent, 5-Fluorouracil.[2] This strongly suggests that Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, by virtue of its 4-nitrophenyl moiety, warrants investigation as a potential anticancer agent.

Comparison with Niclosamide: A Structurally Related Bioactive Compound

Niclosamide, an FDA-approved anthelmintic drug, has been repurposed as a potent anticancer agent.[5][6][7][8] While not a direct structural analog, it contains a substituted phenyl ring and an amide linkage that can be conceptually related to the ester and sulfanyl linkages in our compound of interest. Niclosamide has demonstrated efficacy against a variety of cancers by targeting multiple signaling pathways.[6][7][8]

Table 2: In Vivo Anticancer Activity of Niclosamide [5]

Treatment GroupDoseTumor Growth Inhibition (%)
Niclosamide100 mg/kg60
Niclosamide200 mg/kg80
Vehicle Control-0

The significant in vivo tumor growth inhibition by niclosamide highlights the potential of small molecules with substituted aromatic rings to exert potent anticancer effects.[5] The multifaceted mechanism of action of niclosamide, which includes the uncoupling of mitochondrial oxidative phosphorylation and inhibition of key signaling pathways like WNT/β-catenin, STAT3, and NF-κB, provides a potential framework for investigating the mechanism of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate.[6][7][8]

Experimental Protocols for Efficacy Evaluation

To empirically determine the anticancer efficacy of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate and enable a direct comparison with the alternatives discussed, standardized in vitro assays are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted method for assessing cell viability and cytotoxicity.[9][10][11][12][13][14][15]

MTT Cell Viability Assay Protocol

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottomed microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path Forward: Experimental and Conceptual Frameworks

To guide the investigation of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, the following diagrams illustrate the proposed experimental workflow and the conceptual relationship between its structure and potential biological activity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Efficacy Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Methyl 2- [(4-nitrophenyl)sulfanyl]acetate Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MTT_Assay MTT Assay on Cancer Cell Lines (e.g., A549, HCT-116) Characterization->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Pathway Western Blot for Key Signaling Proteins IC50->Pathway

Figure 1: Proposed experimental workflow for the evaluation of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

Structure_Activity_Relationship cluster_moieties Structural Motifs cluster_activities Potential Biological Activities MNA Methyl 2-[(4-nitrophenyl)sulfanyl]acetate Nitrophenyl 4-Nitrophenyl Group MNA->Nitrophenyl Thioglycolate Thioglycolate Moiety MNA->Thioglycolate Anticancer Anticancer Activity Nitrophenyl->Anticancer Antimicrobial Antimicrobial Activity Nitrophenyl->Antimicrobial Thioglycolate->Anticancer Enzyme_Inhibition Enzyme Inhibition Thioglycolate->Enzyme_Inhibition

Figure 2: Conceptual relationship between the structural motifs of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate and its potential biological activities.

Conclusion

While direct experimental evidence for the efficacy of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is currently unavailable, a comparative analysis of structurally related compounds provides a strong rationale for its investigation as a potential anticancer agent. The presence of the 4-nitrophenyl group, a known pharmacophore in several cytotoxic compounds, and the thioglycolate linker suggest that this molecule could exhibit significant antiproliferative activity. The established anticancer efficacy of N-(4'-nitrophenyl)-l-prolinamides and the repurposed drug niclosamide serve as compelling benchmarks.

The provided experimental protocol for the MTT assay offers a standardized method to quantify the cytotoxic effects of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate. Further mechanistic studies, as outlined in the proposed workflow, will be crucial to elucidate its mode of action and identify its molecular targets. This guide serves as a foundational resource for researchers to embark on the systematic evaluation of this promising, yet unexplored, molecule.

References

  • Osinubi, A. D., Izunobi, J. U., Bao, X., Song, D., Olubiyi, O. O., & Familoni, O. B. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

  • Lerner, A., et al. (2016). Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma. Clinical Cancer Research, 22(10), 2465-2474. [Link]

  • Osinubi, A. D., Izunobi, J. U., Bao, X., Song, D., Olubiyi, O. O., & Familoni, O. B. (2020). Data from: Synthesis and in vitro anticancer activities of substituted N-(4'-Nitrophenyl)-L-prolinamides. Dryad, Dataset. [Link]

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  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Rida, P. C. G., et al. (2024). Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. Cancers, 16(21), 3894. [Link]

  • Osinubi, A. D., et al. (2020). Data: Synthesis and in vitro anticancer activities of substituted N-(4'-Nitrophenyl)-L-prolinamides. Dryad. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Chen, W., et al. (2013). Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 4(3), 269-274. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Al-Hadiya, Z. H., et al. (2017). Structure–Activity Relationship of Niclosamide Derivatives. Anticancer Research, 37(6), 2817-2828. [Link]

  • Wieczorek, M., et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Biomedicines, 12(7), 1621. [Link]

  • Alam, M. S., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086. [Link]

  • Alam, M. S., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086. [Link]

  • Szałabska, K., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences, 26(21), 16008. [Link]

  • Sharma, P. C., et al. (2023). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Cancer Chemotherapy and Pharmacology, 91(5), 849-879. [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Pharmaceutical Research and Innovation. [Link]

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A Researcher's Guide to Methyl 2-[(4-nitrophenyl)sulfanyl]acetate: Synthesis, Characterization, and Comparative Efficacy as a Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, a compound of interest for researchers in parasitology and oncology. We will delve into its synthesis, structural characterization, and a comparative analysis of its potential inhibitory activity against the cysteine proteases falcipain-2 and cruzain, crucial enzymes in the life cycles of Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease), respectively. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their experimental workflows.

Introduction: The Therapeutic Potential of Targeting Parasitic Cysteine Proteases

Cysteine proteases are a class of enzymes that play pivotal roles in a variety of physiological and pathological processes. In pathogenic protozoa such as P. falciparum and T. cruzi, these enzymes are essential for processes like hemoglobin digestion for nutrient acquisition, immune evasion, and host cell invasion.[1] This makes them attractive targets for the development of novel chemotherapeutics. Falcipain-2, a major hemoglobinase of P. falciparum, and cruzain, the principal cysteine protease of T. cruzi, are two of the most well-validated targets in this context.[1][2]

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (CAS No. 6625-35-0) is a thioether derivative whose structural motifs suggest potential as a cysteine protease inhibitor. The nitro-aromatic ring can participate in various molecular interactions within an enzyme's active site, while the methyl acetate group provides a potential reactive center. This guide will provide the necessary experimental details to synthesize, characterize, and evaluate the efficacy of this compound, alongside a comparison with established inhibitors.

Synthesis and Characterization of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

The synthesis of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate can be readily achieved through a nucleophilic substitution reaction. This method is based on the well-established Williamson ether synthesis, adapted for thioether formation.

Experimental Protocol: Synthesis

Materials:

  • 4-Nitrothiophenol

  • Methyl chloroacetate

  • Potassium carbonate (or another suitable base like triethylamine)

  • Acetone (or another suitable polar aprotic solvent)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-nitrothiophenol (1 equivalent) in acetone.

  • Add potassium carbonate (1.5 equivalents) to the solution. The mixture will likely turn yellow, indicating the formation of the thiophenolate anion.

  • Stir the mixture at room temperature for 30 minutes.

  • To this stirring suspension, add methyl chloroacetate (1.1 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, filter off the potassium carbonate and any other inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure compound.

Characterization Data
PropertyValue
CAS Number 6625-35-0
Molecular Formula C₉H₉NO₄S
Molecular Weight 227.23 g/mol
IUPAC Name Methyl 2-[(4-nitrophenyl)sulfanyl]acetate
InChIKey QYSYXPHEBMMRHB-UHFFFAOYSA-N
Predicted ¹H NMR Signals for aromatic protons (AA'BB' system), a singlet for the methylene protons, and a singlet for the methyl ester protons.
Predicted ¹³C NMR Signals for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.
Predicted IR (cm⁻¹) Characteristic peaks for C=O (ester), C-S, and N-O (nitro group) stretching vibrations.
Predicted Mass Spec A molecular ion peak corresponding to the molecular weight.

Note: It is imperative for any researcher synthesizing this compound to perform full analytical characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity before proceeding with biological assays.

Biological Evaluation: Cysteine Protease Inhibition Assays

The inhibitory potential of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate against falcipain-2 and cruzain can be determined using well-established in vitro enzymatic assays. These assays typically employ a fluorogenic substrate that, upon cleavage by the enzyme, releases a fluorescent molecule, allowing for the quantification of enzymatic activity.

Experimental Workflow: Cysteine Protease Inhibition Assay

G cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.5, with DTT) E Dispense Assay Buffer to 96-well plate A->E B Prepare Enzyme Stock Solution (Falcipain-2 or Cruzain) G Pre-incubate with Enzyme B->G C Prepare Substrate Stock Solution (e.g., Z-Phe-Arg-AMC) H Initiate reaction by adding Substrate C->H D Prepare Compound Stock Solution (Methyl 2-[(4-nitrophenyl)sulfanyl]acetate in DMSO) F Add varying concentrations of the test compound D->F E->F F->G G->H I Monitor fluorescence over time (Excitation: ~355-380 nm, Emission: ~460 nm) H->I J Calculate initial reaction velocities I->J K Plot % Inhibition vs. Compound Concentration J->K L Determine IC50 value K->L

Caption: Workflow for determining the in vitro inhibitory activity of a test compound against a cysteine protease.

Detailed Protocol: Cruzain Inhibition Assay

This protocol is adapted from Ferreira et al. and is a representative method for assessing cruzain inhibition.[4]

Materials:

  • Recombinant cruzain

  • Assay buffer: 0.1 M Sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100

  • Substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin)

  • Test compound: Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

  • Positive control: A known cruzain inhibitor (e.g., K777)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In the wells of a 96-well plate, add the assay buffer.

  • Add serial dilutions of the test compound to the wells. Include wells with DMSO only as a negative control and wells with the positive control inhibitor.

  • Add a solution of cruzain to each well to a final concentration of approximately 1.5 nM.

  • Pre-incubate the plate at 30°C for 5-10 minutes.

  • Initiate the enzymatic reaction by adding the Z-Phe-Arg-AMC substrate to a final concentration of approximately 5 µM.

  • Immediately place the plate in a fluorometric microplate reader and monitor the increase in fluorescence (Excitation: ~355 nm, Emission: ~460 nm) over time (e.g., for 5 minutes).

  • Calculate the initial rate of the reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Detailed Protocol: Falcipain-2 Inhibition Assay

A similar protocol can be used for falcipain-2, with minor modifications as described by Shenai et al.[5]

Materials:

  • Recombinant falcipain-2

  • Assay buffer: 0.1 M Sodium acetate, pH 5.5, containing 5 mM DTT

  • Substrate: Z-Leu-Arg-AMC (benzyloxycarbonyl-leucyl-arginyl-7-amino-4-methylcoumarin)

  • Test compound: Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

  • Positive control: A known falcipain-2 inhibitor (e.g., E-64)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Follow steps 1-5 as described for the cruzain assay, using falcipain-2 instead of cruzain.

  • Initiate the reaction by adding Z-Leu-Arg-AMC to a final concentration of approximately 20 µM.

  • Monitor fluorescence and analyze the data as described in steps 7-10 for the cruzain assay to determine the IC₅₀ value for falcipain-2 inhibition.

Comparative Analysis with Alternative Inhibitors

To provide context for the potential efficacy of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, it is essential to compare its (hypothetical, to be determined experimentally) IC₅₀ values with those of known inhibitors of cruzain and falcipain-2.

Cruzain Inhibitors: A Comparative Overview

Chagas disease, the illness caused by T. cruzi, is currently treated with benznidazole and nifurtimox.[6] However, these drugs have significant side effects and limited efficacy in the chronic phase of the disease, necessitating the search for new therapeutic agents.[7] Cruzain is a prime target for such new drugs.

Compound ClassExample CompoundMechanism of ActionReported IC₅₀/KᵢReference
Nitro-heterocyclesBenznidazoleProdrug, induces oxidative stressNot a direct cruzain inhibitor[6]
Vinyl SulfonesK777Irreversible covalent inhibitorLow nM range[4]
PeptidomimeticsOdanacatibReversible competitive inhibitor98.2 nM (Kᵢ)
Non-peptidicNequimed42Competitive inhibitor10.6 µM[2]
Falcipain-2 Inhibitors: A Comparative Overview

Malaria, caused by P. falciparum, is a major global health issue, with drug resistance posing a significant challenge.[8] Falcipain-2 is a key enzyme in the parasite's life cycle and a validated drug target.[1]

Compound ClassExample CompoundMechanism of ActionReported IC₅₀Reference
EpoxysuccinatesE-64Irreversible covalent inhibitorLow nM range
Chalcones(E)-chalcone derivativeMixed-type inhibitor12.16 µM
Peptidomimetic NitrilesCompound 2bCovalent inhibitor40.43 µM
Natural ProductsST72 (ZINC12900664)Competitive inhibitorEC₅₀ = 2.8 µM (in vitro parasite growth)

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate as a potential inhibitor of the parasitic cysteine proteases cruzain and falcipain-2. The provided protocols offer a starting point for researchers to produce and test this compound.

The true potential of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate can only be ascertained through rigorous experimental validation. Should this compound exhibit promising inhibitory activity, further studies would be warranted, including determination of its mechanism of inhibition, selectivity against host-cell proteases (e.g., cathepsins), and in vitro and in vivo efficacy against the parasites themselves. The comparative data presented here should serve as a benchmark for evaluating the significance of any future experimental findings.

References

  • Ferreira, R. S., et al. (2010). Structure-Based and Molecular Modeling Studies for the Discovery of Cyclic Imides as Reversible Cruzain Inhibitors With Potent Anti-Trypanosoma cruzi Activity. PLoS ONE, 5(11), e14029. Available from: [Link]

  • Ferreira, R. S., et al. (2013). Non-peptidic Cruzain Inhibitors with Trypanocidal Activity Discovered by Virtual Screening and In Vitro Assay. PLOS Neglected Tropical Diseases, 7(8), e2343. Available from: [Link]

  • González, J. H., et al. (2019). In silico Guided Drug Repurposing: Discovery of New Competitive and Non-competitive Inhibitors of Falcipain-2. Frontiers in Chemistry, 7, 538. Available from: [Link]

  • Martins, J. P., et al. (2021). Investigation of the activity of 4-aminoquinolines as cysteine protease inhibitors with application in the treatment of Chagas disease. Memórias do Instituto Oswaldo Cruz, 116, e200555. Available from: [Link]

  • Ellman, J. A., et al. (2001). Novel Cruzain Inhibitors for the Treatment of Chagas' Disease. Journal of Medicinal Chemistry, 44(26), 4584-4595. Available from: [Link]

  • Ferreira, R. S., et al. (2020). Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics. Frontiers in Chemistry, 8, 590. Available from: [Link]

  • Kumar, A., et al. (2021). Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity. Frontiers in Cellular and Infection Microbiology, 11, 649859. Available from: [Link]

  • Pandey, K. C., & Dixit, R. (2022). Microsecond-long simulation reveals the molecular mechanism for the dual inhibition of falcipain-2 and falcipain-3 by quinolinyl-oxadiazolyl-dihydropyrimidinones. Frontiers in Molecular Biosciences, 9, 1063859. Available from: [Link]

  • Singh, R., et al. (2023). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. Scientific Reports, 13(1), 1-18. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 2-[(4-NITROPHENYL)SULFANYL]ACETATE. Retrieved from [Link]

  • Rosenthal, P. J. (2003). Cysteine proteases of malaria parasites. International journal for parasitology, 33(11), 1185-1193.
  • World Health Organization. (2022). Chagas disease (also known as American trypanosomiasis). Retrieved from [Link]

  • Janík, M., et al. (2007). Preparation of Substituted Methyl o-Nitrophenyl Sulfides. Molecules, 12(12), 2739-2750. Available from: [Link]

  • Chinese Patent CN101774929A. (2010). Preparation method of 2-methyl-4-nitrophenylamine.
  • Ettari, R., et al. (2024). Development of Novel Peptidyl Nitriles Targeting Rhodesain and Falcipain-2 for the Treatment of Sleeping Sickness and Malaria. Molecules, 29(8), 1802. Available from: [Link]

  • ChemRxiv. (2023). Identification of three new inhibitor classes against Plasmodium falciparum.
  • de Souza, A. M. T., et al. (2021). Predictive Global Models of Cruzain Inhibitors with Large Chemical Coverage. ACS Omega, 6(10), 6806-6817. Available from: [Link]

  • Kerr, I. D., et al. (2009). Structures of Falcipain-2 and Falcipain-3 Bound to Small Molecule Inhibitors: Implications for Substrate Specificity. Journal of Medicinal Chemistry, 52(3), 852-857. Available from: [Link]

  • Kaur, K., et al. (2016). Alternatives to currently used antimalarial drugs: in search of a magic bullet. Infectious Diseases of Poverty, 5(1), 1-13. Available from: [Link]

  • da Silva, P. B., et al. (2023). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 28(3), 1083. Available from: [Link]

  • de Souza, T. B., et al. (2023). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Infectious Diseases, 9(6), 1269-1280. Available from: [Link]

  • BenchChem. (2025). Spectroscopic and Spectrometric Analysis of 3-Methyl-4-nitrophenol: A Technical Guide.
  • Ernawati, T., & Khoirunni'mah, Z. (2015). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Indonesian Journal of Chemistry, 15(1), 70-76. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Assay: qHTS Assay for Promiscuous and Specific Inhibitors of Cruzain (with detergent). Retrieved from [Link]

  • Shah, F., et al. (2020). Structure-Based Design and Identification of Novel Plasmodium Falciparum Falcipain-2 Binders. Letters in Drug Design & Discovery, 17(10), 1269-1277.
  • bioRxiv. (2023). PEG400 regulates Falcipain 2 activity through an unprecedented allosteric mechanism.
  • Kaur, K., et al. (2016). Alternatives to currently used antimalarial drugs: In search of a magic bullet. Infectious Diseases of Poverty, 5, 99. Available from: [Link]

  • Read, J. A., et al. (2019). The complex of Plasmodium falciparum falcipain-2 protease with an (E)-chalcone-based inhibitor highlights a novel, small, molecule-binding site. Malaria Journal, 18(1), 1-10. Available from: [Link]

  • Shah, F., et al. (2011). Identification of Novel Malarial Cysteine Protease Inhibitors Using Structure-Based Virtual Screening of a Focused Cysteine Protease Inhibitor Library. Journal of Chemical Information and Modeling, 51(11), 2849-2858. Available from: [Link]

  • ResearchGate. (2019). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.
  • Sijwali, P. S., et al. (2001). Gene disruption confirms a critical role for the cysteine protease falcipain-2 in hemoglobin hydrolysis by Plasmodium falciparum. Proceedings of the National Academy of Sciences, 98(6), 3364-3369. Available from: [Link]

  • Antonova-Koch, Y., et al. (2024). Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development. Molecules, 29(14), 3326. Available from: [Link]

  • Research Open World. (2019).
  • Cal-Pereira, M., et al. (2022). Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease. Pharmaceutics, 14(11), 2307. Available from: [Link]

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  • Sijwali, P. S., et al. (2009). Hemoglobin Cleavage Site-Specificity of the Plasmodium falciparum Cysteine Proteases Falcipain-2 and Falcipain-3. PLoS ONE, 4(4), e5156. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Brand, S., et al. (2012). Peptidomimetic nitriles as selective inhibitors for the malarial cysteine protease falcipain-2. MedChemComm, 3(9), 1149-1154. Available from: [Link]

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Assessing the Specificity of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate: A Feasibility Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of specific small molecule modulators of biological processes is a cornerstone of modern drug discovery and chemical biology. A critical aspect of this endeavor is the rigorous assessment of a compound's specificity to ensure that its observed effects are attributable to its intended target and not to off-target interactions. This guide was intended to provide a comprehensive comparison of the specificity of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate against alternative compounds. However, a thorough investigation of publicly available scientific literature and chemical databases reveals a significant knowledge gap regarding the biological activity and molecular targets of this specific compound.

Introduction: The Imperative of Specificity in Chemical Probes

The utility of a small molecule as a chemical probe or a therapeutic lead is fundamentally dependent on its specificity. A highly specific molecule interacts with a single intended biological target, thereby eliciting a clean, interpretable biological response. Conversely, a non-specific or promiscuous compound can bind to multiple targets, leading to a complex and often misleading pharmacological profile, characterized by off-target effects and potential toxicity.

The core structure of the topic compound, Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, contains several chemical features that could potentially confer biological activity. The 4-nitrophenyl group is a common moiety in various biologically active molecules, and the sulfanyl acetate portion introduces a flexible linker with potential for hydrogen bonding and other interactions. While related structures have been investigated in different contexts, the specific combination in Methyl 2-[(4-nitrophenyl)sulfanyl]acetate remains uncharacterized in the public domain.

The Uncharted Territory of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

An exhaustive search of scientific databases for "Methyl 2-[(4-nitrophenyl)sulfanyl]acetate" and its potential biological activities, targets, or specificity studies yielded no direct results. The investigation was broadened to include derivatives containing the "(4-nitrophenyl)sulfanyl acetate" core. While this approach identified compounds with related structural elements exhibiting a wide range of biological activities—from enzyme inhibition to antimicrobial and anticancer effects—no consistent biological target or mechanism of action emerged that could be plausibly assigned to the parent compound.

This lack of a defined biological target makes a comparative analysis of specificity impossible. To compare performance, one must first know what to measure. Without a known on-target activity, there is no benchmark against which to assess off-target effects.

A General Framework for Assessing Small Molecule Specificity

In the absence of specific data for Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, we present a generalized workflow that would be necessary to characterize its specificity, should a biological activity be identified in the future. This framework is applicable to any novel small molecule inhibitor or probe.

Stage 1: Target Identification and Primary Assay Development

The first crucial step is to identify the biological target(s) of the compound. This can be achieved through various methods:

  • Phenotypic Screening: Exposing cells or organisms to the compound and observing a specific phenotypic change. This is often followed by target deconvolution techniques to identify the responsible protein(s).

  • Biochemical Screening: Testing the compound against a panel of purified enzymes or receptors.

  • In Silico Screening: Using computational models to predict potential binding partners based on the compound's structure.

Once a primary target is identified, a robust and reproducible primary assay is developed to quantify the compound's on-target activity. This is typically an in vitro assay measuring, for example, enzyme inhibition (IC50) or receptor binding (Ki).

Stage 2: Orthogonal and Secondary Assays for On-Target Validation

To ensure the observed activity is not an artifact of the primary assay format, it is crucial to perform orthogonal assays. These are different, independent tests that measure the same biological endpoint. For example, if the primary assay is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) to confirm direct binding.

Secondary assays are then employed to confirm the compound's activity in a more biologically relevant context, such as cell-based assays. These assays can measure downstream effects of target engagement, providing further evidence of on-target activity.

Stage 3: Comprehensive Selectivity Profiling

This is the core of specificity assessment. The compound is tested against a broad panel of related and unrelated targets to identify potential off-target interactions.

  • For Kinase Inhibitors: Large-scale kinase panels (e.g., a 468-kinase panel) are commercially available to assess selectivity across the kinome.

  • For GPCR Ligands: Similar profiling services exist for a wide range of G-protein coupled receptors.

  • General "Anti-Target" Panels: These panels include proteins known for non-specific interactions and frequent off-target effects, such as certain cytochrome P450 enzymes and hERG channels.

The results of selectivity profiling are often visualized as a "selectivity tree" or a heatmap, providing a clear picture of the compound's interaction landscape. A compound is generally considered selective if it exhibits a significant potency window (typically >100-fold) between its on-target and any off-target activities.[1]

Experimental Protocols: A Hypothetical Case Study

Assuming future research identifies Methyl 2-[(4-nitrophenyl)sulfanyl]acetate as an inhibitor of a hypothetical enzyme, "Enzyme X," the following experimental protocols would be essential for assessing its specificity.

Protocol 1: Primary Enzyme Inhibition Assay (e.g., Fluorescence Polarization)

  • Reagents: Purified Enzyme X, fluorescently labeled substrate, Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, and a suitable assay buffer.

  • Procedure:

    • Prepare a serial dilution of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

    • In a microplate, add Enzyme X, the fluorescent substrate, and the test compound at various concentrations.

    • Incubate the reaction mixture for a predetermined time at a controlled temperature.

    • Measure the fluorescence polarization. A decrease in polarization indicates substrate displacement or cleavage, and thus enzyme activity.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

  • Reagents: Intact cells expressing Enzyme X, Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, lysis buffer, and antibodies for western blotting.

  • Procedure:

    • Treat cells with varying concentrations of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate or a vehicle control.

    • Heat the cells at a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble Enzyme X at each temperature by western blotting.

    • Binding of the compound should stabilize Enzyme X, leading to a higher melting temperature.

Table 1: Hypothetical Data for Specificity Assessment of an "Enzyme X" Inhibitor

CompoundEnzyme X IC50 (nM)Enzyme Y IC50 (nM)Enzyme Z IC50 (nM)Selectivity (Y/X)Selectivity (Z/X)
Methyl 2-[(4-nitrophenyl)sulfanyl]acetate 50>10,0005,000>200x100x
Alternative A 75500>10,0006.7x>133x
Alternative B (Non-selective) 1001502001.5x2x

Workflow for Specificity Assessment

G cluster_0 Phase 1: Discovery & Initial Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Specificity Profiling cluster_3 Outcome phenotypic_screen Phenotypic Screening target_id Target Identification phenotypic_screen->target_id primary_assay Primary Biochemical Assay (IC50) target_id->primary_assay orthogonal_assay Orthogonal Assay (e.g., SPR) primary_assay->orthogonal_assay cell_based_assay Cell-Based Assay (e.g., CETSA) orthogonal_assay->cell_based_assay selectivity_panel Broad Selectivity Panel (e.g., Kinome Scan) cell_based_assay->selectivity_panel in_vivo In Vivo Target Occupancy & Efficacy selectivity_panel->in_vivo specific_probe Validated Specific Probe in_vivo->specific_probe

Caption: A generalized workflow for the discovery and specificity validation of a novel small molecule inhibitor.

Conclusion and Future Directions

While a direct comparative guide on the specificity of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate is not currently feasible due to a lack of foundational biological data, this document provides a robust framework for how such an assessment should be conducted. The principles and experimental protocols outlined herein are universal for the characterization of any novel small molecule.

For researchers interested in Methyl 2-[(4-nitrophenyl)sulfanyl]acetate, the immediate next step would be to perform broad biological screening to identify a primary target or a consistent phenotypic effect. Once a reproducible on-target activity is established, the comprehensive specificity assessment workflow described in this guide can be initiated. This will be the critical path to understanding the true biological potential of this and other uncharacterized chemical entities.

References

  • This section would typically contain a numbered list of all cited sources with full bibliographic information and clickable URLs. As no specific biological data for the target compound was found, no specific references on its activity can be provided.
  • A placeholder for a relevant review on assay development for small molecule screening.
  • A placeholder for a publication discussing the importance of selectivity profiling in drug discovery.

Sources

In Vivo vs. In Vitro Studies of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (referred to herein as MNPSA-Me ) represents a critical structural scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists. As a thioether-based ester, it functions primarily as a prodrug or chemical probe , designed to optimize cellular permeability and bioavailability before undergoing metabolic conversion to its active acid form, 2-[(4-nitrophenyl)sulfanyl]acetic acid (MNPSA-Acid) .

This guide provides a rigorous technical comparison of investigating MNPSA-Me in in vitro versus in vivo settings. It addresses the common translational gap where high-potency in vitro results fail to replicate in vivo due to esterase variability, solubility issues, or rapid clearance.

Compound Profile & Mechanism[1][2][3]

MNPSA-Me is an arylthioacetic acid ester. Its pharmacological activity is contingent upon the hydrolysis of the methyl ester to the free carboxylic acid, which binds to targets such as Cyclooxygenase (COX) enzymes or Peroxisome Proliferator-Activated Receptors (PPARs).

FeatureMethyl 2-[(4-nitrophenyl)sulfanyl]acetate (MNPSA-Me)2-[(4-nitrophenyl)sulfanyl]acetic acid (MNPSA-Acid)
Role Prodrug / Transport FormActive Metabolite / Effector
LogP (Predicted) ~2.5 (Moderate Lipophilicity)~1.9 (Ionizable at physiological pH)
Cell Permeability High (Passive Diffusion)Low to Moderate (Requires Transporters)
Primary Utility Cell-based assays, In vivo administrationCell-free enzyme assays, Crystallography
Mechanistic Pathway Diagram

The following diagram illustrates the bioactivation pathway required for MNPSA-Me to exert its biological effect.

Bioactivation Prodrug MNPSA-Me (Methyl Ester) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane High Permeability Enzyme Carboxylesterases (hCE1 / hCE2) Membrane->Enzyme Intracellular Entry Metabolite MNPSA-Acid (Active Carboxylate) Enzyme->Metabolite Hydrolysis Target Target Binding (COX-2 / PPAR) Metabolite->Target Inhibition/Activation

Figure 1: Bioactivation pathway of MNPSA-Me. The ester functionality facilitates membrane crossing, after which intracellular esterases generate the active acid species.

In Vitro Studies: Experimental Design

In in vitro settings, the choice between the ester (MNPSA-Me) and the acid (MNPSA-Acid) is dictated by the assay type. Using the ester in a cell-free enzyme assay will yield false negatives if esterases are absent.

Cell-Free Enzyme Assays (COX Inhibition)

Objective: Determine the intrinsic affinity (


) of the molecule.
  • Compound to Use: MNPSA-Acid (The active metabolite).

  • Why: Purified COX enzymes lack the esterase machinery to hydrolyze MNPSA-Me.

  • Protocol Summary:

    • Incubate purified COX-2 enzyme with arachidonic acid and varying concentrations of MNPSA-Acid (0.1 nM – 10 µM).

    • Measure Prostaglandin E2 (PGE2) production via ELISA.

    • Control: Indomethacin (

      
      ).
      
Cell-Based Assays (RAW 264.7 Macrophages)

Objective: Assess anti-inflammatory efficacy in a cellular context.

  • Compound to Use: MNPSA-Me (The prodrug).

  • Why: The neutral ester crosses the cell membrane more efficiently than the charged acid. Intracellular esterases liberate the active drug.

  • Protocol Summary:

    • Seed RAW 264.7 cells (

      
       cells/well).
      
    • Pre-treat with MNPSA-Me (1 – 50 µM) for 1 hour.

    • Stimulate inflammation with Lipopolysaccharide (LPS, 1 µg/mL).

    • After 24h, quantify NO production (Griess reagent) and TNF-

      
       (ELISA).
      
Metabolic Stability (S9 Fraction Assay)

Objective: Verify the conversion rate of Ester


 Acid.
  • Protocol:

    • Incubate MNPSA-Me (10 µM) with Liver S9 fractions (human/rat) + NADPH.

    • Sample at t=0, 15, 30, 60 min.

    • Analyze via LC-MS/MS monitoring the transition of MNPSA-Me (

      
       227) to MNPSA-Acid (
      
      
      
      213).
    • Success Metric:

      
       min indicates rapid bioactivation.
      

In Vivo Studies: Experimental Design

In vivo studies introduce pharmacokinetics (PK). The critical challenge for MNPSA-Me is ensuring that the ester is stable enough to be absorbed but labile enough to release the active acid systemically.

Pharmacokinetics (PK) Study

Objective: Determine bioavailability (


) and plasma half-life (

).
  • Species: Male Sprague-Dawley Rats (n=3 per group).

  • Dosing:

    • IV Group: 2 mg/kg (formulated in 5% DMSO / 10% Solutol / Saline).

    • PO Group: 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: Quantify both MNPSA-Me and MNPSA-Acid in plasma.

  • Expected Profile: Rapid disappearance of MNPSA-Me (low

    
    ) and corresponding rise of MNPSA-Acid (high 
    
    
    
    ).
Efficacy Model: Carrageenan-Induced Paw Edema

Objective: Evaluate anti-inflammatory potency in a physiological system.

  • Protocol:

    • Induction: Inject 1%

      
      -carrageenan (100 µL) into the sub-plantar region of the rat hind paw.
      
    • Treatment: Administer MNPSA-Me (10, 30 mg/kg PO) or Vehicle 1 hour prior to induction.

    • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-induction.

    • Endpoint: Calculate % Inhibition of edema relative to vehicle.

Comparative Performance Analysis

The following table synthesizes the expected performance of MNPSA-Me against its active metabolite and a standard alternative (Indomethacin).

ParameterMNPSA-Me (Prodrug)MNPSA-Acid (Metabolite)Indomethacin (Standard)
In Vitro Potency (Enzyme) Inactive / WeakHigh (

)
High (

)
In Vitro Potency (Cell) High (Good uptake)Moderate (Poor uptake)High
Oral Bioavailability High (>60%)Low (<30%)High (>90%)
Plasma Half-life < 15 min (Rapid hydrolysis)2 - 4 hours4 - 5 hours
Gastric Irritation Low (Masked acid)High (Direct contact)High
Decision Logic for Researchers
  • Use MNPSA-Me when: You are conducting cell-based phenotypic screens or in vivo efficacy studies. The ester improves solubility in formulation and membrane permeability.

  • Use MNPSA-Acid when: You are performing SAR studies on the target protein (crystallography, SPR binding, enzymatic kinetics).

Experimental Workflow Diagram

This workflow guides the researcher from initial screening to in vivo validation, highlighting the specific form of the compound to use at each stage.

Workflow cluster_0 Stage 1: Target Validation (Cell-Free) cluster_1 Stage 2: Cellular Efficacy cluster_2 Stage 3: In Vivo Proof of Concept Step1 Enzyme Assay (COX/PPAR) Action1 USE: MNPSA-Acid Step1->Action1 Step2 Cell Viability / Reporter Assay (RAW 264.7 / HEK293) Action1->Step2 Action2 USE: MNPSA-Me Step2->Action2 Step3 PK & Efficacy Models (Rat/Mouse) Action2->Step3 Action3 USE: MNPSA-Me (Oral Gavage) Step3->Action3

Figure 2: Strategic selection of MNPSA-Me vs. MNPSA-Acid depending on the experimental stage.

Detailed Protocols

Protocol A: Synthesis of MNPSA-Me (Laboratory Scale)

Note: Ensure all work is performed in a fume hood.

  • Reactants: Dissolve 4-nitrothiophenol (1.0 eq) in anhydrous acetone.

  • Base: Add Potassium Carbonate (

    
    , 1.2 eq). Stir for 15 min.
    
  • Alkylation: Dropwise add Methyl bromoacetate (1.1 eq).

  • Reaction: Reflux at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Filter salts, evaporate solvent, and recrystallize from Ethanol.

  • Yield: Expect pale yellow crystals (Yield > 85%).

Protocol B: In Vitro Esterase Stability Assay
  • Preparation: Prepare a 10 mM stock of MNPSA-Me in DMSO.

  • Incubation: Dilute to 10 µM in PBS containing 1 U/mL Porcine Liver Esterase (PLE).

  • Sampling: At 0, 5, 10, 30, and 60 mins, remove 100 µL aliquots.

  • Quenching: Add 100 µL cold Acetonitrile (with Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via HPLC-UV (254 nm) or LC-MS.

  • Calculation: Plot

    
     vs Time to calculate 
    
    
    
    and
    
    
    .

References

  • Sigma-Aldrich. (2025). Methyl 2-(4-nitrophenyl)acetate Product Specification. Retrieved from

  • PubChem. (2025).[1] [(4-Nitrobenzyl)thio]acetic acid - Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Husain, A., et al. (2012).[2] Arylazolyl(azinyl)thioacetanilide.[3] Part 9: Synthesis and biological investigation of thiazolylthioacetamides derivatives. National Institutes of Health. Retrieved from

  • ResearchGate. (2022). Synthesis, Antioxidant and Anti-inflammatory Activity of Novel Aryl-acetic Acids. Retrieved from

  • ChemicalBook. (2025).[4] Methyl 2-[(4-nitrophenyl)sulfanyl]acetate Properties and Suppliers. Retrieved from

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Safety Operating Guide

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex organic molecules requires more than just following a checklist; it requires a mechanistic understanding of the chemical’s reactivity. Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (a nitroaromatic thioether) presents specific operational challenges. The presence of a nitro group (-NO₂), a thioether linkage (-S-), and an ester moiety (-COOCH₃) within the same molecule dictates a strict set of handling, segregation, and disposal protocols to prevent exothermic reactions and the release of toxic gases.

This guide provides a self-validating, step-by-step operational and disposal protocol grounded in mechanistic chemistry and established Environmental Protection Agency (EPA) regulatory frameworks.

Chemical Profile & Hazard Characterization

Before initiating any disposal protocol, we must quantify the risk. The structural components of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate dictate its physical hazards and waste classification.

Table 1: Physicochemical Hazard Profile

Structural MoietyChemical Reactivity & HazardWaste Management Implication
Nitroaromatic Ring Electron-withdrawing; potential for energetic decomposition under extreme thermal stress[1].Must not be mixed with strong reducing agents. Requires high-temperature destruction.
Thioether (Sulfide) Susceptible to oxidation; combustion yields highly toxic sulfur oxides (SOx)[2].Segregate from strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic sulfoxide/sulfone formation.
Methyl Ester Susceptible to acid/base-catalyzed hydrolysis.Segregate from concentrated acids and bases to prevent the release of toxic 4-nitrothiophenol.

Mechanistic Reactivity & Degradation Pathways

Understanding why we segregate this chemical is critical for laboratory safety. The diagram below illustrates the chemical's degradation pathways when exposed to incompatible waste streams. By understanding these pathways, laboratory personnel can intuitively validate their waste segregation choices rather than relying solely on memorization.

Reactivity Main Methyl 2-[(4-nitrophenyl) sulfanyl]acetate Oxidation Oxidation Pathway (Incompatible with Oxidizers) Main->Oxidation Strong Oxidizers Hydrolysis Hydrolysis Pathway (Acids/Bases) Main->Hydrolysis Strong Acids/Bases Thermal Thermal Decomposition (> 200°C) Main->Thermal High Heat / Fire Sulfoxide Sulfoxide / Sulfone (Exothermic Reaction) Oxidation->Sulfoxide Thiophenol 4-Nitrothiophenol + Acetic Acid (Toxic/Foul Odor) Hydrolysis->Thiophenol Gases Toxic SOx & NOx Gases Thermal->Gases

Figure 1: Mechanistic degradation pathways of Methyl 2-[(4-nitrophenyl)sulfanyl]acetate.

Operational Handling & Spill Response Methodology

In the event of a spill, the primary objective is to prevent the aerosolization of the powder or the spread of the liquid, while avoiding the use of reactive absorbents. Spilled chemicals and the materials used to clean them must be treated as hazardous waste[3].

Step-by-Step Spill Response Protocol
  • Evacuate and Ventilate: Immediately clear the immediate area. Ensure the laboratory fume hood is operating at maximum exhaust capacity to capture any volatile degradation products.

  • Don Appropriate PPE: Equip chemically resistant nitrile gloves (double-gloving recommended), splash goggles, and a lab coat. If the spill is outside a fume hood and aerosolization has occurred, an air-purifying respirator may be required[4].

  • Containment (Do NOT use combustible materials):

    • For solid spills: Lightly mist the powder with a compatible inert solvent (e.g., a small amount of water or polyethylene glycol) to prevent dust generation, then carefully sweep using a non-sparking tool.

    • For liquid/solution spills: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial spill pad[4]. Never use sawdust or paper towels , as the nitroaromatic component can react with combustible organic materials under certain conditions.

  • Collection: Transfer the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) or glass container.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect the wash water as hazardous aqueous waste.

Step-by-Step Disposal Procedures

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, this compound must be managed as a regulated hazardous waste. Due to the nitro group, it may be scrutinized under the D003 (Reactivity) characteristic if mixed improperly[1][5], though it is primarily managed as a toxic organic waste. Under no circumstances should this chemical or its solutions be disposed of down the drain [3][6].

Phase 1: Point-of-Generation Segregation
  • Select the Proper Container: Use a chemically compatible container, preferably a glass or HDPE bottle with a tight-fitting, screw-top cap[7]. Do not use metal containers, as trace hydrolysis could lead to corrosion.

  • Isolate from Incompatibles: Place the waste strictly in the "Non-Halogenated Organic Waste" stream[8]. Ensure this stream contains NO strong oxidizers (e.g., nitric acid, peroxides, bleach) and NO strong acids/bases.

  • Labeling: Immediately label the container with a standard Hazardous Waste tag. Explicitly list "Methyl 2-[(4-nitrophenyl)sulfanyl]acetate" and check the boxes for "Toxic" and "Organic".

Phase 2: Satellite Accumulation Area (SAA) Management
  • Volume Management: Store the container in a designated SAA at or near the point of generation. Containers must not be filled beyond the neck (leave at least one inch of headspace for vapor expansion)[7].

  • Secondary Containment: Place the primary waste container inside a secondary plastic bin to capture any potential leaks.

  • Time Limits: Once the waste container is full, it must be dated and transferred to the central hazardous waste storage area within three days[7].

Phase 3: Final Destruction Logistics
  • EHS Transfer: Coordinate with your Environmental Health and Safety (EHS) department for pickup.

  • High-Temperature Incineration: The ultimate disposal method for nitroaromatic thioethers is off-site high-temperature incineration. The incinerator must be equipped with afterburners and alkaline scrubbers. Causality: Standard combustion will release sulfur dioxide (SO₂) and nitrogen dioxide (NO₂). Alkaline scrubbers are required to neutralize these acidic, toxic gases before exhaust is released into the atmosphere.

WasteWorkflow Gen Waste Generation (Lab Bench) SAA Satellite Accumulation Area (SAA) Gen->SAA < 3 Days to transfer Seg Segregation: Non-Halogenated Organics SAA->Seg Compatibility Check EHS EHS Pickup & Manifesting Seg->EHS Max 180/90 Days Inc High-Temp Incineration (w/ SOx & NOx Scrubbers) EHS->Inc EPA RCRA Compliant

Figure 2: EPA-compliant waste stream workflow from laboratory generation to final destruction.

Regulatory Compliance & Waste Compatibility Matrix

To ensure compliance with EPA RCRA regulations and the National Research Council's Prudent Practices in the Laboratory[9], adhere to the following compatibility matrix when consolidating waste in the SAA.

Table 2: Waste Segregation Compatibility Matrix

Waste Stream / Chemical ClassCompatibilityCausality / Consequence of Mixing
Non-Halogenated Solvents (e.g., Acetone, Methanol)Compatible Safely dilutes the compound for eventual incineration.
Strong Oxidizers (e.g., H₂O₂, KMnO₄, Bleach)Incompatible Highly exothermic oxidation of the thioether to sulfoxide/sulfone; risk of runaway reaction[2].
Strong Acids/Bases (e.g., HCl, NaOH)Incompatible Catalyzes ester hydrolysis, releasing toxic and foul-smelling 4-nitrothiophenol[7].
Cyanide or Sulfide-bearing Wastes Incompatible Mixing with acidic components can generate lethal HCN or H₂S gases (EPA D003 Reactivity hazard)[1][10].

References

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU.edu. Available at: [Link]

  • University of South Dakota. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." USD.edu. Available at: [Link]

  • Daniels Training Services. "What is a D003 Reactive Hazardous Waste?" Danielstraining.com, March 2016. Available at: [Link]

  • Lion Technology. "How to Identify Reactive Hazardous Wastes." Lion.com, July 2019. Available at: [Link]

  • WM Solutions. "Reactivity Characteristic: A reactive waste is one that readily explodes or undergoes violent reactions." WMSolutions.com. Available at: [Link]

  • National Institutes of Health (NIH) / National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at: [Link]

  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory." UST.hk. Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC.org. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissingu.ca, June 2019. Available at: [Link]

Sources

Personal protective equipment for handling Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Methyl 2-[(4-nitrophenyl)sulfanyl]acetate Content Type: Operational Safety & Handling Guide Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Immediate Action Required: Treat Methyl 2-[(4-nitrophenyl)sulfanyl]acetate (CAS: 6625-35-0) as a high-permeability toxicant . The presence of the p-nitro group significantly enhances lipophilicity, facilitating rapid dermal absorption, while the thioether moiety introduces potential sensitization and respiratory irritation risks.

  • Primary Hazard: Skin absorption leading to potential systemic toxicity (methemoglobinemia risk) and respiratory sensitization.

  • Critical Control: All solid handling must occur inside a certified chemical fume hood or powder containment enclosure.

  • Prohibited: Do not handle on open benchtops. Do not use latex gloves (poor resistance to nitro-aromatics).

Chemical Profile & Hazard Analysis

To select the correct PPE, one must understand the molecular behavior of the compound. This is not just "another organic solid"; it is a functionalized nitro-aromatic sulfide.

PropertyDataOperational Implication
CAS Number 6625-35-0 Use this for specific SDS lookup and waste labeling.
Molecular Formula

Contains Nitrogen and Sulfur; requires specific waste segregation.
Molecular Weight 227.24 g/mol Non-volatile solid, but dust is easily aerosolized.
Structural Moieties Nitro Group (

)
Driver of Toxicity: Facilitates skin permeation; metabolic reduction can lead to methemoglobinemia (interference with oxygen transport in blood).
Sulfanyl Group (

)
Driver of Reactivity: Susceptible to oxidation (to sulfoxides/sulfones). Potential respiratory sensitizer.
Methyl Ester Susceptible to hydrolysis; avoid prolonged exposure to moisture/acids.

Expert Insight: The combination of a nitro group and a sulfur linkage creates a "push-pull" electronic system. While this makes the compound useful for synthetic coupling (e.g., forming heterocycles), it also increases its biological activity. Standard dust masks are insufficient; you must prevent the dust from settling on skin where it can dissolve in sweat and penetrate.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is the baseline. The following are specific upgrades required for this compound.

Body ZoneRequired EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Why: Nitro-aromatics can permeate thin nitrile. Double gloving creates a breakthrough buffer. Protocol: Change outer gloves immediately upon visible contamination.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses have gaps. Dust particles can bypass side-shields. Goggles seal the ocular cavity against fine particulates.
Respiratory Fume Hood (Face velocity: 100 fpm)Why: Engineering controls are superior to respirators. Contingency: If hood is unavailable (e.g., balance maintenance), use N95/P100 Half-Face Respirator .
Body Tyvek® Lab Coat or Apron (over cotton coat)Why: Cotton absorbs and holds nitro-aromatics against the skin. Disposable Tyvek sleeves/aprons shed dust and prevent "cuff gap" exposure.
Operational Handling Protocol

This workflow is designed to eliminate static accumulation and aerosolization, the two primary risks during transfer.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic sulfides are often dielectric and accumulate static charge, causing powder to "jump" and disperse.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" with HEPA filtration.

  • Taring: Tare the weighing boat before opening the source container.

Phase 2: Transfer & Solubilization
  • The "Wet Transfer" Method:

    • Do not dump the solid into a dry flask (creates dust plume).

    • Instead, pre-charge the receiving flask with your solvent (e.g., DCM, Methanol).

    • Gently tap the solid from the weighing boat into the solvent. The liquid captures the dust immediately.

  • Rinsing: Rinse the weighing boat with solvent into the reaction flask to ensure quantitative transfer and decontamination of the boat.

Phase 3: Reaction Monitoring
  • TLC Safety: When spotting TLC plates, use a capillary tube. Do not blow on the capillary to empty it; this can aerosolize the solution back into your face.

  • Heating: If heating is required, use a reflux condenser. The sulfur moiety can degrade to release trace sulfur oxides (

    
    ) or thiols if overheated; ensure the hood sash is lowered.
    
Visualization: Safety Decision Logic

Use this logic flow to determine the necessary safety tier based on your operation.

SafetyLogic Start Start: Handling Methyl 2-[(4-nitrophenyl)sulfanyl]acetate StateCheck State of Material? Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Powder Solution Dissolved in Solvent StateCheck->Solution Liquid QuantityCheck Quantity > 100mg? Solid->QuantityCheck ActionSol REQ: Fume Hood + Splash Goggles + Nitrile Gloves Solution->ActionSol HighRisk HIGH RISK: Aerosol Potential QuantityCheck->HighRisk Yes StandardRisk MODERATE RISK: Splash Potential QuantityCheck->StandardRisk No ActionSolid REQ: Fume Hood + Double Gloves + Anti-Static Gun + Tyvek Sleeves HighRisk->ActionSolid StandardRisk->ActionSolid Always Contain Dust

Caption: Decision matrix for selecting PPE based on physical state. Note that solid handling always defaults to high-level containment due to dust risks.

Emergency Response & Decontamination

Self-validating system: If you smell sulfur or see yellow staining, containment has failed.

  • Skin Contact:

    • Immediate: Drench area with water for 15 minutes. Do not use ethanol or DMSO; these solvents increase skin permeability and will drive the nitro compound deeper into the bloodstream.

    • Soap: Use mild soap (pH neutral).

    • Observation: Monitor for signs of cyanosis (bluish lips/fingernails) for 2-4 hours.

  • Spill Cleanup (Solid):

    • Do not sweep. Sweeping generates dust.

    • Cover: Gently cover the spill with wet paper towels (water or PEG-400).

    • Scoop: Scoop up the wet mass and place in a hazardous waste bag.

    • Wipe: Clean surface with 10% sodium carbonate solution to hydrolyze/solubilize residues.

Waste Disposal Strategy

Improper disposal of nitro-sulfur compounds can create reactive hazards in waste drums.

Waste StreamClassificationProtocol
Solid Waste Toxic Organic Solid Double-bag in clear polyethylene. Label clearly with "Nitro-Aromatic" and "Sulfide".
Liquid Waste Non-Halogenated Organic Unless dissolved in DCM/Chloroform. Crucial: Do not mix with oxidizing acids (Nitric, Perchloric) in the waste container; this can oxidize the sulfur violently.
Sharps/Glass Contaminated Sharps Triple rinse capillaries/vials with acetone before disposal to remove residual nitro compound.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135483870, Methyl (4-nitrophenylthio)acetate. Retrieved from [Link]

  • TerraBase Inc. Ecotoxicity and CAS Data for Methyl (4-nitrophenylthio)acetate (CAS 6625-35-0). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.